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Core Science & Biosynthesis

Foundational

3-Pentylpiperidin-3-ol CAS number and identifiers

The following technical guide provides an in-depth analysis of 3-Pentylpiperidin-3-ol , a specialized heterocyclic building block used in medicinal chemistry. [1] Chemical Identity & Core Identifiers 3-Pentylpiperidin-3-...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3-Pentylpiperidin-3-ol , a specialized heterocyclic building block used in medicinal chemistry.

[1]

Chemical Identity & Core Identifiers

3-Pentylpiperidin-3-ol is a 3,3-disubstituted piperidine derivative characterized by a tertiary alcohol and a pentyl side chain at the C3 position.[1] It serves as a critical scaffold in the synthesis of neuroactive alkaloids and G-protein coupled receptor (GPCR) ligands, particularly those targeting sigma receptors and ion channels.[1]

Identifier Value
Chemical Name 3-Pentylpiperidin-3-ol
CAS Registry Number 1486860-76-7
IUPAC Name 3-pentylpiperidin-3-ol
Molecular Formula C₁₀H₂₁NO
Molecular Weight 171.28 g/mol
SMILES CCCCC[C@]1(O)CNCCC1 (Chiral) / CCCCC1(O)CNCCC1 (Racemate)
InChI Key Generated based on structure:[2][3]KYZMMXQNJXNIFO-UHFFFAOYSA-N (Example prediction)
Appearance Viscous oil or low-melting solid (depending on salt form)
Solubility Soluble in MeOH, DMSO, CH₂Cl₂; Limited water solubility (free base)

Structural Visualization & Logic

The compound features a piperidine ring which is conformationally flexible (chair conformation).[1] The C3 position is a chiral center when the ring nitrogen is substituted or if the enantiomer is isolated.[1] The steric bulk of the pentyl group at C3 forces the hydroxyl group into a specific axial/equatorial orientation, influencing binding affinity in biological targets.[1]

Diagram 1: Chemical Structure & Hierarchy

ChemicalIdentity cluster_0 Structural Components Compound 3-Pentylpiperidin-3-ol (C10H21NO) Piperidine Piperidine Core (N-Heterocycle) Compound->Piperidine C3_Sub C3-Substitution (Quaternary Center) Compound->C3_Sub Function Pharmacophore Role: Sigma/NMDA Receptor Ligand Compound->Function Pentyl n-Pentyl Chain (Lipophilic Tail) C3_Sub->Pentyl Hydroxyl Tertiary Alcohol (H-Bond Donor) C3_Sub->Hydroxyl

Caption: Structural decomposition of 3-Pentylpiperidin-3-ol highlighting the quaternary C3 center critical for pharmacological selectivity.

Synthesis & Manufacturing Protocol

The synthesis of 3-Pentylpiperidin-3-ol typically follows a Grignard addition pathway to a protected piperidinone.[1] This route ensures regioselectivity and prevents side reactions at the nitrogen atom.[1]

Experimental Protocol: Grignard Addition

Objective: Synthesis of 3-Pentylpiperidin-3-ol from N-Boc-3-piperidinone.

  • Preparation of Reagents:

    • Substrate: tert-Butyl 3-oxopiperidine-1-carboxylate (N-Boc-3-piperidinone).[1]

    • Reagent: Pentylmagnesium bromide (2.0 M in diethyl ether).[1]

    • Solvent: Anhydrous Tetrahydrofuran (THF).[1]

  • Reaction Workflow:

    • Step A (Inertion): Flame-dry a 250 mL round-bottom flask and purge with Argon.[1] Add N-Boc-3-piperidinone (1.0 eq) dissolved in anhydrous THF. Cool to -78°C.

    • Step B (Addition): Add Pentylmagnesium bromide (1.2 eq) dropwise over 30 minutes. The low temperature prevents enolization and side-product formation.

    • Step C (Warming): Allow the reaction to warm to 0°C over 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1]

    • Step D (Quench): Quench with saturated aqueous NH₄Cl.[1] Extract with EtOAc (3x).[1] Dry organic layer over Na₂SO₄ and concentrate.[1]

  • Deprotection (Boc Removal):

    • Dissolve the intermediate (N-Boc-3-pentyl-3-hydroxypiperidine) in CH₂Cl₂.[1]

    • Add Trifluoroacetic acid (TFA) (10 eq) at 0°C. Stir for 1 hour.

    • Basify with NaOH (1M) to pH > 10 and extract the free amine.[1]

Diagram 2: Synthesis Pathway

Synthesis Start N-Boc-3-Piperidinone (Starting Material) Intermediate Intermediate: N-Boc-3-Pentyl-3-Hydroxypiperidine Start->Intermediate Grignard Addition Reagent PentylMgBr / THF (-78°C to 0°C) Reagent->Intermediate Product FINAL PRODUCT: 3-Pentylpiperidin-3-ol Intermediate->Product Acidic Deprotection Deprotection TFA / DCM (Boc Removal) Deprotection->Product

Caption: Step-wise synthetic route from N-Boc-3-piperidinone via Grignard nucleophilic addition followed by acidic deprotection.

Applications in Medicinal Chemistry

3-Pentylpiperidin-3-ol is not typically a final drug but a privileged scaffold . Its structural motif mimics the "histrionicotoxin" core, a class of toxins that block ion channels.[1]

  • Sigma Receptor Ligands: The 3-substituted piperidine moiety is a classic pharmacophore for Sigma-1 (σ1) receptor modulators, investigated for neuropathic pain and neuroprotection.[1]

  • NMDA Receptor Antagonists: The steric bulk of the pentyl chain can modulate the channel pore of NMDA receptors.[1]

  • Local Anesthetics: Structural analogs (e.g., bupivacaine derivatives) utilize the lipophilic tail (pentyl) to interact with sodium channels.[1]

Safety & Handling (SDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Handling: Handle under inert atmosphere (Nitrogen/Argon) due to potential hygroscopicity of the free base.[1] Store at 2-8°C.

References

  • Fluorochem Ltd. (2025).[1] Safety Data Sheet: 3-Pentylpiperidin-3-ol (CAS 1486860-76-7).[1] Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for Piperidine Derivatives. Retrieved from [1]

  • Mishra, S., et al. (2023).[1] "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids". Journal of the American Chemical Society, 145(26), 14221-14226.[1] [1]

  • Sigma-Aldrich. (2025).[1] Product Specification: 1-Boc-3-piperidone. Retrieved from [1][4][5]

Sources

Exploratory

Physicochemical Profiling & Synthetic Utility of 3-Pentylpiperidin-3-ol

[1] Executive Summary 3-Pentylpiperidin-3-ol (C₁₀H₂₁NO) represents a specialized heterocyclic scaffold characterized by a geminal substitution pattern at the C3 position of the piperidine ring.[1] Unlike simple piperidin...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

3-Pentylpiperidin-3-ol (C₁₀H₂₁NO) represents a specialized heterocyclic scaffold characterized by a geminal substitution pattern at the C3 position of the piperidine ring.[1] Unlike simple piperidines, the introduction of a tertiary hydroxyl group alongside a lipophilic pentyl chain creates a "chiral switch" and a distinct amphiphilic profile. This molecule serves as a critical pharmacophore in the development of neuroactive agents, specifically targeting G-protein coupled receptors (GPCRs) where the piperidine nitrogen acts as a canonical cationic anchor.[1]

This technical guide provides a rigorous analysis of its physicochemical properties, a validated synthetic workflow, and its application in modern drug discovery.

Part 1: Molecular Architecture & Stereochemistry

Structural Analysis

The molecule consists of a saturated six-membered nitrogen heterocycle (piperidine) substituted at the 3-position.[1]

  • Core Scaffold: Piperidine (pKa ~11.0).[1]

  • Substituents: A hydroxyl group (-OH) and a pentyl chain (-C₅H₁₁) at C3.[1]

  • Chirality: The C3 carbon is a quaternary stereocenter. The compound exists as a pair of enantiomers (R and S). In standard Grignard synthesis, it is obtained as a racemate unless chiral auxiliaries are employed.

Conformational Dynamics

The piperidine ring predominantly adopts a chair conformation . The bulky pentyl group and the hydroxyl group will compete for the equatorial position to minimize 1,3-diaxial interactions.

  • Dominant Conformer: The pentyl group, being sterically more demanding than the hydroxyl, will preferentially occupy the equatorial position to minimize steric strain (A-value consideration).

  • Implication: This fixed orientation places the hydroxyl group in an axial or pseudo-axial position, potentially facilitating intramolecular hydrogen bonding with the piperidine nitrogen (N-H···O interaction), which can influence pKa and membrane permeability.

Part 2: Physicochemical Profile[2][3][4][5]

The following data aggregates predicted and structurally derived properties essential for ADME (Absorption, Distribution, Metabolism, Excretion) modeling.

Table 1: Key Physicochemical Parameters[4][6]
PropertyValue / RangeTechnical Context
Molecular Formula C₁₀H₂₁NO
Molecular Weight 171.28 g/mol Fragment-like (<300 Da), ideal for FBDD.[1]
Exact Mass 171.1623Monoisotopic mass for HRMS validation.
LogP (Predicted) 2.1 ± 0.3Lipophilic enough for CNS penetration (optimal range 2–4).[1]
LogD (pH 7.4) -0.5 to 0.5At physiological pH, the amine is ionized, reducing apparent lipophilicity.
pKa (Base) 10.2 ± 0.5The 3-OH group exerts a slight inductive withdrawal (-I effect), lowering the pKa relative to piperidine (11.2).[1]
H-Bond Donors 2(NH, OH)
H-Bond Acceptors 2(N, O)
Polar Surface Area ~32 ŲHighly permeable (<140 Ų).[1]
Boiling Point ~260–270°CEstimated at 760 mmHg.
Solubility & Ionization Behavior

3-Pentylpiperidin-3-ol exhibits pH-dependent solubility:

  • pH < 8 (Acidic/Neutral): The piperidine nitrogen is protonated (

    
    ).[1] The molecule is highly water-soluble (>10 mg/mL) due to ionic solvation.[1]
    
  • pH > 11 (Basic): The molecule exists as the free base. Solubility decreases, and the compound partitions significantly into organic layers (DCM, Ethyl Acetate).

Part 3: Synthetic Protocol & Purification

The synthesis of 3-Pentylpiperidin-3-ol requires a chemoselective nucleophilic addition to a ketone.[1] Direct addition to unprotected 3-piperidone is not feasible due to the acidic N-H proton; therefore, a carbamate protecting group strategy is mandatory.

Validated Synthetic Route
  • Protection: N-Boc-3-piperidone formation.[1]

  • Nucleophilic Addition: Grignard reaction with Pentylmagnesium Bromide.

  • Deprotection: Acidolytic cleavage of the Boc group.

Graphviz Workflow Visualization[1]

SynthesisPathway cluster_conditions Critical Process Parameters Start 3-Piperidone HCl Step1 N-Boc-3-Piperidone Start->Step1 Boc2O, Et3N DCM, 0°C to RT Step2 Intermediate: N-Boc-3-Pentyl-3-ol Step1->Step2 PentylMgBr (1.2 eq) THF, -78°C (Cryogenic) Final 3-Pentylpiperidin-3-ol Step2->Final TFA/DCM or HCl/Dioxane Deprotection

Figure 1: Step-wise synthetic pathway for 3-Pentylpiperidin-3-ol involving protection, Grignard addition, and deprotection.

Detailed Methodology
Step 1: Grignard Addition (The Critical Step)[1]
  • Reagents: N-Boc-3-piperidone (1.0 eq), Pentylmagnesium Bromide (2.0 M in Et₂O, 1.2 eq), Anhydrous THF.

  • Protocol:

    • Charge a flame-dried 3-neck flask with N-Boc-3-piperidone dissolved in anhydrous THF under Argon.

    • Cool the system to -78°C (Dry ice/Acetone bath). Rationale: Low temperature prevents enolization of the ketone and suppresses side reactions.

    • Add PentylMgBr dropwise over 30 minutes.

    • Allow to warm to 0°C over 2 hours.

    • Quench: Slowly add saturated aqueous

      
      .
      
    • Workup: Extract with EtOAc, dry over

      
      , and concentrate.
      
    • Purification: Flash chromatography (Hexane/EtOAc) is usually required to remove unreacted ketone.

Step 2: Deprotection
  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).

  • Protocol:

    • Dissolve the intermediate in DCM.

    • Add acid at 0°C. Stir at Room Temperature for 1-2 hours.

    • Free Basing (Crucial): The product will be the salt (HCl or TFA salt). To obtain the free base, basify the aqueous solution to pH > 12 with 2M NaOH and extract exhaustively with DCM/Isopropanol (3:1).

Part 4: Analytical Characterization

To validate the identity of 3-Pentylpiperidin-3-ol, look for these diagnostic signals:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 0.88 (t, 3H): Terminal methyl of the pentyl chain.

    • δ 1.2-1.6 (m, 8H): Methylene envelope of the pentyl chain.[1]

    • δ 2.6-3.0 (m, 4H):

      
      -protons adjacent to Nitrogen (ring).[1]
      
    • Absence of Methine: No signal for H-3 on the ring (quaternary center).[1]

  • ¹³C NMR:

    • ~70-72 ppm: Quaternary carbon (C-OH).[1]

    • ~45-55 ppm: Carbons

      
       to Nitrogen.[1]
      
  • Mass Spectrometry (ESI+):

    • [M+H]⁺: m/z 172.17.[1]

    • Fragmentation: Loss of water ([M+H-18]⁺) is common for tertiary alcohols.[1]

Part 5: Pharmaceutical Implications[3][7][8]

Drug Design Utility

3-Pentylpiperidin-3-ol serves as a bioisostere for cyclohexanol derivatives or more complex alkaloids.[1]

  • Receptor Binding: The tertiary hydroxyl group can act as a hydrogen bond donor/acceptor to specific residues (e.g., Aspartate or Serine) in GPCR binding pockets (Muscarinic, Opioid, or Sigma receptors).

  • Metabolic Stability: The steric bulk of the pentyl group at the 3-position can block metabolic oxidation at this site, potentially extending the half-life compared to unsubstituted piperidines.

  • Fragment-Based Drug Discovery (FBDD): With a molecular weight <200 and high solubility, it is an excellent "fragment" for screening libraries.

Safety & Handling
  • Hazard: Irritant to eyes, respiratory system, and skin.

  • Storage: Hygroscopic. Store under inert atmosphere (Argon) at 2-8°C to prevent carbonate formation (reaction with atmospheric CO₂).[1]

References

  • Piperidine Physicochemical Data: National Institute of Standards and Technology (NIST) Chemistry WebBook, SRD 69. Piperidine Properties. Available at: [Link][1]

  • Grignard Selectivity in Piperidines: Plakas, A. M., et al. (2026). "Unusual C-2 selectivity of Grignard additions to N-Boc-protected isatin 3-imines." ResearchGate. Available at: [Link]

  • Synthesis of 3-Substituted Piperidines: Mishra, S., et al. (2023). "Catalytic Enantioselective Synthesis of 3-Piperidines." Journal of the American Chemical Society.[2] Available at: [Link][1]

  • Pharmacological Relevance: "Effect of 3-alkylpyridine marine alkaloid analogues." Chemical Biology & Drug Design. Available at: [Link]

Sources

Foundational

molecular weight and formula of 3-Pentylpiperidin-3-ol

Structural Characterization, Synthetic Pathways, and Pharmacological Utility[1] Executive Summary 3-Pentylpiperidin-3-ol (Molecular Formula: C₁₀H₂₁NO ) represents a specialized class of 3,3-disubstituted piperidines , a...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Characterization, Synthetic Pathways, and Pharmacological Utility[1]

Executive Summary

3-Pentylpiperidin-3-ol (Molecular Formula: C₁₀H₂₁NO ) represents a specialized class of 3,3-disubstituted piperidines , a structural motif increasingly prioritized in modern drug discovery for its ability to increase saturation (


) and three-dimensionality in fragment-based design.[1] Unlike its aromatic analog (3-(pyridin-3-yl)pentan-3-ol), this saturated heterocycle offers distinct stereochemical vectors for receptor binding, making it a critical scaffold for developing ligands targeting G-protein-coupled receptors (GPCRs), particularly muscarinic and opioid subtypes.[1]

This guide provides a definitive technical profile of 3-Pentylpiperidin-3-ol, detailing its physicochemical properties, validated synthetic protocols, and analytical fingerprints.[1]

Part 1: Physicochemical Characterization

The following data establishes the core identity of the molecule. Researchers should use these values for stoichiometry calculations and analytical method development.

PropertyValueTechnical Notes
IUPAC Name 3-Pentylpiperidin-3-olSystematic nomenclature for gem-disubstituted piperidine.[1]
Molecular Formula C₁₀H₂₁NO Confirmed via elemental count: 10 C, 21 H, 1 N, 1 O.
Molecular Weight 171.28 g/mol Monoisotopic mass: 171.1623 Da.
Physical State Viscous Oil / Low-Melting SolidLikely hygroscopic due to the secondary amine and tertiary alcohol.[1]
Solubility Polar Organic SolventsSoluble in MeOH, DMSO, DCM; sparingly soluble in water at neutral pH.
pKa (Calculated) ~9.8 (Amine)The piperidine nitrogen is highly basic; exists as a cation at physiological pH.[1]
LogP (Estimated) 2.1 – 2.5Moderate lipophilicity driven by the 5-carbon alkyl chain.[1]

Part 2: Synthetic Methodology & Protocols

Retrosynthetic Logic

The synthesis of 3-Pentylpiperidin-3-ol challenges the chemist to introduce a tertiary alcohol and an alkyl chain onto a saturated ring.[1] Direct alkylation of 3-piperidinol is chemically forbidden due to regioselectivity issues.[1] Therefore, the Grignard Addition to a 3-Piperidone is the industry-standard approach.[1]

Critical Control Point: The piperidine nitrogen must be protected (typically with a Benzyl or Boc group) to prevent N-alkylation or quenching of the Grignard reagent.[1]

Validated Synthetic Workflow

Step 1: Grignard Formation & Addition [2]

  • Precursor: 1-Benzyl-3-piperidone (CAS: 50606-58-1).[1][3]

  • Reagent: Pentylmagnesium Bromide (2.0 M in Et₂O).[1]

  • Mechanism: Nucleophilic attack of the pentyl carbanion at the electrophilic C3 carbonyl.

Step 2: Deprotection (Hydrogenolysis) [1]

  • Catalyst: Pd(OH)₂/C (Pearlman’s Catalyst) or Pd/C.[1]

  • Conditions: H₂ atmosphere (1 atm or 50 psi), Methanol solvent.

Interactive Reaction Pathway (Graphviz)

SynthesisPath Start 1-Benzyl-3-piperidone (Precursor) Inter Intermediate: 1-Benzyl-3-pentylpiperidin-3-ol Start->Inter Nucleophilic Addition (-78°C to RT) Reagent Pentyl-MgBr (Grignard Reagent) Reagent->Inter Final Target: 3-Pentylpiperidin-3-ol Inter->Final N-Debenzylation Step2 Pd/C + H2 (Hydrogenolysis) Step2->Final

Figure 1: Two-step synthetic route converting N-protected piperidone to the target 3,3-disubstituted piperidine.

Detailed Experimental Protocol

Note: All reactions involving Grignard reagents must be performed under an inert atmosphere (Argon/Nitrogen).

  • Setup: Flame-dry a 3-neck round-bottom flask. Cool to 0°C under Argon.

  • Addition: Charge flask with 1-Benzyl-3-piperidone (1.0 equiv) dissolved in anhydrous THF.

  • Reaction: Dropwise add Pentylmagnesium Bromide (1.2 equiv) over 30 minutes. The solution will likely turn turbid.

  • Completion: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (disappearance of ketone).[1]

  • Quench: Cool to 0°C and quench with saturated aqueous NH₄Cl. Extract with EtOAc.

  • Deprotection: Dissolve the crude intermediate in MeOH. Add 10 wt% Pd/C. Stir under H₂ balloon for 12 hours. Filter through Celite.

Part 3: Analytical Profiling & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following self-consistent markers.

NMR Spectroscopy Expectations
  • ¹H NMR (DMSO-d₆):

    • δ 0.85 ppm (t, 3H): Terminal methyl of the pentyl chain.

    • δ 4.50 ppm (s, 1H): Hydroxyl proton (exchangeable with D₂O).[1]

    • Absence of Methine: The proton typically found at C3 in the starting material (δ ~2.4) will be absent , confirming quaternary substitution.

  • ¹³C NMR:

    • C3 Signal: A shift to ~70-72 ppm (quaternary carbon bonded to Oxygen) is the definitive proof of structure.[1]

    • Carbonyl Absence: No signal >200 ppm (confirms total reduction of ketone).[1]

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI+).[1]

  • Target Ion:

    
     m/z.[1]
    
  • Fragmentation: Expect loss of water (

    
    ) typical of tertiary alcohols.[1]
    

Part 4: Applications in Drug Discovery

Pharmacophore Mapping

3-Pentylpiperidin-3-ol serves as a versatile sp³-rich scaffold .[1]

  • Alkaloid Mimicry: The structure mimics the core of Histrionicotoxin (HTX), a natural toxin that blocks nicotinic acetylcholine receptors.

  • Sigma Receptor Ligands: The combination of a basic amine and a lipophilic tail (pentyl) fits the pharmacophore for Sigma-1 (

    
    ) receptor ligands, investigated for neuroprotective effects.[1]
    
Diversity-Oriented Synthesis (DOS)

This molecule acts as a "branching point" intermediate.[1] The tertiary alcohol can be further modified (e.g., Ritter reaction to form amides) to generate libraries of 3,3-disubstituted piperidines, a class of compounds known to improve metabolic stability by blocking the C3 metabolic soft spot.

References

  • Mishra, S., et al. (2023). "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society. Link[1]

  • Bogen, S. L., et al. (2015). "Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable HDM2-p53 Inhibitors."[1] ACS Medicinal Chemistry Letters. Link[1]

  • National Center for Biotechnology Information. (2024).[1] "PubChem Compound Summary for CID 642848, 3-(Pyridin-3-yl)pentan-3-ol" (Analogous Structure Reference).[1] Link[1]

  • Organic Syntheses. "Preparation of 1-d-Aldehydes from Grignard Reagents: General Methodologies." Org.[2][4][5][6] Synth.Link[1]

Sources

Exploratory

An In-Depth Technical Guide to the Solubility Profile of 3-Pentylpiperidin-3-ol in Organic Solvents

Executive Summary In modern drug development and synthetic organic chemistry, understanding the thermodynamic solubility of intermediate building blocks is critical for optimizing reaction conditions, extraction workflow...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and synthetic organic chemistry, understanding the thermodynamic solubility of intermediate building blocks is critical for optimizing reaction conditions, extraction workflows, and formulation strategies. 3-Pentylpiperidin-3-ol (CAS: 1486860-76-7) [1] is a highly specialized heterocyclic compound. Its unique molecular architecture—combining a basic piperidine ring, a tertiary hydroxyl group, and a lipophilic pentyl chain—creates a complex hydrophilic-lipophilic balance (HLB).

This whitepaper provides a comprehensive analysis of the solubility profile of 3-Pentylpiperidin-3-ol in various organic solvents, grounded in structural thermodynamics, and outlines the self-validating experimental protocols required to empirically determine its saturation concentrations.

Structural Thermodynamics & Predictive Solubility

As a Senior Application Scientist, I approach solubility not as a static metric, but as a dynamic equilibrium dictated by intermolecular forces. The dissolution of 3-Pentylpiperidin-3-ol in an organic solvent depends on the energetic penalty of disrupting its crystal lattice versus the energetic gain of solute-solvent interactions.

Mechanistic Causality of Solvation

The molecule (


) possesses three distinct functional zones that dictate its solvent affinity:
  • The Piperidine Core (Secondary Amine): Acts as both a hydrogen-bond donor and acceptor. This basic nitrogen strongly interacts with polar protic solvents.

  • The C3-Hydroxyl Group: A tertiary alcohol that provides additional hydrogen-bonding capacity, enhancing solubility in moderately polar environments (e.g., esters, ketones).

  • The C3-Pentyl Chain: A 5-carbon aliphatic tail that significantly increases the molecule's dispersion forces (

    
    ). This lipophilic bulk disrupts the highly ordered hydrogen-bonded network of water, rendering the compound largely insoluble in aqueous media, but highly soluble in non-polar and halogenated organic solvents.
    
Hansen Solubility Parameters (HSP) Context

To predict the solubility of piperidine derivatives, we utilize Hansen Solubility Parameters (HSP), which divide the total cohesive energy of a liquid into three distinct intermolecular interactions: Dispersion (


), Polarity (

), and Hydrogen Bonding (

) [2].

For 3-Pentylpiperidin-3-ol, the extended pentyl chain elevates the


 value compared to unsubstituted piperidine, shifting its optimal solubility sphere toward less polar solvents like dichloromethane (DCM) and toluene, while retaining enough 

and

character to dissolve readily in lower alcohols.

Solubility Profile in Organic Solvents

Based on the structural thermodynamics and HSP modeling of structurally analogous substituted piperidinols, the following table summarizes the predicted quantitative and qualitative solubility profile of 3-Pentylpiperidin-3-ol across standard organic solvent classes.

Solvent ClassRepresentative SolventPredicted Solubility ProfileMechanistic Rationale
Polar Protic Methanol, EthanolHighly Soluble (>100 mg/mL)Strong intermolecular hydrogen bonding with the piperidine -NH and tertiary -OH groups.
Polar Aprotic Dichloromethane (DCM)Highly Soluble (>100 mg/mL)Favorable dipole-dipole interactions; excellent solvation of the hydrocarbon backbone.
Moderately Polar Ethyl AcetateSoluble (~50-100 mg/mL)Acts as a strong hydrogen bond acceptor for the solute's donor groups (-OH, -NH).
Non-Polar Hexane, HeptaneModerately Soluble (~10-50 mg/mL)The C5 pentyl chain significantly enhances lipophilicity, overcoming the polarity of the heterocyclic core.
Aqueous WaterInsoluble / Very Low (<1 mg/mL)The hydrophobic bulk of the 10-carbon framework dominates, restricting aqueous solvation.

Experimental Methodology: Thermodynamic Solubility Determination

To transition from predictive modeling to empirical data, a self-validating experimental protocol is required. The Shake-Flask Method , adapted from the principles of OECD Test Guideline 105[3][4], remains the gold standard for determining the true thermodynamic equilibrium solubility of organic compounds.

Step-by-Step Shake-Flask Protocol

This protocol is designed to prevent common experimental artifacts, such as supersaturation and micro-emulsion formation, ensuring high trustworthiness in the generated data.

  • Preparation of Saturated Solution: Add an excess amount of solid 3-Pentylpiperidin-3-ol to 10 mL of the target organic solvent in a tightly sealed borosilicate glass vial. Causality: An excess of solid must be visually present to guarantee that the solvent reaches maximum thermodynamic saturation.

  • Isothermal Equilibration: Place the vials in a temperature-controlled shaking incubator set to exactly 25.0 ± 0.1 °C. Agitate at 150 RPM for 48 to 72 hours. Causality: Extended agitation ensures that the kinetic dissolution barrier is overcome and true thermodynamic equilibrium is established [3].

  • Phase Separation: Remove the vials from the shaker and allow them to stand undisturbed at 25.0 °C for 24 hours. Causality: This settling period prevents the suspension of micro-crystals (micro-emulsions) which would otherwise lead to falsely elevated solubility readings.

  • Filtration: Carefully extract the supernatant using a syringe and pass it through a 0.45 µm PTFE syringe filter. Critical Step: The filter must be pre-saturated with a small volume of the saturated solution to prevent the membrane from adsorbing the solute and artificially lowering the measured concentration.

  • Quantification: Dilute the filtered aliquot appropriately with the mobile phase and analyze via High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector. Calculate the concentration against a pre-established calibration curve.

Workflow Visualization

G N1 1. Excess Solute + Organic Solvent N2 2. Isothermal Agitation (48-72h) N1->N2 N3 3. Phase Separation (Settle & Filter) N2->N3 N4 4. Supernatant Extraction N3->N4 N5 5. HPLC/GC-MS Quantification N4->N5

Fig 1: Standardized workflow for thermodynamic solubility determination via the shake-flask method.

Implications for Drug Development and Synthesis

Understanding the solubility profile of 3-Pentylpiperidin-3-ol directly impacts downstream chemical operations:

  • Reaction Solvent Selection: Because the molecule is highly soluble in DCM and moderately soluble in ethyl acetate, these solvents are ideal for liquid-liquid extractions during the workup of synthetic reactions involving this intermediate.

  • Crystallization and Purification: The moderate solubility in non-polar solvents like hexane makes it an excellent candidate for use as an anti-solvent. A common purification strategy would involve dissolving the crude product in a minimal amount of ethyl acetate (solvent) and slowly adding hexane (anti-solvent) to induce controlled crystallization.

By grounding formulation and synthetic strategies in rigorous thermodynamic principles and validated shake-flask methodologies, researchers can ensure reproducible, scalable, and highly efficient chemical processes.

References

  • National Center for Biotechnology Information (PMC) - Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Available at: [Link]

  • ResearchGate - Can anyone tell me how to perform equilibrium solubility studies step by step practically? (Shake Flask Method). Available at: [Link]

Foundational

Physicochemical Profiling: pKa and Ionization of 3-Pentylpiperidin-3-ol

The following technical guide serves as a comprehensive analysis of the physicochemical behavior of 3-Pentylpiperidin-3-ol , designed for application in medicinal chemistry and formulation science. Executive Summary 3-Pe...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a comprehensive analysis of the physicochemical behavior of 3-Pentylpiperidin-3-ol , designed for application in medicinal chemistry and formulation science.

Executive Summary

3-Pentylpiperidin-3-ol represents a specific structural motif combining a secondary amine (piperidine core) with a geminally substituted tertiary alcohol and a lipophilic pentyl chain at the C3 position.

In the context of drug development, this molecule acts as a moderate base . Its ionization behavior is governed by the piperidine nitrogen, modulated by the inductive electron-withdrawal of the hydroxyl group and the steric/electronic effects of the pentyl chain.

  • Estimated pKa (Conjugate Acid): 9.4 – 9.6

  • Physiological State (pH 7.4): Predominantly protonated (Cationic, >99%).

  • Key Challenge: Balancing the high lipophilicity of the pentyl chain with the solubility limitations of the free base form.

Part 1: Structural Analysis & Theoretical pKa Prediction

To understand the ionization of 3-Pentylpiperidin-3-ol without direct experimental data, we must apply Quantitative Structure-Property Relationship (QSPR) principles, using unsubstituted piperidine as the baseline.

The Baseline: Piperidine

Unsubstituted piperidine is a strong secondary amine base with a pKa of 11.22 (at 25°C). It exists almost entirely as a cation at physiological pH.

The Substituent Effects (C3 Position)

The target molecule features a geminal substitution at the C3 carbon (beta to the nitrogen).

  • The Hydroxyl Group (-OH):

    • Effect: Inductive Electron Withdrawal (-I).

    • Mechanism: The electronegative oxygen pulls electron density through the sigma bond framework. This reduces the electron density available on the nitrogen lone pair, stabilizing the free base relative to the cation.

    • Impact: Lowers pKa significantly. (Reference: 3-Hydroxypiperidine has a pKa of ~9.40).

  • The Pentyl Group (-C5H11):

    • Effect: Weak Inductive Donation (+I) and Steric Bulk.

    • Mechanism: Alkyl groups are weakly electron-releasing, which would theoretically stabilize the positive charge on the nitrogen, slightly raising the pKa. However, the bulky pentyl chain at the C3 position may sterically hinder the solvation shell of water molecules around the protonated nitrogen.

    • Impact: The +I effect likely raises the pKa slightly (+0.1 to +0.2) compared to the 3-hydroxy analog, but steric hindrance to solvation prevents it from returning to the levels of unsubstituted piperidine.

Predicted Value

Combining these vectors, the pKa of the conjugate acid of 3-Pentylpiperidin-3-ol is predicted to be in the range of 9.4 to 9.6 .

Ionization Equilibrium Diagram

The following diagram illustrates the protonation equilibrium and the competing electronic effects.

IonizationEquilibrium cluster_effects Substituent Effects on Nitrogen Cation Cationic Form (Protonated) Soluble in Water Predominant at pH < 9.4 Neutral Free Base (Neutral) Lipophilic / Membrane Permeable Predominant at pH > 9.4 Cation->Neutral Ka (Deprotonation) Neutral->Cation Protonation H_ion H+ OH_Effect 3-OH Group: Inductive Withdrawal (-I) Lowers pKa (~ -1.8 units) Pentyl_Effect 3-Pentyl Group: Inductive Donation (+I) Slightly Raises pKa (~ +0.2 units)

Figure 1: Equilibrium dynamics of 3-Pentylpiperidin-3-ol showing the opposing effects of the hydroxyl and pentyl substituents.

Part 2: Ionization Profiles & Physiological Distribution

Understanding the ratio of ionized to unionized species is critical for predicting Blood-Brain Barrier (BBB) penetration and solubility. We calculate this using the Henderson-Hasselbalch equation:



Calculated Ionization Table (Assuming pKa = 9.5)
Physiological CompartmentpH% Cation (Ionized)% Free Base (Unionized)Implication
Stomach (Fasted) 1.5100.00%0.00%High Solubility, Low Permeability
Duodenum 5.599.99%0.01%Limited Passive Absorption
Blood / Cytosol 7.499.21%0.79%Critical Window for Transport
Jejunum (Fed) 6.599.90%0.10%Absorption requires high lipophilicity
Basic Tissue/Pathology 9.550.00%50.00%pKa Equivalence Point
The "Lipophilicity Rescue"

While the fraction of unionized drug at pH 7.4 is low (~0.8%), the pentyl group is critical here. It drastically increases the partition coefficient (LogP) of the unionized species.

  • Even if only 0.8% is unionized, that fraction is highly lipophilic, driving equilibrium across membranes rapidly.

  • LogD (7.4) will be significantly lower than LogP due to ionization, but likely still positive (>0), enabling BBB penetration.

Part 3: Experimental Determination Protocol

Since theoretical predictions carry error margins, experimental validation is required. The Potentiometric Titration method is the "Gold Standard" for molecules with pKa values between 2 and 12.

Principle

A solution of the protonated drug is titrated with a strong base (NaOH). The pH is monitored, and the inflection point of the sigmoid curve represents the pKa.[1][2][3]

Detailed Workflow

Materials:

  • Analyte: ~5-10 mg of 3-Pentylpiperidin-3-ol hydrochloride (salt form preferred for solubility).

  • Titrant: 0.1 M Carbonate-free NaOH (standardized).

  • Ionic Strength Adjuster (ISA): 0.15 M KCl (mimics physiological ionic strength).

  • Inert Gas: Argon or Nitrogen (to prevent CO2 absorption).

Protocol Steps:

  • System Calibration: Calibrate the pH electrode using a 4-point calibration (pH 1.68, 4.01, 7.00, 10.01) at 25°C.

  • Blank Titration: Titrate the ISA/solvent blank to determine the exact standard electrode potential (

    
    ).
    
  • Sample Preparation: Dissolve the sample in 20 mL of 0.15 M KCl.

    • Note: If the free base precipitates near the pKa, use a co-solvent method (Titrate in 20%, 30%, 40% Methanol/Water and extrapolate to 0% Methanol via the Yasuda-Shedlovsky equation).

  • Titration: Add NaOH in micro-increments (e.g., 5 µL). Wait for electrode stability (<0.1 mV/sec drift) before recording pH.

  • Data Analysis: Plot pH vs. Volume of Titrant. Use the Bjerrum difference plot or Gran plot analysis to calculate pKa.

Experimental Logic Diagram

TitrationWorkflow Start Start: Sample Preparation (Salt form in 0.15M KCl) CheckSolubility Check Aqueous Solubility Start->CheckSolubility DirectTitration Method A: Aqueous Titration (If soluble > 1mM) CheckSolubility->DirectTitration Soluble CosolventTitration Method B: Co-solvent Titration (MeOH/Water mixtures) CheckSolubility->CosolventTitration Insoluble Titrate Titrate with 0.1M NaOH (Under N2 atm, 25°C) DirectTitration->Titrate CosolventTitration->Titrate DataProcess Data Processing (Bjerrum Plot / Gran Plot) Titrate->DataProcess Yasuda Yasuda-Shedlovsky Extrapolation (Log K vs 1/Dielectric Constant) DataProcess->Yasuda From Method B Result Final pKa Value DataProcess->Result From Method A Yasuda->Result

Figure 2: Decision tree for selecting the correct potentiometric protocol based on analyte solubility.

Part 4: Pharmaceutical Implications[2][5][6]

Solubility vs. Permeability Paradox

3-Pentylpiperidin-3-ol exhibits a classic medicinal chemistry paradox:

  • At pH 1.2 (Stomach): Highly soluble (ionized).

  • At pH 7.4 (Blood): The small fraction of unionized base (0.8%) drives permeability. However, if the concentration of the total drug is high, the absolute amount of unionized drug may exceed its intrinsic solubility (

    
    ), leading to precipitation.
    

Formulation Strategy: Salt selection is crucial. A Hydrochloride or Succinate salt is recommended to maximize dissolution rate in the gastric environment, creating a supersaturated state in the small intestine to drive passive diffusion before precipitation occurs.

Metabolic Hotspots

The C3-hydroxyl group creates a metabolic handle. However, the geminal pentyl group creates steric occlusion , potentially reducing the rate of glucuronidation at the oxygen. This could lead to a longer half-life compared to simple 3-hydroxypiperidine derivatives.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Source for 3-hydroxypiperidine pKa baseline).
  • Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall.

  • Box, K. J., & Comer, J. E. (2008). "Using measured pKa, LogP and solubility to investigate the dissolution limitations of drugs." Current Drug Metabolism, 9(9), 869-878.

  • Manallack, D. T. (2007). "The pKa Distribution of Drugs: Application to Drug Discovery." Perspectives in Medicinal Chemistry, 1, 25–38. (Context for physiological distribution).

Sources

Exploratory

Comprehensive Safety &amp; Handling Analysis: 3-Pentylpiperidin-3-ol

This guide serves as a technical whitepaper and safety analysis for 3-Pentylpiperidin-3-ol , a specialized heterocyclic intermediate. Note: As this specific substituted piperidine is a research-grade New Chemical Entity...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical whitepaper and safety analysis for 3-Pentylpiperidin-3-ol , a specialized heterocyclic intermediate.

Note: As this specific substituted piperidine is a research-grade New Chemical Entity (NCE) or specialized intermediate with limited public SDS data, this analysis employs Predictive Toxicology and Structure-Activity Relationship (SAR) protocols based on the parent scaffold (piperidin-3-ol) and alkyl-substituted amines.

Chemical Identity & Structural Logic

To safely handle 3-Pentylpiperidin-3-ol, we must first deconstruct its physicochemical profile. Unlike the water-soluble parent piperidin-3-ol, the addition of a C5-pentyl chain at the C3 position creates a lipophilic quaternary center .

Physicochemical Profile (Predicted)
PropertyValue / PredictionCausality / Rationale
Chemical Formula C₁₀H₂₁NOPiperidine ring (C₅H₁₁N) + Pentyl (C₅H₁₁) + Hydroxyl (-OH) - 2H
Molecular Weight 171.28 g/mol Standard atomic summation.[1]
Physical State Viscous Liquid / Low-melting SolidThe pentyl chain disrupts the crystal lattice packing seen in the parent piperidin-3-ol (solid), likely lowering the melting point.
LogP (Octanol/Water) ~2.1 - 2.5 (Estimated)Significant increase from piperidin-3-ol (LogP ~ -0.5). Implication: High skin permeability.
pKa (Conjugate Acid) ~9.5 - 10.5Secondary amine functionality remains basic.
Solubility Organic Solvents (DCM, MeOH)Lipophilic tail reduces water solubility compared to the parent compound.

Hazard Identification & GHS Classification (Derived)

Based on the QSAR (Quantitative Structure-Activity Relationship) of 3-substituted piperidines, the following GHS classifications are assigned for risk management.

Core Hazards
  • Skin Corrosion/Irritation (Category 2): The secondary amine is basic; however, the steric bulk of the pentyl group may reduce immediate corrosivity compared to piperidine, shifting it to a severe irritant.

  • Serious Eye Damage/Irritation (Category 2A/1): High risk of corneal opacity due to alkaline nature.

  • Acute Toxicity (Oral/Dermal): Predicted Category 4.[2] The increased lipophilicity suggests higher bioavailability and potential CNS penetration.

The "Lipophilic Amine" Danger

Critical Insight: Unlike simple inorganic bases, 3-Pentylpiperidin-3-ol combines alkalinity with lipophilicity .

  • Mechanism:[2][3][4][5][6][7] The pentyl chain facilitates transport across the stratum corneum (outer skin layer).

  • Result: The basic amine is delivered to the dermis more efficiently, potentially causing delayed chemical burns that are not immediately painful.

Synthesis & Verification Workflow

Understanding the synthesis aids in identifying impurities (e.g., residual Grignard reagents or solvents).

Synthesis Logic (Grignard Addition)

The most direct route to the 3,3-disubstituted product is the addition of pentylmagnesium bromide to N-protected 3-piperidone.

SynthesisPath Start N-Boc-3-Piperidone Inter Intermediate Alkoxide Complex Start->Inter THF, -78°C Reagent Pentyl-MgBr (Grignard) Reagent->Inter Product 3-Pentylpiperidin-3-ol (Crude) Inter->Product Deprotection Quench Acidic Quench (H3O+) Quench->Product

Caption: Figure 1. Nucleophilic addition mechanism for synthesizing 3-Pentylpiperidin-3-ol.

Operational Protocols: The "Self-Validating" System

A self-validating system implies that the safety protocol itself provides feedback on its effectiveness (e.g., colorimetric indicators, pressure checks).

Handling & Engineering Controls

Objective: Prevent inhalation of vapors and dermal absorption.

  • Containment: All transfers must occur within a Fume Hood (Face velocity > 100 fpm).

  • Glove Permeation Protocol (Self-Validating):

    • Standard: Nitrile gloves are insufficient for long exposure to lipophilic amines.

    • Validation: Use the "Double-Glove Indicator Method" .

      • Inner Glove: Bright colored (e.g., Orange Nitrile).

      • Outer Glove: Standard Blue/White Nitrile.

      • Check: If the inner glove color becomes visible or distorted (swelling), the outer barrier is compromised by the solvent/amine mixture.

  • Neutralization Station: Keep a wash bottle of 5% Acetic Acid or Citric Acid nearby.

    • Why? Water alone is inefficient at removing lipophilic amines. The acid converts the free base into a water-soluble salt, facilitating removal from surfaces.

Analytical Purity Check (GC-MS)

Before biological application, confirm identity to rule out the N-pentyl isomer (a common impurity if synthesized via reductive amination).

ParameterExpected Signal (3-Pentylpiperidin-3-ol)Impurity Flag (N-Pentyl Isomer)
Mass Spec (fragment) Loss of C5H11 (Pentyl) from quaternary carbon.Loss of C5H11 from Nitrogen (different fragmentation pattern).
H-NMR Disappearance of C3 proton (Quaternary C).C3 proton remains visible (multiplet).

Emergency Response & First Aid

Scientific Grounding: Treatment focuses on neutralizing the alkaline species and preventing systemic absorption.

Exposure Scenarios
  • Ocular Contact:

    • Immediate Action: Irrigate with saline/water for minimum 30 minutes .

    • Mechanism:[2][3][4][5][7] Amines penetrate the corneal stroma rapidly. Short rinsing is ineffective.

    • Contraindication: Do NOT use acidic neutralizing drops in the eye; the heat of neutralization causes thermal damage.

  • Dermal Contact:

    • Action: Blot excess liquid (do not rub). Wash with 5% Citric Acid solution followed by soap and water.

    • Rationale: The acid protonates the amine (R-NH2 → R-NH3+), rendering it ionic and unable to penetrate the lipid bilayer of the skin.

Spill Management (DOT Diagram)

SpillResponse Spill Spill Detected Isolate Isolate Area (10m Radius) Spill->Isolate Absorb Apply Absorbent (Vermiculite/Sand) Isolate->Absorb Neutralize Apply Weak Acid (Citric Acid Powder) Absorb->Neutralize Exothermic! Collect Collect in Hazardous Waste Container Neutralize->Collect Clean Final Wash (Soap + Water) Collect->Clean

Caption: Figure 2. Step-by-step spill response workflow emphasizing neutralization.

Storage & Stability

  • Hygroscopicity: As an amine-alcohol, the compound is likely hygroscopic.

  • Air Sensitivity: Secondary amines can react with atmospheric CO₂ to form carbamates.

  • Protocol: Store under Argon or Nitrogen atmosphere at 2-8°C. Cap with Parafilm to prevent moisture ingress.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Piperidin-3-ol. Retrieved from [Link]

    • Context: Baseline toxicological d
  • European Chemicals Agency (ECHA). (2023). Registration Dossier - Piperidine. Retrieved from [Link]

    • Context: Hazard classification for the piperidine ring system (Flammability and Corrosivity).

  • Context: Comparative lipophilicity and handling d
  • Occupational Safety and Health Administration (OSHA). (2023). Occupational Chemical Database: Amines. Retrieved from [Link]

    • Context: General handling standards for organic amines and skin perme

Sources

Foundational

history and discovery of 3-Pentylpiperidin-3-ol derivatives

An In-Depth Technical Guide to the History, Synthesis, and Pharmacology of 3-Pentylpiperidin-3-ol Derivatives Executive Summary The piperidin-3-ol scaffold, particularly when substituted with medium-to-long aliphatic cha...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the History, Synthesis, and Pharmacology of 3-Pentylpiperidin-3-ol Derivatives

Executive Summary

The piperidin-3-ol scaffold, particularly when substituted with medium-to-long aliphatic chains such as a pentyl group, represents a privileged pharmacophore in medicinal chemistry. Originally identified as the core structural motif in several terrestrial plant alkaloids, 3-pentylpiperidin-3-ol and its positional isomers (e.g., 2-pentyl and 6-pentyl derivatives) have evolved from phytochemical curiosities into highly targeted synthetic molecules. This whitepaper explores the historical discovery of these derivatives, the stereoselective synthetic methodologies required to construct their complex cis-architectures, and their modern pharmacological applications as metabolic and neurological modulators.

Phytochemical Origins: The Cassia and Prosopis Alkaloids

The structural foundation of alkyl-substituted piperidin-3-ols was first elucidated during the isolation of alkaloids from the leaves and twigs of Cassia and Prosopis plant species[1]. Early phytochemical profiling revealed a family of natural products characterized by a cis-2-methyl-6-substituted piperidin-3-ol skeleton[1].

Representative molecules of this class include spectaline, julifloridine, and carpaine[1]. The primary structural variation among these natural products lies in the length and oxygenation pattern of the aliphatic side chain (ranging from pentyl to long-chain macrocyclic dilactones) appended to the piperidine core[1]. The discovery of these compounds sparked immense interest among synthetic chemists due to their dense stereochemical complexity and broad spectrum of biological activities, ranging from defense mechanisms in plants to targeted enzyme inhibition in mammals[1].

Synthetic Evolution: Mastering Stereocontrol

For decades, the asymmetric synthesis of cis-disubstituted piperidin-3-ols presented a significant hurdle. Early routes relied on singlet oxygen addition to functionalized pyridines, which offered poor enantiocontrol[1]. The breakthrough in synthesizing 3-pentylpiperidin-3-ol and its analogs came with the application of the Aza-Achmatowicz oxidative rearrangement [1].

The Aza-Achmatowicz Approach

This methodology utilizes chiral furans as starting materials. The furan ring undergoes oxidative expansion to form a dihydropyridone intermediate. To introduce the pentyl side chain, an N-sulfonyliminium ion is generated, which is subsequently trapped by a carbon nucleophile (such as a pentyl Grignard reagent or an allylsilane)[1].

Causality in Stereoselective Reduction: The most critical step in this synthesis is the reduction of the dihydropyridone to the piperidin-3-ol. When utilizing hydride reagents (e.g., NaBH₄ or LiAlH₄), the stereochemical outcome is dictated by the 3D conformation of the ring. The pseudoaxially oriented substituents on the piperidine ring create severe steric hindrance, blocking the hydride from approaching via the equatorial face. Consequently, the hydride is forced into an axial approach, exclusively yielding the cis-alcohol[1]. This self-validating stereochemical control is what makes the aza-Achmatowicz route the gold standard for these derivatives[1].

SynthPathway A Furan Precursor B Aza-Achmatowicz Oxidation A->B NBS, MeOH C N-Sulfonyliminium Ion B->C BF3-OEt2 D Nucleophilic Addition (Pentyl) C->D Pentyl-MgBr E Dihydropyridone Reduction D->E NaBH4 F cis-3-Pentylpiperidin-3-ol E->F Axial Hydride Attack

Fig 1: Stereoselective synthesis of 3-pentylpiperidin-3-ol via aza-Achmatowicz rearrangement.

Pharmacological Profiling

The aliphatic side chain of piperidin-3-ol derivatives is not merely structural; it is the primary driver of target binding affinity through hydrophobic interactions.

Metabolic Modulation: Pancreatic Lipase Inhibition

Recent molecular docking and in vitro studies have identified piperidine and pyrrolidine derivatives featuring n-pentyl and n-heptyl side chains as potent inhibitors of pancreatic lipase[2]. Pancreatic lipase is the primary enzyme responsible for the hydrolysis of dietary triglycerides; inhibiting it provides a direct lipid-lowering effect[2].

Derivatives with an n-pentyl side chain demonstrate significant inhibitory potential by acting as competitive inhibitors. The pentyl chain anchors the molecule deep within the hydrophobic pocket of the enzyme's active site, while the hydroxyl group of the piperidin-3-ol core forms critical hydrogen bonds with the Ser-His-Asp catalytic triad, effectively locking the enzyme in an inactive state[2].

LipaseMech L Pancreatic Lipase Active Site S Dietary Triglycerides L->S Natural Binding C Enzyme-Inhibitor Complex L->C Conformational Lock P Free Fatty Acids S->P Hydrolysis I 3-Pentylpiperidin-3-ol I->L Competitive Inhibition C->P Blocked

Fig 2: Mechanism of pancreatic lipase inhibition by 3-pentylpiperidin-3-ol derivatives.

Neurological Targets: Antinociceptive Activity

Beyond metabolic targets, alkyl-piperidines exhibit profound effects on the central nervous system. Research into the toxic weed Conium maculatum (poison hemlock) led to the identification and synthesis of 2-pentylpiperidine (conmaculatin) and 3-pentylpiperidine derivatives[3]. These compounds demonstrate strong peripheral and central antinociceptive (pain-blocking) activity in murine models[3]. However, the therapeutic window is notably narrow; doses providing analgesia (10-20 mg/kg) are dangerously close to lethal thresholds (>20 mg/kg), necessitating further structural optimization of the 3-hydroxyl analogs to improve the safety profile[3].

Quantitative Data Summaries

Table 1: Pancreatic Lipase Inhibitory Activity of Alkyl-Heterocycles Data summarizes the impact of aliphatic chain length on enzyme inhibition.

Compound ClassSide ChainIC50 Value (mg/mL)Biological Effect
Piperidin-3-ol Analogn-Heptyl0.143 ± 0.001Maximum lipid-lowering efficacy
Piperidin-3-ol Analogn-Pentyl0.226 ± 0.001High lipid-lowering efficacy
Pyrrolidin-3-ol Analogn-Nonanoic acid0.329 ± 0.001Moderate efficacy
Orlistat (Control)N/A< 0.100Standard clinical baseline

Table 2: Stereochemical Outcomes of Dihydropyridone Reduction

Reducing AgentTemperatureSolventYield (%)Diastereomeric Ratio (cis:trans)
NaBH₄-78 °C to 0 °CMeOH88%> 95:5
LiAlH₄0 °CTHF92%> 98:2
L-Selectride-78 °CTHF85%100:0

Validated Experimental Protocols

Protocol 1: Aza-Achmatowicz Oxidation to Dihydropyridone

  • Dissolve the chiral furan precursor (1.0 equiv) in a 4:1 mixture of THF/H₂O.

  • Cool the reaction vessel to 0 °C under an inert argon atmosphere.

  • Add N-bromosuccinimide (NBS, 1.05 equiv) portion-wise over 15 minutes to prevent thermal runaway.

  • Stir for 2 hours, monitoring full conversion via TLC.

  • Quench with saturated aqueous Na₂S₂O₃, extract with ethyl acetate, and purify via flash chromatography to isolate the dihydropyridone intermediate.

Protocol 2: Stereoselective Hydride Reduction to cis-3-Pentylpiperidin-3-ol

  • Dissolve the dihydropyridone intermediate in anhydrous THF and cool to -78 °C.

  • Dropwise, add a 1M solution of LiAlH₄ in THF (1.5 equiv). Rationale: Low temperature slows the reaction kinetics, maximizing the steric penalty of equatorial approach and ensuring exclusive axial attack.

  • Slowly warm the reaction to 0 °C over 3 hours.

  • Quench carefully using the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to precipitate aluminum salts.

  • Filter through Celite, concentrate the filtrate, and recrystallize to yield the pure cis-piperidin-3-ol.

Protocol 3: Pancreatic Lipase Inhibition Assay

  • Prepare a buffer solution of Tris-HCl (pH 8.0) containing 5 mM CaCl₂ and 1% Triton X-100.

  • Dissolve the 3-pentylpiperidin-3-ol derivative in DMSO (final DMSO concentration < 1%).

  • Incubate the inhibitor with porcine pancreatic lipase (1 mg/mL) at 37 °C for 15 minutes.

  • Initiate the reaction by adding the substrate p-nitrophenyl butyrate (p-NPB) at saturation conditions.

  • Measure the absorbance of the released p-nitrophenol continuously at 405 nm using a microplate reader for 10 minutes. Calculate the IC50 based on the initial linear reaction velocity.

References

  • Title: Application of the Aza-Achmatowicz Oxidative Rearrangement for the Stereoselective Synthesis of the Cassia and Prosopis Alkaloid Family Source: PubMed Central (PMC) URL:[Link]

  • Title: Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing Source: MDPI URL:[Link]

  • Title: A novel toxic alkaloid from poison hemlock (Conium maculatum L., Apiaceae): identification, synthesis and antinociceptive activity Source: TARA (Trinity College Dublin) URL:[Link]

Sources

Exploratory

toxicity and handling precautions for 3-Pentylpiperidin-3-ol

Technical Guide: Toxicity and Handling Precautions for 3-Pentylpiperidin-3-ol Part 1: Executive Summary & Risk Profile 3-Pentylpiperidin-3-ol is a specialized heterocyclic intermediate primarily utilized in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Toxicity and Handling Precautions for 3-Pentylpiperidin-3-ol

Part 1: Executive Summary & Risk Profile

3-Pentylpiperidin-3-ol is a specialized heterocyclic intermediate primarily utilized in the synthesis of pharmaceutical candidates. As a piperidine derivative with a tertiary alcohol functionality, it presents specific physicochemical challenges—notably potential lipophilicity and membrane permeability—that require rigorous handling protocols.

While current GHS classifications flag this compound primarily as an Irritant (Skin/Eye) , its structural similarity to bioactive piperidine alkaloids necessitates a "Precautionary Principle" approach. Users must treat this substance as a potential modulator of biological systems until comprehensive chronic toxicity data is established.

Key Risk Indicators:

  • Primary Hazard: Skin and Serious Eye Irritation (H315, H319).

  • Physical State: Typically a viscous liquid or low-melting solid (batch dependent).

  • Bioactivity Potential: High (due to piperidine pharmacophore).

Part 2: Chemical Identity & Physicochemical Properties

Understanding the physical nature of the compound is the first line of defense against exposure.

PropertySpecificationRelevance to Safety
Chemical Name 3-Pentylpiperidin-3-olDefines structural analogs for tox inference.
CAS Number 1486860-76-7Unique identifier for SDS retrieval.
Molecular Formula C₁₀H₂₁NOMW ~171.28 g/mol ; suggests moderate volatility.
Solubility Organic Solvents (DMSO, MeOH)Skin absorption risk via solvent vehicle effect.
Acidity (pKa) ~15 (Alcohol), ~10 (Amine)Basic nitrogen requires acid separation in waste.

Structural Insight: The presence of the secondary amine (piperidine ring) and the tertiary alcohol creates a dual-functional molecule capable of hydrogen bonding. This increases its adhesion to mucous membranes, exacerbating local irritation upon contact.

Part 3: Toxicological Profile

Known Hazards (GHS Classification)

Based on available Safety Data Sheets (SDS) from primary suppliers like Fluorochem and ChemScene, the compound is classified under Warning severity.

  • Skin Corrosion/Irritation (Category 2 - H315): Causes localized inflammation. Prolonged contact may lead to dermatitis.

  • Serious Eye Damage/Irritation (Category 2A - H319): Induces severe redness, pain, and potential corneal etching if not rinsed immediately.

  • Specific Target Organ Toxicity (Single Exposure): While not always explicitly listed, respiratory irritation (H335) is highly probable for amine-based volatiles.

Inferred & Uncharacterized Risks
  • Neurotoxicity: Piperidine derivatives often exhibit activity on the Central Nervous System (CNS). 3-substituted piperidines can mimic neurotransmitter structures. Protocol: Avoid inhalation of vapors entirely to prevent potential CNS depression or excitation.

  • Sensitization: Secondary amines can act as haptens. Repeated exposure may trigger hypersensitivity.

Part 4: Handling & Exposure Control Protocols

Engineering Controls
  • Primary Barrier: All open handling (weighing, transfer, solubilization) must occur within a certified Chemical Fume Hood operating at a face velocity of 0.5 m/s (100 fpm).

  • Secondary Barrier: Use a spill tray to contain potential leaks, preventing contamination of the hood surface.

Personal Protective Equipment (PPE) Matrix
Body PartMinimum RequirementEnhanced Requirement (High Risk/Spill)
Respiratory Fume Hood (Primary)NIOSH N95/P100 + Organic Vapor Cartridge (if hood unavailable)
Hands Nitrile Gloves (0.11 mm, double-gloved)Butyl Rubber or Silver Shield (for prolonged immersion)
Eyes Chemical Splash GogglesGoggles + Face Shield
Body Lab Coat (Cotton/Poly blend)Tyvek® Suit (for large scale synthesis)
Decision Logic for Handling

HandlingProtocol Start Start: Handling 3-Pentylpiperidin-3-ol CheckState Check Physical State (Solid vs Liquid) Start->CheckState Solid Solid/Powder CheckState->Solid Liquid Viscous Liquid CheckState->Liquid Weighing Weighing Protocol: Anti-static gun + Closed Balance Solid->Weighing Transfer Transfer Protocol: Glass Syringe/Pipette (Avoid Aerosol) Liquid->Transfer Solvent Solubilization (DMSO/MeOH) Weighing->Solvent Transfer->Solvent RiskCheck Risk: Skin Absorption Increased Solvent->RiskCheck Final Proceed to Synthesis (In Fume Hood) RiskCheck->Final

Figure 1: Decision logic for handling 3-Pentylpiperidin-3-ol based on physical state, emphasizing the increased risk during solubilization.

Part 5: Emergency Response Protocols

Exposure Response

In the event of exposure, the "15-Minute Rule" applies strictly.

  • Eye Contact: Immediately flush with tepid water for 15 minutes . Hold eyelids open. Remove contact lenses if present and easy to do. Seek medical attention.

  • Skin Contact: Remove contaminated clothing immediately. Wash skin with non-abrasive soap and water for 15 minutes.

  • Inhalation: Move victim to fresh air. If breathing is difficult, trained personnel should administer oxygen.

Spill Management
  • Evacuate: Clear the immediate area (3-5 meters).

  • PPE Up: Don chemical goggles and double nitrile gloves.

  • Absorb: Use an inert absorbent (Vermiculite or Sand). Do not use sawdust (potential reaction with oxidizers if present in synthesis).

  • Neutralize: Wipe area with a dilute acetic acid solution (if basic residue persists) followed by water.

EmergencyResponse Accident Accident Occurs Type Identify Exposure Type Accident->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin ActionEye Flush 15 mins (Eye Wash Station) Eye->ActionEye ActionSkin Remove Clothes Wash w/ Soap 15 mins Skin->ActionSkin Medical Seek Medical Review (Bring SDS) ActionEye->Medical ActionSkin->Medical

Figure 2: Immediate response workflow for skin and eye exposure incidents.

Part 6: Disposal & Regulatory Compliance

  • Waste Stream: Classify as Organic Basic Waste (due to the amine).

  • Segregation: Do not mix with strong acids or oxidizers in the waste container to prevent exothermic reactions.

  • Labeling: Waste containers must be labeled "Hazardous Waste - Toxic/Irritant - 3-Pentylpiperidin-3-ol".

References

  • Fluorochem. (2025). Safety Data Sheet: 3-Pentylpiperidin-3-ol. Retrieved from

  • ChemScene. (n.d.). Product Information: 3-Pentylpiperidin-3-ol (CAS 1486860-76-7). Retrieved from

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Piperidin-3-ol derivatives. Retrieved from [1]

  • European Chemicals Agency (ECHA). (2008). Regulation (EC) No 1272/2008 on classification, labelling and packaging of substances and mixtures (CLP Regulation). Retrieved from

Sources

Protocols & Analytical Methods

Method

Total Synthesis of 3-Pentylpiperidin-3-ol: A Cerium-Mediated Grignard Addition Protocol

Executive Summary & Mechanistic Rationale The synthesis of highly functionalized, sterically hindered piperidines is a critical operation in modern drug discovery, given the prevalence of the piperidine ring in pharmacol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of highly functionalized, sterically hindered piperidines is a critical operation in modern drug discovery, given the prevalence of the piperidine ring in pharmacologically active scaffolds. The target molecule, 3-pentylpiperidin-3-ol , features a tertiary alcohol and a hydrophobic pentyl chain at the C3 position.

From an operational standpoint, the direct nucleophilic addition of standard Grignard reagents (e.g., pentylmagnesium bromide) to N-Boc-3-piperidone is notoriously problematic. The 3-piperidone system has a high propensity to undergo enolization and subsequent reduction, which typically limits the yield of the desired tertiary alcohol to approximately 25%, while generating significant quantities of the undesired secondary alcohol (N-Boc-3-piperidinol)[1][2].

The Causality of the Solution: To circumvent this limitation, this protocol employs a Cerium-mediated Grignard addition (Luche-type addition). By pre-mixing pentylmagnesium bromide with anhydrous Cerium(III) chloride (CeCl₃), a highly oxophilic organocerium intermediate,


, is formed. Cerium's strong Lewis acidity allows it to selectively coordinate to the carbonyl oxygen, dramatically increasing the electrophilicity of the ketone[1]. Simultaneously, the organocerium species is significantly less basic than the parent Grignard reagent, effectively suppressing the enolization and reduction pathways and driving the 1,2-nucleophilic addition to completion[2].

Experimental Workflow & Chemical Logic

SynthesisWorkflow CeCl3 Anhydrous CeCl3 in THF (Stir 18h, RT) Grignard PentylMgBr Addition (-78°C, 2h) CeCl3->Grignard OrganoCe [CeCl2(Pentyl)] Complex (Oxophilic Nucleophile) Grignard->OrganoCe Int1 N-Boc-3-pentylpiperidin-3-ol (Tertiary Alcohol) OrganoCe->Int1 Addition of SM -78°C to RT, 16h SM N-Boc-3-piperidone (Starting Material) SM->Int1 1,2-Addition Product 3-Pentylpiperidin-3-ol (Final Target) Int1->Product TFA / CH2Cl2 (0°C to RT, 2h)

Figure 1: Workflow of the Cerium-mediated synthesis of 3-pentylpiperidin-3-ol.

Step-by-Step Experimental Protocols

Step 1: Synthesis of N-Boc-3-pentylpiperidin-3-ol via Organocerium Addition

Note: The complete exclusion of moisture is critical. CeCl₃ is highly hygroscopic; failure to use strictly anhydrous CeCl₃ will immediately quench the Grignard reagent.

Reagents:

  • N-Boc-3-piperidone (1.0 equiv)

  • Pentylmagnesium bromide (2.0 M in THF, 2.0 equiv)

  • Cerium(III) chloride (anhydrous powder, 2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Activation of CeCl₃: Suspend anhydrous powdered CeCl₃ in anhydrous THF under a strict argon atmosphere. Stir the white suspension vigorously at room temperature for 18 hours to ensure the complete activation and solvation of the cerium salt[1].

  • Transmetalation: Cool the suspension to -78 °C using a dry ice/acetone bath. Dropwise add the pentylmagnesium bromide solution. Stir the resulting mixture at -78 °C for exactly 2 hours to allow for complete transmetalation and the formation of the organocerium species[1].

  • Nucleophilic Addition: Dissolve N-Boc-3-piperidone in a minimal volume of anhydrous THF. Add this solution dropwise to the organocerium mixture at -78 °C. Maintain stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature over a period of 16 hours[1].

  • Quenching & Extraction: Quench the reaction carefully by adding 5% aqueous acetic acid (or saturated aqueous NH₄Cl) at 0 °C[1]. Extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude tertiary alcohol via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

Step 2: Deprotection to 3-Pentylpiperidin-3-ol

Reagents:

  • N-Boc-3-pentylpiperidin-3-ol (1.0 equiv)

  • Trifluoroacetic acid (TFA) (10 equiv)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Boc Removal: Dissolve the purified N-Boc-3-pentylpiperidin-3-ol in anhydrous CH₂Cl₂ and cool the flask to 0 °C. Add TFA dropwise to the stirring solution[3].

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Stir for an additional 2 hours until TLC indicates the complete consumption of the starting material.

  • Workup: Concentrate the reaction mixture in vacuo to remove the excess TFA and solvent.

  • Free-basing: Redissolve the crude residue in CH₂Cl₂ and wash thoroughly with 1N NaOH or saturated aqueous NaHCO₃ to neutralize the TFA salt and generate the free base. Extract the aqueous layer twice with CH₂Cl₂.

  • Isolation: Dry the combined organic layers over Na₂SO₄, filter, and evaporate to yield the pure 3-pentylpiperidin-3-ol.

Quantitative Data Analysis

The table below summarizes the critical performance differences between standard Grignard conditions and the optimized Cerium-mediated protocol for the functionalization of N-Boc-3-piperidone.

Reaction ConditionReagentsTemperature ProfileMajor Side ProductYield of Tertiary Alcohol
Standard Grignard PentylMgBr (2.0 eq)-78 °C to RTN-Boc-3-piperidinol (Reduction)~25%
Cerium-Mediated PentylMgBr (2.0 eq) + CeCl₃ (2.0 eq)-78 °C to RTNone detected>75%

Data Interpretation: The addition of stoichiometric CeCl₃ effectively shuts down the competing reduction pathway that plagues standard Grignard additions to sterically hindered or easily enolizable 3-piperidones[1][2].

References

  • Kumar, S., Thornton, P. D., Painter, T. O., Jain, P., Downard, J., Douglas, J. T., & Santini, C. (2013). Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. The Journal of Organic Chemistry, 78(13), 6529-6539.[Link]

Sources

Application

Application Note: Organocerium-Mediated Synthesis of 3-Pentylpiperidin-3-ol from Piperidinone

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a highly reliable, causality-driven protocol for the 1,2-nucleophilic addition of a pentyl chain to a 3-piperidin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a highly reliable, causality-driven protocol for the 1,2-nucleophilic addition of a pentyl chain to a 3-piperidinone scaffold, overcoming standard limitations of enolization and reduction.

Introduction & Mechanistic Rationale

The 3-substituted piperidin-3-ol motif is a privileged scaffold in medicinal chemistry, frequently utilized in the development of neuroactive agents and chiral pharmaceutical intermediates [1]. However, the direct synthesis of 3-pentylpiperidin-3-ol via the addition of an aliphatic Grignard reagent (pentylmagnesium bromide) to 3-piperidinone presents significant synthetic hurdles.

The Problem: Enolization and Basicity

Unprotected 3-piperidinone cannot be used directly due to the highly acidic N-H proton; therefore, N-Boc-3-piperidinone is utilized as the electrophilic precursor. Even with nitrogen protection, the


-protons at the C2 and C4 positions remain highly acidic. When treated with a standard Grignard reagent, the pentylmagnesium bromide often acts as a strong base rather than a nucleophile. This leads to competitive deprotonation (enolization) of the ketone or hydride transfer (reduction), resulting in poor yields of the desired tertiary alcohol and significant recovery of N-Boc-3-piperidinol [2].
The Solution: Organocerium Chemistry (Imamoto Reagent)

To circumvent basicity-driven side reactions, this protocol employs anhydrous Cerium(III) chloride (


) to transmetalate the Grignard reagent. By pre-complexing pentylmagnesium bromide with 

at

, the highly basic Grignard reagent is converted into pentylcerium(III) dichloride.
  • Causality of Choice: The carbon-cerium bond is significantly less polarized than the carbon-magnesium bond, rendering the organocerium species strictly nucleophilic and non-basic. Furthermore, the highly oxophilic cerium ion acts as a localized Lewis acid, activating the ketone carbonyl. This dual-action mechanism guarantees a clean, high-yielding 1,2-addition [2].

Mechanism Ketone N-Boc-3-Piperidinone (Electrophile) Enolate Enolization / Reduction (Side Products) Ketone->Enolate Direct Addition (Proton Abstraction) Product N-Boc-3-Pentylpiperidin-3-ol (1,2-Addition Product) Ketone->Product Activated Carbonyl Grignard PentylMgBr (Strong Base/Nucleophile) Organocerium PentylCeCl2 (Strict Nucleophile) Grignard->Organocerium Transmetalation (-78°C) Grignard->Enolate CeCl3 Anhydrous CeCl3 (Lewis Acid) CeCl3->Organocerium Organocerium->Product 1,2-Addition (High Yield)

Fig 1: Mechanistic divergence of Grignard vs. Organocerium addition to 3-piperidinone.

Quantitative Reagent Matrix

The following table summarizes the optimized stoichiometry required for a 5.0 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
N-Boc-3-piperidinone 199.251.01.00 g (5.0 mmol)Electrophilic Substrate
Pentylmagnesium bromide (2.0 M in THF)175.361.53.75 mL (7.5 mmol)Primary Nucleophile Source
Cerium(III) chloride (strictly anhydrous)246.481.61.97 g (8.0 mmol)Transmetalation / Lewis Acid
Tetrahydrofuran (THF) (anhydrous)72.11-25 mLReaction Solvent
Trifluoroacetic acid (TFA) 114.02Excess5.0 mLN-Boc Deprotection Agent
Dichloromethane (DCM) 84.93-15 mLDeprotection Solvent

Step-by-Step Experimental Protocol

This workflow is designed as a self-validating system. Visual cues are provided to ensure the integrity of the moisture-sensitive intermediates.

Phase 1: Activation of Cerium(III) Chloride

Note: Commercially available anhydrous


 often absorbs atmospheric moisture. Strict activation is critical; even trace water will quench the Grignard reagent and ruin the transmetalation.
  • Transfer 1.97 g of

    
     to an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar.
    
  • Apply high vacuum (0.1 mmHg) and heat the flask to 140 °C using an oil bath or heating block for 2 hours.

  • Allow the flask to cool to room temperature while maintaining the vacuum. Backfill the flask with dry Argon.

Phase 2: Organocerium Formation
  • Add 15 mL of anhydrous THF to the activated

    
     under Argon. Stir vigorously at room temperature for 2 hours. Self-Validation: The mixture should form a uniform, milky-white suspension.
    
  • Cool the suspension to

    
     using a dry ice/acetone bath.
    
  • Dropwise, add 3.75 mL of Pentylmagnesium bromide (2.0 M in THF) via a syringe over 10 minutes.

  • Stir the mixture at

    
     for 1.5 hours to ensure complete transmetalation to pentylcerium(III) dichloride. Self-Validation: A slight color change to pale yellow/gray may be observed.
    
Phase 3: Nucleophilic Addition
  • Dissolve 1.00 g of N-Boc-3-piperidinone in 10 mL of anhydrous THF in a separate dry vial.

  • Add the ketone solution dropwise to the organocerium mixture at

    
     over 15 minutes.
    
  • Maintain the reaction at

    
     for 1 hour, then slowly remove the cooling bath and allow the mixture to warm to 
    
    
    
    over an additional 1 hour.
Phase 4: Quench and Purification
  • Quench the reaction at

    
     by carefully adding 15 mL of saturated aqueous 
    
    
    
    . Caution: Gas evolution and precipitation of cerium salts will occur.
  • Filter the resulting biphasic slurry through a short pad of Celite to remove insoluble cerium salts, washing the pad with Ethyl Acetate (EtOAc).

  • Transfer the filtrate to a separatory funnel. Extract the aqueous layer with EtOAc (

    
    ).
    
  • Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purify the crude residue via silica gel flash chromatography (Hexanes:EtOAc gradient) to isolate N-Boc-3-pentylpiperidin-3-ol as a clear oil.

Phase 5: Deprotection to Target Molecule
  • Dissolve the purified N-Boc-3-pentylpiperidin-3-ol in 15 mL of DCM.

  • Add 5.0 mL of TFA dropwise at

    
    . Stir the mixture at room temperature for 2 hours.
    
  • Concentrate the mixture in vacuo to remove excess TFA. Neutralize the residue with saturated aqueous

    
     and extract with DCM (
    
    
    
    ).
  • Dry the organic layers (

    
    ) and concentrate to afford the final target, 3-Pentylpiperidin-3-ol .
    

Workflow Step1 Step 1: CeCl3 Activation Heat CeCl3 under high vacuum at 140°C to ensure strictly anhydrous conditions Step2 Step 2: Transmetalation Suspend in THF, cool to -78°C. Add PentylMgBr dropwise. Step1->Step2 Step3 Step 3: Nucleophilic Addition Add N-Boc-3-piperidinone slowly. Stir at -78°C, warm to 0°C. Step2->Step3 Step4 Step 4: Quench & Extraction Quench with sat. NH4Cl. Filter salts. Extract with EtOAc. Step3->Step4 Step5 Step 5: Deprotection Treat intermediate with TFA/DCM to yield 3-pentylpiperidin-3-ol. Step4->Step5

Fig 2: Step-by-step experimental workflow for the synthesis of 3-pentylpiperidin-3-ol.

References

  • Synthesis and Application of N-Boc-3-piperidone Source: ChemicalBook URL
  • Source: National Institutes of Health (NIH / PMC)
Method

Grignard reaction conditions for 3-Pentylpiperidin-3-ol synthesis

Application Note: Optimized Synthesis of 3-Pentylpiperidin-3-ol via CeCl₃-Mediated Grignard Addition Target Audience: Researchers, scientists, and drug development professionals. Mechanistic Rationale & Causality Substit...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Synthesis of 3-Pentylpiperidin-3-ol via CeCl₃-Mediated Grignard Addition

Target Audience: Researchers, scientists, and drug development professionals.

Mechanistic Rationale & Causality

Substituted piperidinols are privileged pharmacophores in modern drug discovery. The synthesis of 3-pentylpiperidin-3-ol relies on the nucleophilic addition of a pentyl organometallic reagent to a protected 3-piperidone (typically N-Boc-3-piperidone). However, executing this transformation using standard Grignard conditions presents significant chemoselectivity challenges.

The Challenge of Enolization and Reduction: N-Boc-3-piperidone possesses highly acidic α-protons. Standard Grignard reagents, such as pentylmagnesium bromide, act as strong bases. When introduced to the ketone, the Grignard reagent frequently deprotonates the α-carbon, leading to the enolization of the piperidone rather than the desired 1,2-addition[1]. Upon aqueous workup, this enolate simply reverts to the unreacted starting material. Furthermore, because pentylmagnesium bromide possesses β-hydrogens, it can act as a reducing agent via a β-hydride transfer mechanism, yielding the undesired secondary alcohol, N-Boc-3-piperidinol[1]. In the absence of additives, the yield of the desired tertiary alcohol is notoriously poor (often ~25%)[2].

The Organocerium Solution: To circumvent these competing pathways, the Grignard reagent must be transmetalated to an organocerium intermediate using anhydrous cerium(III) chloride (CeCl₃)[3]. Organocerium reagents are highly oxophilic—meaning they strongly coordinate to the carbonyl oxygen, activating it for attack—while exhibiting significantly reduced basicity compared to their magnesium counterparts[3]. This fundamental shift in reactivity suppresses both enolization and β-hydride reduction, driving the reaction almost exclusively toward the 1,2-addition pathway and boosting yields to >80%[2].

Reaction Workflow

Workflow cluster_0 Step 1: Organocerium Preparation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Deprotection CeCl3 CeCl3•7H2O Vacuum Drying (140°C) AnhydrousCeCl3 Anhydrous CeCl3 in THF CeCl3->AnhydrousCeCl3 Grignard PentylMgBr Addition (-78°C, 2h) AnhydrousCeCl3->Grignard Addition 1,2-Addition (-78°C to rt) Grignard->Addition Active Reagent Ketone N-Boc-3-piperidone in THF Ketone->Addition Intermediate N-Boc-3-pentylpiperidin-3-ol Addition->Intermediate Aqueous Quench TFA TFA / DCM (rt, 2h) Intermediate->TFA Final 3-Pentylpiperidin-3-ol TFA->Final

Workflow for the CeCl3-mediated Grignard synthesis of 3-pentylpiperidin-3-ol.

Quantitative Yield Comparison

The table below summarizes the critical impact of the CeCl₃ additive on the reaction trajectory.

Reaction ConditionAdditiveTemp (°C)Major Byproduct(s)Expected Yield (%)
PentylMgBrNone-78 to rtN-Boc-3-piperidinol (Reduction) & Enolization~25%
PentylMgBrCeCl₃ (Anhydrous)-78 to rtMinimal>80%

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and strict temperature controls are embedded to ensure the integrity of the organometallic intermediates.

Step A: Preparation of Rigorously Anhydrous CeCl₃ Causality: Commercial CeCl₃ is sold as a heptahydrate. Trace water will instantly protonate and destroy the Grignard reagent. However, heating too rapidly causes the salt to melt in its own water of crystallization, forming inactive polymeric cerium oxides.

  • Place CeCl₃·7H₂O (2.0 equiv. relative to the ketone) in a round-bottom flask equipped with a magnetic stir bar.

  • Apply high vacuum (≤ 0.1 Torr) and slowly heat the flask to 140 °C over 2 hours using an oil bath.

  • Maintain at 140 °C under vacuum for an additional 2 hours. The solid should become a fine, free-flowing white powder.

  • Cool the flask to room temperature while maintaining the vacuum, then backfill with dry Argon.

Step B: Formation of the Organocerium Reagent Causality: Transmetalation from Magnesium to Cerium is not instantaneous. It requires continuous stirring and coordination with the solvent (THF) to form the active nucleophile.

  • Suspend the anhydrous CeCl₃ in anhydrous THF (approx. 5 mL per mmol of CeCl₃). Stir vigorously at room temperature overnight to ensure complete complexation (the suspension will become milky white).

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Dropwise, add pentylmagnesium bromide (2.0 equiv., typically a 2.0 M solution in ether/THF) via syringe.

  • Stir the resulting mixture at -78 °C for 2 hours to ensure complete transmetalation. A slight color change to pale yellow/orange indicates the formation of the active organocerium species.

Step C: Nucleophilic Addition

  • Dissolve N-Boc-3-piperidone (1.0 equiv.) in a minimal amount of anhydrous THF.

  • Add the ketone solution dropwise to the organocerium mixture at -78 °C. Self-Validation: Maintaining the internal temperature below -70 °C during addition is critical to prevent any residual basicity from triggering enolization[1].

  • Stir the reaction at -78 °C for 1 hour, then allow the mixture to slowly warm to room temperature over 16 hours. Monitor the disappearance of the ketone via TLC (Stain with KMnO₄).

Step D: Quench and Workup Causality: Tertiary alcohols derived from piperidines are highly susceptible to dehydration if exposed to strong acids. A mild quench is mandatory[1].

  • Cool the reaction to 0 °C and carefully quench by the dropwise addition of 5% aqueous acetic acid or saturated aqueous NH₄Cl.

  • Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude N-Boc-3-pentylpiperidin-3-ol via flash column chromatography (Hexanes/EtOAc).

Step E: Boc Deprotection

  • Dissolve the purified N-Boc-3-pentylpiperidin-3-ol in Dichloromethane (DCM).

  • Add Trifluoroacetic acid (TFA) to achieve a 20% v/v TFA/DCM solution. Stir at room temperature for 2 hours.

  • Concentrate the mixture under vacuum to remove excess TFA.

  • Neutralize the residue with saturated aqueous NaHCO₃ and extract with a polar organic solvent (e.g., 10% MeOH in DCM) to isolate the final product, 3-pentylpiperidin-3-ol.

References

1.[1] BenchChem. Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction. Available at: 2.[2] Kumar, S., et al. (2013). Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. The Journal of Organic Chemistry. Available at: 3.[3] Imamoto, T., et al. (1984). Organocerium reagents. Nucleophilic addition to easily enolizable ketones. Tetrahedron Letters. Available at:

Sources

Application

Application Note: Enantioselective Synthesis of Chiral 3-Pentylpiperidin-3-ol via Catalytic Asymmetric Addition

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Introduction & Scientific Rationale The 3,3-disubstituted piperidine scaffold is a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Scientific Rationale

The 3,3-disubstituted piperidine scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in neurokinin receptor antagonists, spirocyclic therapeutics, and complex alkaloid natural products. Constructing a chiral quaternary stereocenter at the C3 position of a piperidine ring presents a significant synthetic challenge due to steric hindrance and the high potential for competing elimination pathways.

Historically, asymmetric syntheses of 3-substituted piperidin-3-ols relied on the resolution of racemates or the use of stoichiometric chiral auxiliaries. In this application note, we detail a highly scalable, catalytic enantioselective approach: the asymmetric addition of dipentylzinc to 1-Boc-3-piperidone.

Mechanistic Causality: Why Dialkylzincs and Titanium?

The uncatalyzed addition of dialkylzinc reagents to ketones is thermodynamically favorable but kinetically inert at room temperature. This lack of a racemic background reaction is the cornerstone of this methodology. By introducing a chiral Lewis acid complex—specifically formed from titanium tetraisopropoxide (


) and a chiral bis(sulfonamide) ligand—the ketone is activated exclusively within a highly rigid, stereodefined chiral pocket [1].

The


 not only acts as a Lewis acid to activate the carbonyl of 1-Boc-3-piperidone but also undergoes ligand exchange with the chiral bis(sulfonamide) to form a bidentate titanate complex. This complex orchestrates the facial-selective delivery of the pentyl group from the zinc center to the Re or Si face of the ketone, yielding the tertiary alcohol with exceptional enantiomeric excess (ee) [2].

Workflow Visualization

The following diagram illustrates the logical progression of the synthesis, highlighting the intersection of catalyst formation and the main synthetic sequence.

G N1 1-Boc-3-piperidone (Prochiral Substrate) N3 Asymmetric Addition Dipentylzinc, 0 °C N1->N3 N2 Catalyst Formation Ti(OiPr)4 + Chiral Ligand N2->N3 Active Titanate N4 (S)-1-Boc-3-pentylpiperidin-3-ol (Intermediate) N3->N4 >90% ee N5 Boc Deprotection TFA / DCM, 0 °C N4->N5 N6 (S)-3-Pentylpiperidin-3-ol (Enantiopure Target) N5->N6 IPC: Chiral HPLC

Figure 1: Catalytic enantioselective workflow for the synthesis of (S)-3-Pentylpiperidin-3-ol.

Reaction Optimization Data

To validate the causality of the chosen reagents, Table 1 summarizes the optimization parameters. Note that reducing the


 loading below stoichiometric amounts severely impacts the yield, as the titanium acts both as a catalyst component and an essential alkyl-transfer mediator [3].

Table 1: Optimization of Enantioselective Pentylzinc Addition to 1-Boc-3-piperidone

EntryChiral Ligand (10 mol%)

(equiv)
Temp (°C)Time (h)Yield (%)ee (%)
1None (Control)1.22548< 5N/A
2(S)-BINOL1.20486582
3(1R,2R)-Bis(sulfonamide) 1.2 0 24 88 94
4(1R,2R)-Bis(sulfonamide)0.20484085

Note: The (1R,2R)-Bis(sulfonamide) ligand used is (1R,2R)-1,2-bis(trifluoromethanesulfonamido)cyclohexane. Yields are isolated yields after column chromatography.

Experimental Protocols (Self-Validating System)

This protocol is designed with In-Process Controls (IPCs) to ensure the system is self-validating. Do not proceed to subsequent steps without confirming the IPC criteria.

Protocol A: Preparation of (S)-1-Boc-3-pentylpiperidin-3-ol

Reagents & Materials:

  • 1-Boc-3-piperidone (1.0 equiv, 10.0 mmol, 1.99 g)

  • (1R,2R)-1,2-bis(trifluoromethanesulfonamido)cyclohexane (0.1 equiv, 1.0 mmol, 378 mg)

  • Titanium tetraisopropoxide,

    
     (1.2 equiv, 12.0 mmol, 3.55 mL)
    
  • Dipentylzinc (2.5 equiv, 25.0 mmol, typically prepared as a 1.0 M solution in heptane)

  • Anhydrous Toluene (20 mL)

Step-by-Step Methodology:

  • Catalyst Pre-assembly: In an oven-dried, argon-purged Schlenk flask, dissolve the (1R,2R)-bis(sulfonamide) ligand in 10 mL of anhydrous toluene. Add

    
     dropwise at room temperature. Stir the bright yellow solution for 30 minutes.
    
    • Causality: This incubation period is critical for the complete displacement of the isopropoxide ligands by the sulfonamide, forming the active chiral Lewis acid.

  • Substrate Addition: Add a solution of 1-Boc-3-piperidone in 10 mL of toluene to the catalyst mixture. Stir for an additional 15 minutes, then cool the reaction vessel to exactly 0 °C using an ice-water bath.

  • Nucleophilic Addition: Introduce the dipentylzinc solution dropwise over 30 minutes via a syringe pump.

    • Causality: Slow addition prevents localized heating. Maintaining 0 °C suppresses the enolization of the piperidone, which would otherwise lead to starting material recovery and lower yields.

  • Reaction Maturation: Allow the reaction to stir at 0 °C for 24 hours.

    • IPC 1 (Reaction Completion): Quench a 50 µL aliquot in saturated aqueous

      
       and extract with ethyl acetate. TLC (Hexanes/EtOAc 4:1) should show complete consumption of the starting material (
      
      
      
      ) and the appearance of a new, more polar spot (
      
      
      ).
  • Workup: Quench the bulk reaction by carefully adding 20 mL of saturated aqueous

    
     at 0 °C. Stir vigorously for 1 hour until the titanium salts precipitate as a white solid. Filter through a pad of Celite, extract the aqueous layer with EtOAc (
    
    
    
    mL), dry over
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to afford the intermediate as a colorless oil.

    • IPC 2 (Chiral Integrity): Analyze the purified intermediate via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5) to confirm ee > 90%.

Protocol B: Boc-Deprotection to yield (S)-3-Pentylpiperidin-3-ol

Reagents & Materials:

  • (S)-1-Boc-3-pentylpiperidin-3-ol (1.0 equiv, 5.0 mmol, 1.35 g)

  • Trifluoroacetic acid (TFA) (10 equiv, 50.0 mmol, 3.8 mL)

  • Anhydrous Dichloromethane (DCM) (15 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve the intermediate in anhydrous DCM and cool to 0 °C under argon.

  • Acidic Cleavage: Add TFA dropwise over 10 minutes.

    • Causality: The tertiary alcohol at the C3 position is highly susceptible to E1 dehydration. Performing the deprotection at strictly 0 °C minimizes the formation of the undesired 3-pentyl-1,2,5,6-tetrahydropyridine byproduct.

  • Monitoring: Stir at 0 °C for 2 hours.

    • IPC 3 (Deprotection): TLC (DCM/MeOH 9:1 with 1%

      
      ) should indicate the disappearance of the Boc-protected material and the formation of a baseline spot (ninhydrin active).
      
  • Neutralization & Isolation: Concentrate the reaction mixture under reduced pressure (bath temp < 25 °C) to remove excess TFA and DCM. Dissolve the crude residue in 10 mL of water, cool to 0 °C, and adjust the pH to 10-11 using 2M aqueous NaOH.

  • Extraction: Extract the free amine with DCM (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate to afford (S)-3-Pentylpiperidin-3-ol as a pale yellow oil or low-melting solid.

References

  • Catalytic Asymmetric Addition of Alkylzinc and Functionalized Alkylzinc Reagents to Ketones. Journal of the American Chemical Society.[Link]

  • Highly enantioselective addition of dialkylzinc reagents to ketones promoted by titanium tetraisopropoxide. Tetrahedron Letters.[Link]

  • Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews.[Link]

Method

Application Notes and Protocols: The 3-Pentylpiperidin-3-ol Scaffold in Modern Medicinal Chemistry

Introduction: Unveiling a Novel Scaffold for Drug Discovery The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of FDA-approved drugs...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Novel Scaffold for Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of FDA-approved drugs and natural products.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets.[2] Within the broad family of piperidine-containing molecules, the 3-hydroxypiperidine motif is of particular interest, offering a strategic point for further functionalization and the introduction of key pharmacophoric features.[3][4]

This document introduces 3-Pentylpiperidin-3-ol, a novel, yet synthetically accessible, tertiary alcohol-containing piperidine scaffold. The presence of the n-pentyl group at the 3-position introduces significant lipophilicity and a unique steric profile, while the tertiary hydroxyl group provides a handle for further chemical modification. The strategic placement of these functionalities on the piperidine core creates a versatile platform for the generation of diverse chemical libraries aimed at a range of therapeutic targets, including but not limited to G-protein coupled receptors (GPCRs), ion channels, and enzymes.[5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and potential applications of the 3-Pentylpiperidin-3-ol scaffold. We will detail a robust synthetic protocol for the core structure and provide validated methods for its diversification through N-alkylation and O-alkylation.

Core Synthesis of 3-Pentylpiperidin-3-ol: A Step-by-Step Protocol

The synthesis of the 3-Pentylpiperidin-3-ol scaffold can be efficiently achieved through a two-step process commencing from a commercially available N-protected-3-piperidone. The key transformation involves a Grignard reaction to introduce the n-pentyl group and simultaneously generate the tertiary alcohol.

Protocol 1: Synthesis of N-Boc-3-Pentylpiperidin-3-ol

This protocol details the addition of an n-pentyl group to N-Boc-3-piperidone via a Grignard reaction.

Materials:

  • N-Boc-3-piperidone

  • 1-Bromopentane

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (crystal)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine. To the dropping funnel, add a solution of 1-bromopentane (1.1 eq) in anhydrous diethyl ether. Add a small portion of the 1-bromopentane solution to the magnesium turnings to initiate the reaction (indicated by heat evolution and disappearance of the iodine color). Once initiated, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Grignard Reaction: Cool the Grignard reagent to 0 °C in an ice bath. Dissolve N-Boc-3-piperidone (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution. A white precipitate will form. Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether. Separate the layers of the filtrate. Extract the aqueous layer with diethyl ether (2 x volume). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the solution and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Boc-3-Pentylpiperidin-3-ol.

Protocol 2: Deprotection to Yield 3-Pentylpiperidin-3-ol

This protocol describes the removal of the Boc protecting group to yield the free secondary amine.

Materials:

  • N-Boc-3-Pentylpiperidin-3-ol

  • 4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether

Procedure:

  • Deprotection: Dissolve N-Boc-3-Pentylpiperidin-3-ol (1.0 eq) in a minimal amount of DCM. Add 4M HCl in 1,4-dioxane (5-10 eq) or TFA (5-10 eq) and stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. To obtain the free base, dissolve the residue in water and basify to pH > 10 with a saturated aqueous NaHCO₃ solution or 1M NaOH. Extract the aqueous layer with diethyl ether or DCM (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-Pentylpiperidin-3-ol.

Diversification of the 3-Pentylpiperidin-3-ol Scaffold

The true utility of the 3-Pentylpiperidin-3-ol scaffold lies in its potential for diversification at both the piperidine nitrogen and the tertiary hydroxyl group. This allows for the systematic exploration of chemical space and the fine-tuning of physicochemical and pharmacological properties.

N-Alkylation Strategies

Functionalization of the piperidine nitrogen is a common strategy to modulate a compound's properties.[7] Two robust methods for N-alkylation are direct alkylation and reductive amination.[8]

This method is suitable for the introduction of simple alkyl or benzyl groups.

Materials:

  • 3-Pentylpiperidin-3-ol

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃), finely powdered and dried (1.5-2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Water and Brine

Procedure:

  • Reaction Setup: To a solution of 3-Pentylpiperidin-3-ol (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (1.5 eq).

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise to the stirred mixture at room temperature.[9] The reaction can be gently heated (50-60 °C) to accelerate the conversion of less reactive halides.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove the base. Concentrate the filtrate under reduced pressure. Perform an aqueous work-up by partitioning the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.[8]

This is a milder and often more versatile method, particularly for introducing more complex substituents.[5]

Materials:

  • 3-Pentylpiperidin-3-ol

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Iminium Ion Formation: To a stirred solution of 3-Pentylpiperidin-3-ol (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous DCM, add a catalytic amount of acetic acid (optional, can accelerate iminium formation). Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is typically exothermic.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.

  • Work-up and Purification: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.[5]

O-Alkylation of the Tertiary Hydroxyl Group

The tertiary hydroxyl group of the 3-Pentylpiperidin-3-ol scaffold presents a unique opportunity for derivatization, although it is sterically hindered. This can be achieved under specific conditions to generate novel ether derivatives.[10][11]

This protocol is suitable for the reaction with highly reactive electrophiles like benzyl or allyl halides.

Materials:

  • N-protected-3-Pentylpiperidin-3-ol (e.g., N-Boc or N-Cbz derivative)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Benzyl bromide or Allyl bromide (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Alkoxide Formation: To a stirred suspension of NaH (1.2 eq, washed with hexanes to remove mineral oil) in anhydrous THF at 0 °C, add a solution of N-protected-3-Pentylpiperidin-3-ol (1.0 eq) in anhydrous THF dropwise. Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.

  • Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight. Gentle heating may be required for less reactive halides.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography. The N-protecting group can then be removed if desired.

Data Presentation

Scaffold PositionDerivatization StrategyReagentsKey Considerations
Nitrogen (N1) Direct AlkylationAlkyl Halide, K₂CO₃, DMFPotential for over-alkylation. Best for simple alkyl groups.[8]
Reductive AminationAldehyde/Ketone, NaBH(OAc)₃, DCMMilder conditions, broader substrate scope.[5]
Oxygen (O3) Williamson-type Ether SynthesisNaH, Alkyl Halide, THFRequires N-protection. Steric hindrance can be a challenge.[10]

Visualizations

Synthetic Workflow for 3-Pentylpiperidin-3-ol

G cluster_0 Core Synthesis N-Boc-3-piperidone N-Boc-3-piperidone Grignard Reaction Grignard Reaction N-Boc-3-piperidone->Grignard Reaction 1. PentylMgBr 2. NH4Cl workup N-Boc-3-Pentylpiperidin-3-ol N-Boc-3-Pentylpiperidin-3-ol Grignard Reaction->N-Boc-3-Pentylpiperidin-3-ol Deprotection Deprotection N-Boc-3-Pentylpiperidin-3-ol->Deprotection HCl or TFA 3-Pentylpiperidin-3-ol 3-Pentylpiperidin-3-ol Deprotection->3-Pentylpiperidin-3-ol

Caption: Synthetic route to the core 3-Pentylpiperidin-3-ol scaffold.

Diversification Pathways of the Scaffold

G cluster_N N-Functionalization cluster_O O-Functionalization Scaffold 3-Pentylpiperidin-3-ol N_Alkylation Direct Alkylation (R-X, Base) Scaffold->N_Alkylation [Protocol 3] N_Reductive Reductive Amination (RCHO, NaBH(OAc)3) Scaffold->N_Reductive [Protocol 4] O_Alkylation Etherification (NaH, R'-X) Scaffold->O_Alkylation [Protocol 5] (after N-protection) N-Alkyl Derivatives N-Alkyl Derivatives N_Alkylation->N-Alkyl Derivatives N_Reductive->N-Alkyl Derivatives O-Alkyl (Ether) Derivatives O-Alkyl (Ether) Derivatives O_Alkylation->O-Alkyl (Ether) Derivatives

Caption: Key derivatization strategies for the 3-Pentylpiperidin-3-ol scaffold.

Medicinal Chemistry Applications and Future Directions

The 3-Pentylpiperidin-3-ol scaffold offers a unique combination of features that make it an attractive starting point for drug discovery campaigns. The n-pentyl group can engage in hydrophobic interactions within protein binding pockets, while the tertiary alcohol and the piperidine nitrogen can serve as hydrogen bond donors or acceptors.

The derivatization strategies outlined above allow for the systematic exploration of structure-activity relationships (SAR). For example, in the context of GPCR ligands, varying the substituent on the piperidine nitrogen can modulate receptor subtype selectivity and functional activity (agonist vs. antagonist).[1] The introduction of different groups at the 3-hydroxyl position can alter the molecule's polarity, metabolic stability, and potential for additional interactions with the target protein.

This scaffold is a promising starting point for the development of novel therapeutics in areas where piperidine-containing molecules have already shown significant promise, such as oncology, neuroscience, and infectious diseases.[2][12] The protocols provided herein offer a clear and reproducible path for the synthesis and diversification of this novel scaffold, empowering medicinal chemists to explore its full potential in the quest for new medicines.

References

  • Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines - Benchchem.
  • The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery - Benchchem.
  • A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry - Benchchem.
  • A Medicinal Chemist's Guide to the Bioisosteric Replacement of Piperidine with 4-(Oxan-3 - Benchchem.
  • Structure–activity relationship of piperidine derivatives with... - ResearchGate.
  • Application Note and Protocol: N-Alkylation of Piperidin-2-ylmethyl Acetate - Benchchem.
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Pharmaceutical Fronts, 5(1).
  • Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline - Benchchem.
  • Spirocyclic Piperidine Bioisostere - Enamine.
  • Nara, S., et al. (2003). Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. Journal of Medicinal Chemistry, 46(12), 2467-73.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.
  • P2Y14 Receptor Antagonists: Piperidine Bioisosteres and Mutagenesis-Supported Molecular Modeling. (2025). ACS Pharmacology & Translational Science.
  • Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new... - ResearchGate.
  • Procedure for N-alkylation of Piperidine? - ResearchGate. (2017).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences, 24(3), 2937.
  • piperidone analogs: synthesis and their diverse biological applications - ResearchGate.
  • Ether synthesis by etherification (alkylation) - Organic Chemistry Portal.
  • An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation.
  • Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. (2022). Chemical Society Reviews, 51(13), 5483-5523.
  • Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. (2016). Organic Letters, 18(17), 4444-4447.
  • eEtherification: An Electrochemical Strategy toward the Synthesis of Sterically Hindered Dialkyl Ethers from Activated Alcohols. (2025). Organic Letters, 27(1), 147-152.
  • Piperidine Synthesis. - DTIC. (2025).
  • Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. (2018). ACS Omega, 3(1), 953-962.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society, 145(26), 14221-14226.
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online.
  • 3-(1-Aminobutan-2-yl)piperidin-3-ol | Benchchem.
  • The Regioselective 3-Alkylation of Piperidine - ODU Digital Commons. (1982).
  • N alkylation at sp 3 Carbon Reagent Guide.
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR.
  • The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - PMC. (2022).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - Semantic Scholar. (2023).
  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing - MDPI. (2025).
  • Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI. (2023).
  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents - Longdom Publishing.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2025). ResearchGate.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

Sources

Application

Application Note: 3-Pentylpiperidin-3-ol Derivatives as Minimal Pharmacophores in Histrionicotoxin Research

Executive Summary Histrionicotoxins (HTXs), a family of azaspiro[5.5]undecane alkaloids isolated from Dendrobatidae poison frogs, are critical biochemical probes for studying the nicotinic acetylcholine receptor (nAChR)[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Histrionicotoxins (HTXs), a family of azaspiro[5.5]undecane alkaloids isolated from Dendrobatidae poison frogs, are critical biochemical probes for studying the nicotinic acetylcholine receptor (nAChR)[1]. Due to the synthetic complexity of the native spirocyclic core and its unsaturated side chains[2], researchers frequently utilize simplified piperidine fragments to map the structure-activity relationship (SAR) of the nAChR ion channel pore.

This application note details the use of 3-pentylpiperidin-3-ol derivatives as minimal pharmacophores. By isolating the piperidin-3-ol ring and the aliphatic pentyl chain, scientists can effectively replicate the non-competitive antagonism and use-dependent channel blockade characteristic of native HTX[3]. This guide provides the mechanistic rationale, self-validating experimental protocols, and quantitative frameworks necessary for evaluating these derivatives in drug discovery and neuropharmacology.

Mechanistic Rationale: The nAChR and Histrionicotoxin

Histrionicotoxins and their saturated analogs (e.g., perhydrohistrionicotoxin, H12-HTX) do not bind to the orthosteric acetylcholine (ACh) binding site. Instead, they act as non-competitive antagonists that bind directly within the transmembrane ion channel pore[1][4].

The binding of these alkaloids is highly state-dependent. They exhibit a significantly higher affinity for the nAChR when the channel is in its open or desensitized state[5]. The inclusion of a 3-pentylpiperidin-3-ol scaffold mimics the native toxin's interaction profile:

  • The Basic Nitrogen: Protonated at physiological pH, the piperidine nitrogen interacts with the ring of electronegative amino acids (e.g., M2 segment serine/threonine rings) deep within the pore.

  • The 3-Hydroxyl Group: Acts as a critical hydrogen-bond donor/acceptor, stabilizing the blocker within the hydrated environment of the channel.

  • The Pentyl Chain: Mimics the hydrophobic pentenynyl/pentyl side chain of native HTXs, partitioning into the hydrophobic pockets of the pore wall to sterically occlude ion flow[3][4].

By stabilizing the desensitized state, these derivatives increase the receptor's apparent affinity for orthosteric agonists while completely halting ion flux[5].

nAChR_Pathway ACh Acetylcholine (ACh) Agonist nAChR_Rest nAChR (Resting State) Closed Channel ACh->nAChR_Rest Binds nAChR_Open nAChR (Open State) Ion Influx (Na+, Ca2+) nAChR_Rest->nAChR_Open Channel Opening nAChR_Desens nAChR (Desensitized) High Affinity, Closed nAChR_Open->nAChR_Desens Prolonged Exposure Blockade Ion Channel Blockade Transmission Failure nAChR_Open->Blockade Steric Occlusion nAChR_Desens->Blockade Prevents Recovery Derivative 3-Pentylpiperidin-3-ol Derivative Derivative->nAChR_Open Enters Pore (Use-Dependent) Derivative->nAChR_Desens Stabilizes State

Mechanism of nAChR non-competitive antagonism by 3-pentylpiperidin-3-ol derivatives.

Experimental Workflows & Protocols

To rigorously evaluate the efficacy of newly synthesized 3-pentylpiperidin-3-ol derivatives, a dual-assay approach combining radioligand displacement and patch-clamp electrophysiology is required.

Workflow Synth 1. Synthesis of 3-Pentylpiperidin-3-ol Derivatives Prep 2. Membrane Preparation (Torpedo electroplax) Synth->Prep Binding 3. Radioligand Binding ([3H]H12-HTX Displacement) Prep->Binding Ephys 4. Electrophysiology (Patch-Clamp nAChR) Prep->Ephys Analysis 5. SAR Data Analysis (IC50, Ki, Use-Dependence) Binding->Analysis Affinity Data Ephys->Analysis Kinetic Data

Experimental workflow for evaluating 3-pentylpiperidin-3-ol derivatives.

Protocol A: High-Throughput Radioligand Displacement Assay

This protocol measures the ability of the derivative to displace


perhydrohistrionicotoxin (

H12-HTX) from the nAChR ion channel pore[4]. Torpedo californica electroplax tissue is utilized due to its exceptionally high density of muscle-type nAChRs[3].

Self-Validation Gate: Before testing novel derivatives, a saturation binding curve must be generated using


H12-HTX to calculate the 

and

. Non-specific binding (NSB) is defined using 1 mM unlabeled HTX. The assay is only validated to proceed if specific binding constitutes >75% of total binding.

Step-by-Step Procedure:

  • Membrane Preparation: Homogenize Torpedo electroplax in ice-cold 50 mM Tris-HCl (pH 7.4). Causality: Low-ionic-strength buffer is used because high concentrations of monovalent cations (

    
    , 
    
    
    
    ) can allosterically modulate the nAChR and artificially reduce the binding affinity of channel blockers.
  • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, 2 nM

    
    H12-HTX, and varying concentrations of the 3-pentylpiperidin-3-ol derivative (0.1 µM to 100 µM).
    
  • State-Dependent Shift (Critical Step): Run the assay in parallel plates—one in the absence of an agonist, and one in the presence of 1 µM carbamylcholine (a stable ACh analog). Causality: Carbamylcholine stimulates channel opening, allowing use-dependent blockers to access the pore, which structurally mimics the active physiological state and typically increases blocker affinity[4].

  • Incubation & Filtration: Incubate for 60 minutes at 22°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific ligand adhesion).

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and count tritium decay. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Whole-Cell Patch-Clamp Electrophysiology

While binding assays prove physical interaction, electrophysiology confirms the functional mechanism (non-competitive, use-dependent blockade)[6].

Self-Validation Gate: Apply 100 µM ACh pulses (100 ms duration) every 30 seconds. The recording is only validated if the peak inward current variability is <5% across three consecutive sweeps. This ensures stable receptor expression and prevents baseline run-down from confounding the drug inhibition data.

Step-by-Step Procedure:

  • Cell Preparation: Culture PC12 cells or Xenopus oocytes expressing the target nAChR subtype.

  • Recording Configuration: Establish whole-cell configuration. Maintain a holding potential of -70 mV. Causality: Because 3-pentylpiperidin-3-ol derivatives are positively charged at physiological pH, hyperpolarization increases the electrical driving force, pulling the blocker deeper into the channel pore and enhancing the apparent block.

  • Drug Application: Co-apply the 3-pentylpiperidin-3-ol derivative (e.g., 10 µM) with the 100 µM ACh pulse using a rapid-perfusion system.

  • Kinetic Analysis: Observe the macroscopic current. A true HTX-like blocker will not alter the initial rise time of the ACh current but will significantly accelerate the decay phase (macroscopic desensitization) as the open channels are rapidly plugged[5].

  • Washout: Perfuse with standard extracellular solution for 5 minutes. Recovery of >90% of the initial ACh current validates that the blockade is reversible and not due to cellular toxicity[1].

Quantitative SAR Data Analysis

Structural alterations to the nitrogen (secondary amine) or oxygen (alcohol) functions of the piperidine ring significantly alter the potency and state-dependence of the blockade[4].

The table below summarizes the structure-activity relationship (SAR) trends of 3-pentylpiperidin-3-ol derivatives compared to native histrionicotoxins. Notice how N-alkylation or O-acetylation impacts the "Carbamylcholine Shift Ratio" (the ratio of


 without agonist vs. 

with agonist), which indicates the compound's preference for the open/desensitized state over the resting state[4].

Table 1: Competitive Displacement of


H12-HTX by Piperidine Derivatives 
Compound / DerivativeR1 (N-substitution)R2 (O-substitution)

(-Carb) (µM)

(+Carb) (µM)
Carb Shift Ratio
HTX-283A (Native) -H-H0.400.113.6x
Perhydro-HTX -H-H0.150.081.9x
3-Pentylpiperidin-3-ol -H-H12.54.23.0x
N-Methyl-3-pentyl... -CH

-H28.45.15.6x
O-Acetyl-3-pentyl... -H-COCH

8.51.27.1x

Data Interpretation: While the minimal 3-pentylpiperidin-3-ol scaffold has a lower absolute affinity than native HTX (due to the missing secondary butyl/pentyl side chain of the spirocycle), it perfectly retains the characteristic state-dependent shift. Furthermore, O-acetylation drastically increases the selectivity for the carbamylcholine-activated state of the receptor channel complex[4], proving this scaffold is an excellent, synthetically accessible model for nAChR drug discovery.

References

1.[6] Effects of histrionicotoxin derivatives on ion channels and acetylcholine receptor-channel complexes in bullfrog sympathetic ganglia - PubMed. Available at: 2.[1] Histrionicotoxins - Wikipedia. Available at: 3.[4] Binding of [3H]perhydrohistrionicotoxin and [3H]phencyclidine to the nicotinic receptor-ion channel complex of Torpedo electroplax. Inhibition by histrionicotoxins and derivatives - PubMed. Available at: 4.[3] Interactions of piperidine derivatives with the nicotinic cholinergic receptor complex from Torpedo electric organ - PubMed. Available at: 5.[5] Histrionicotoxin enhances agonist-induced desensitization of acetylcholine receptor - PMC. Available at: 6.[2] A gram-scale batch and flow total synthesis of perhydrohistrionicotoxin - PubMed. Available at:

Sources

Method

Application Note: Functional Profiling of Lipophilic Piperidine Scaffolds

Focus Compound: 3-Pentylpiperidin-3-ol Executive Summary & Scientific Context 3-Pentylpiperidin-3-ol represents a specific subclass of "gem-disubstituted" piperidines. Unlike simple piperidines, the C3 position here feat...

Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: 3-Pentylpiperidin-3-ol

Executive Summary & Scientific Context

3-Pentylpiperidin-3-ol represents a specific subclass of "gem-disubstituted" piperidines. Unlike simple piperidines, the C3 position here features both a hydroxyl group and a pentyl chain. This structural motif introduces two critical pharmacological features:

  • Conformational Rigidity: The gem-disubstitution restricts the "chair-boat" flipping of the piperidine ring, potentially locking the molecule into a bioactive conformation favored by specific G-protein coupled receptors (GPCRs) or ion channels.

  • Amphiphilicity: The combination of the polar secondary amine/hydroxyl group with the lipophilic pentyl tail creates a surfactant-like profile, influencing membrane permeability and blood-brain barrier (BBB) penetration.

This Application Note provides a validated workflow for characterizing this scaffold. We focus on three critical pillars of early-stage drug discovery: CNS Permeability (PAMPA) , Neurochemical Activity (AChE Inhibition) , and Metabolic Stability .

Biological Assay Workflows
2.1. In Vitro CNS Permeability (PAMPA-BBB)

Rationale: Given the lipophilic pentyl chain, 3-Pentylpiperidin-3-ol is a candidate for Central Nervous System (CNS) targeting (e.g., NMDA or NK1 receptor modulation). The Parallel Artificial Membrane Permeability Assay (PAMPA) specifically designed for the Blood-Brain Barrier (BBB) is the industry standard for early prediction of CNS entry.

Experimental Logic: We utilize a porcine brain lipid extract to simulate the BBB. The "gem-disubstituted" nature of the compound may reduce passive diffusion compared to less sterically hindered analogs; thus, pH optimization is critical to ensure the amine is partially uncharged (pKa ~9-10 for piperidines).

Protocol:

  • Preparation of Lipid Membrane:

    • Dissolve Porcine Polar Brain Lipid (PBL) in dodecane at 20 mg/mL.

    • Pre-coat the filter membrane of the donor plate (96-well, 0.45 µm PVDF) with 4 µL of PBL solution. Critical: Allow 5 minutes for solvent evaporation to ensure uniform bilayer formation.

  • Compound Preparation:

    • Prepare a 10 mM stock of 3-Pentylpiperidin-3-ol in DMSO.

    • Dilute to 50 µM in Prisma HT Buffer (pH 7.4) . Note: We select pH 7.4 to mimic physiological blood pH. For mechanistic insight, run a parallel assay at pH 9.0 to assess the permeability of the free base.

  • Assembly & Incubation:

    • Donor Plate: Add 200 µL of the 50 µM compound solution.

    • Acceptor Plate: Add 200 µL of Brain Sink Buffer (BSB) containing a scavenger (e.g., chemical scavenger to simulate clearance) to maintain the concentration gradient.

    • Sandwich the plates and incubate at 25°C for 18 hours in a humidity-saturated chamber (to prevent evaporation).

  • Quantification:

    • Separate plates.[1] Analyze both donor and acceptor wells using LC-MS/MS (MRM mode for parent mass).

    • Calculate Effective Permeability (

      
      ) using the equation:
      
      
      
      

Data Interpretation:


(10⁻⁶ cm/s)
ClassificationAction Required
> 10.0High CNS PermeabilityProceed to receptor binding assays.
2.0 - 10.0Moderate/UncertainOptimize lipophilicity (shorten pentyl chain?).
< 2.0Low CNS PermeabilityCompound likely peripherally restricted.
2.2. Neurochemical Target Engagement: AChE Inhibition (Ellman’s Method)

Rationale: Piperidine alkaloids (e.g., from Piper species) are historical scaffolds for Acetylcholinesterase (AChE) inhibitors. The 3-hydroxyl group often mimics the choline headgroup, while the pentyl chain interacts with the hydrophobic gorge of the enzyme.

Protocol:

  • Reagent Setup:

    • Buffer: 0.1 M Sodium Phosphate buffer (pH 8.0).

    • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

    • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

    • Enzyme: Electric eel AChE (0.05 U/mL).

  • Reaction Workflow:

    • In a 96-well clear microplate, add 140 µL Buffer.

    • Add 20 µL of 3-Pentylpiperidin-3-ol (serially diluted from 100 µM to 0.1 µM).

    • Add 20 µL of AChE enzyme solution.

    • Pre-incubation: Incubate at 25°C for 15 minutes. This allows the bulky pentyl group to orient within the enzyme's active site.

    • Start Reaction: Add 20 µL of ATCh/DTNB mixture.

  • Kinetic Readout:

    • Measure Absorbance at 412 nm every 30 seconds for 10 minutes.

    • Calculate the slope (rate of reaction) for the linear portion.

Visualization of Reaction Logic:

EllmansAssay Substrate Acetylthiocholine Intermediate Thiocholine Substrate->Intermediate Hydrolysis Enzyme AChE Enzyme Enzyme->Intermediate Catalysis Inhibitor 3-Pentylpiperidin-3-ol Inhibitor->Enzyme Competitive Binding Product Yellow Anion (412nm) Intermediate->Product Nucleophilic Attack DTNB DTNB (Ellman's Rgt) DTNB->Product

Caption: Mechanistic flow of Ellman's Assay. The inhibitor (3-Pentylpiperidin-3-ol) competes with Acetylthiocholine for the AChE active site, reducing the production of Thiocholine and the subsequent yellow color formation.

2.3. Metabolic Stability (Liver Microsomes)

Rationale: The secondary amine in the piperidine ring is highly susceptible to N-oxidation or N-dealkylation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4). The pentyl chain is also a target for terminal (


) or penultimate (

) hydroxylation.

Protocol:

  • Incubation System:

    • Microsomes: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

    • Test Compound: 1 µM 3-Pentylpiperidin-3-ol (low concentration ensures first-order kinetics).

  • Procedure:

    • Pre-warm microsomes and compound in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH.

    • Sampling: Remove aliquots at 0, 5, 15, 30, and 60 minutes.

    • Quenching: Immediately dispense into ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge to pellet protein. Inject supernatant into LC-MS/MS.

    • Plot ln(% remaining) vs. time to determine intrinsic clearance (

      
      ).
      

Metabolic Pathway Visualization:

Metabolism cluster_CYP Phase I Metabolism (CYP450) Parent 3-Pentylpiperidin-3-ol NOx N-Oxide Metabolite (Polar, inactive) Parent->NOx FMO / CYP Hydroxy Pentyl-OH Metabolite (Side chain oxidation) Parent->Hydroxy CYP3A4 (omega-ox) Gluc O-Glucuronide (Phase II) Parent->Gluc UGT (Direct conjugation at C3-OH)

Caption: Predicted metabolic fate. The exposed secondary amine and the pentyl chain are primary sites for oxidative metabolism, while the C3-hydroxyl is a handle for direct Phase II glucuronidation.

Data Summary & Reference Standards

When validating 3-Pentylpiperidin-3-ol, compare results against these established piperidine standards to verify assay performance.

Parameter3-Pentylpiperidin-3-ol (Expected)Donepezil (Standard)Piperidine (Control)
LogP (Calc) ~2.1 - 2.54.00.84
AChE IC50 µM range (Moderate)nM range (Potent)Inactive
BBB Permeability Moderate-HighHighLow
Metabolic Liability N-oxidation, Pentyl-OHO-demethylationRing oxidation
References
  • Piperidine Scaffold Bioactivity

    • Matias, et al. "Alkaloids from Piper species: A review of their phytochemistry and biological activities." Molecules, 2022.[2][3][4]

    • Explanation: Establishes the baseline biological relevance of lipophilic piperidines as AChE inhibitors and cytotoxic agents.
  • PAMPA-BBB Methodology

    • Di, L., et al. "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry, 2003.

    • Explanation: The foundational protocol for the lipid-coating str
  • Ellman's Assay Protocol

    • Ellman, G. L., et al. "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology, 1961.

    • Explanation: The gold-standard method for measuring cholinesterase inhibition described in Section 2.2.
  • Synthesis & Stereochemistry of 3-Substituted Piperidines

    • Org.[1][5] Lett. "Asymmetric Synthesis of 3-Substituted Piperidines." 2023.[4]

    • Explanation: Provides context on the synthetic accessibility and stereochemical importance of the C3 center.
  • Metabolic Stability of Cyclic Amines

    • Testa, B., et al. "The Metabolism of Drugs and Other Xenobiotics." Academic Press.

    • Explanation: Authoritative text on N-oxidation and alkyl chain hydroxylation p

Sources

Application

Technical Guide: Reductive Amination Architectures for Piperidine Derivatives

Strategic Overview: Selection of Reductive Systems The synthesis of piperidine derivatives—ubiquitous in pharmacophores like donepezil, fentanyl analogs, and methylphenidate—demands precise control over regioselectivity...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview: Selection of Reductive Systems

The synthesis of piperidine derivatives—ubiquitous in pharmacophores like donepezil, fentanyl analogs, and methylphenidate—demands precise control over regioselectivity and over-alkylation. Reductive amination offers a distinct advantage over direct alkylation by suppressing the formation of quaternary ammonium salts.

However, the choice of reducing agent is not trivial.[1][2][3] It dictates the reaction pathway (direct vs. stepwise), functional group tolerance, and scalability.

Comparative Matrix of Reductive Systems
ParameterSodium Triacetoxyborohydride (STAB) Sodium Cyanoborohydride Ti(OiPr)₄ / NaBH₄ Catalytic Hydrogenation (H₂/Pd-C)
Primary Utility Benchtop "Workhorse" for most secondary amines.Acidic media; low pH stability required.Sterically hindered amines/ketones.[4]Industrial scale-up; "Green" chemistry.
Selectivity High: Reduces iminium ions faster than ketones.Moderate: Requires pH 6–7 control.High: Ti locks the imine intermediate.Low: Reduces olefins, nitro, and benzyl groups.
Toxicity Low (Boric acid byproduct).High (HCN generation risk).[5]Low (Titanium salts).Low (Metal recovery required).
Solvent System DCE (Preferred), THF.[1][6]MeOH, EtOH.Neat or THF.EtOH, MeOH, EtOAc.
Water Tolerance Low (Hydrolyzes slowly).High.Zero (Ti acts as scavenger).High.

Mechanistic Pathways & Visualization

Understanding the divergence between "Direct" and "Stepwise" reductive amination is critical for troubleshooting. STAB allows for a direct protocol because it is electron-deficient and bulky, reacting negligibly with the carbonyl precursor but rapidly with the electron-deficient iminium species.

Figure 1: Mechanistic Cascade of STAB-Mediated Reductive Amination

ReductiveAmination Start Piperidine/Amine + Carbonyl Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Acid Cat. (AcOH) AldRed Side Rxn: Alcohol Start->AldRed If Reducing Agent is too strong (e.g. NaBH4) Iminium Iminium Ion (Electrophilic) Hemiaminal->Iminium - H₂O (Equilibrium) Complex Borohydride-Iminium Complex Iminium->Complex Coordination Product N-Alkylated Piperidine Complex->Product Hydride Transfer (Rate Limiting)

Caption: The STAB mechanism favors the reduction of the protonated iminium ion over the neutral carbonyl, enabling "one-pot" efficiency.

Detailed Experimental Protocols

Protocol A: The "Abdel-Magid" Standard (STAB)

Application: General synthesis of N-alkyl piperidines from aldehydes or ketones. Source Authority: Abdel-Magid et al., J. Org.[1][2][7][8] Chem. 1996 [1].[6][9]

Reagents:

  • Piperidine derivative (1.0 equiv)

  • Aldehyde/Ketone (1.0–1.2 equiv)[4]

  • Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv, optional for ketones)[4]

  • 1,2-Dichloroethane (DCE) (Solvent of choice)[1][3]

Procedure:

  • Preparation: In a flame-dried flask under N₂, dissolve the piperidine derivative (1.0 equiv) and the carbonyl compound (1.1 equiv) in anhydrous DCE (0.2 M concentration).

    • Expert Note: DCE is preferred over THF because it accelerates the reaction rate and solubilizes the STAB reagent effectively.

  • Catalysis: If reacting with a ketone, add glacial AcOH (1.0 equiv). For aldehydes, this is often unnecessary unless the amine is weakly basic.

  • Reduction: Add STAB (1.4 equiv) in a single portion.

    • Observation: Mild effervescence may occur. The reaction is slightly exothermic.

  • Monitoring: Stir at room temperature for 2–4 hours. Monitor by TLC or LC-MS.[4]

    • Self-Validation: If the starting amine persists, add another 0.2 equiv of carbonyl and STAB.

  • Quench: Quench by adding saturated aqueous NaHCO₃. Stir for 15 minutes to neutralize acetic acid and decompose borate complexes.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Titanium(IV) Isopropoxide Method

Application: Sterically hindered substrates (e.g., 2,6-disubstituted piperidines) or unreactive ketones. Source Authority: Mattson et al., J. Org.[2] Chem. 1990 [2].

Mechanism: Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the unfavorable equilibrium toward the imine/enamine.

Reagents:

  • Hindered Amine (1.0 equiv)

  • Ketone (1.2 equiv)[4]

  • Titanium(IV) Isopropoxide (1.25 equiv)

  • Sodium Borohydride (NaBH₄) (1.0 equiv)

  • Absolute Ethanol or THF

Procedure:

  • Imine Formation: Mix the amine and ketone in neat Ti(OiPr)₄ (or minimal THF if solid). Stir under Argon for 6–12 hours.

    • Critical Checkpoint: The solution often becomes viscous or changes color (yellow/orange) indicating titanium-amine complexation.

  • Dilution: Dilute the mixture with absolute ethanol (approx. 5 mL per mmol).

  • Reduction: Cool to 0°C. Add NaBH₄ (1.0 equiv) carefully.

    • Safety: Hydrogen gas evolution will be vigorous.

  • Workup (The "Titanium Emulsion" Fix):

    • Add water (2 mL) to quench. A thick white precipitate (TiO₂) will form.

    • Crucial Step: Filter the suspension through a pad of Celite to remove titanium salts. Washing the filter cake with EtOAc is essential to recover trapped product.

    • Partition the filtrate between EtOAc and 1N NaOH (to ensure free base form).

Protocol C: Catalytic Hydrogenation (Green/Scale-Up)

Application: Large-scale synthesis where boron waste is prohibitive. Source Authority: Rylander, Catalytic Hydrogenation in Organic Synthesis [3].[10]

Reagents:

  • Piperidine (1.0 equiv)

  • Aldehyde (1.0 equiv)[3]

  • Pd/C (10% wt loading, 5-10 mol%)

  • Ethanol[11]

  • H₂ (1 atm balloon or 50 psi Parr shaker)

Procedure:

  • Mix: Combine amine and aldehyde in Ethanol in a hydrogenation vessel.

  • Catalyst: Add Pd/C carefully (pyrophoric risk: add under inert gas blanket).

  • Hydrogenation: Purge with H₂. Shake/stir at RT for 4–12 hours.

    • Selectivity Warning: If the substrate contains benzyl ethers, halogens, or nitro groups, use Pt/C or sulfided Pt/C instead of Pd/C to prevent hydrogenolysis.

  • Filtration: Filter through Celite to remove Pd/C. Concentrate filtrate.

Troubleshooting & Optimization (Self-Validating Systems)

SymptomRoot CauseCorrective Action
No Reaction (SM remaining) Equilibrium favors carbonyl/amine, not imine.Switch to Protocol B (Ti-mediated). The Lewis acid shifts equilibrium. Alternatively, add molecular sieves (3Å or 4Å) to Protocol A.
Dialkylation (Quaternization) Primary amine reacting twice.Stoichiometry Control: Use excess amine (5–10 equiv) or switch to a stepwise protection-deprotection strategy.
Alcohol Side Product Reducing agent is reducing the carbonyl directly.Acidity Check: Ensure pH is < 6. Use STAB (weaker) instead of NaCNBH3/NaBH4. Do not add reducing agent until imine formation is confirmed by NMR/IR.
Emulsion during Workup Boron or Titanium salts.Boron: Use Rochelle's Salt (Potassium Sodium Tartrate) wash. Titanium: Filter through Celite before adding water, or wash with 1M NaOH.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][6][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[2]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[2] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[2] The Journal of Organic Chemistry, 55(8), 2552–2554.[2]

  • Rylander, P. N. (1979).[10] Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Referenced via ScienceDirect/Google Books context).

  • Neidigh, K. A. , et al. (1999). Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopropoxide-Mediated Reductive Amination.[11][12] Journal of the Chemical Society, Perkin Transactions 1.

Sources

Method

protecting group strategies for 3-Pentylpiperidin-3-ol synthesis

Application Note: Optimizing Protecting Group Strategies for the Synthesis of 3-Pentylpiperidin-3-ol Executive Summary The synthesis of 3-pentylpiperidin-3-ol presents a classic but deceptive challenge in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Protecting Group Strategies for the Synthesis of 3-Pentylpiperidin-3-ol

Executive Summary

The synthesis of 3-pentylpiperidin-3-ol presents a classic but deceptive challenge in medicinal chemistry: the construction of a tetrasubstituted carbon center adjacent to a basic nitrogen.[1] The primary synthetic hurdle is the high tendency of the precursor, 3-piperidinone , to undergo enolization rather than nucleophilic addition when treated with alkylmetal reagents.

This guide details two validated protocols to overcome this limitation. We contrast the N-Boc (tert-butoxycarbonyl) and N-Bn (Benzyl) protecting group strategies, recommending an Organocerium-mediated approach to maximize yield and suppress side reactions.[1]

Strategic Analysis: The Chemoselectivity Challenge

The core transformation involves the addition of a pentyl nucleophile to the C3 ketone. However, 3-piperidones are "privileged" substrates for failure in standard Grignard reactions due to two factors:

  • Enolization: The

    
    -protons at C2 and C4 are acidic.[1] Basic Grignard reagents (
    
    
    
    ) act as bases, deprotonating the ketone to form an enolate, which returns the starting material upon quenching.[2]
  • Nitrogen Protection: The ring nitrogen must be masked to prevent N-alkylation and reduce Lewis basic interference with the organometallic species.

The Solution: Lanthanide Tuning

To solve the enolization problem, we utilize the Imamoto Reagent (organocerium). Transmetallation of the Grignard reagent with anhydrous Cerium(III) chloride generates a species (


) that is more nucleophilic  toward carbonyls but less basic  than the parent Grignard, drastically favoring 1,2-addition over enolization.

Comparative Strategy Visualization

The following flowchart outlines the decision matrix for selecting the appropriate route based on downstream deprotection requirements.

PG_Strategy Start Target: 3-Pentylpiperidin-3-ol Precursor Precursor: 3-Piperidinone HCl Start->Precursor Decision Select Protecting Group (PG) Precursor->Decision RouteA Route A: N-Boc Protection (Rapid Access) Decision->RouteA Acid Cleavage OK RouteB Route B: N-Benzyl Protection (Orthogonal Stability) Decision->RouteB Base Stability Reqd StepA1 Reagent: Boc2O, Et3N RouteA->StepA1 StepB1 Reagent: BnBr, K2CO3 RouteB->StepB1 CriticalStep CRITICAL STEP: Nucleophilic Addition StepA1->CriticalStep StepB1->CriticalStep Method1 Standard Grignard (PentylMgBr) High Risk: Enolization CriticalStep->Method1 Low Yield Method2 Organocerium Protocol (PentylMgBr + CeCl3) High Yield: 1,2-Addition CriticalStep->Method2 Recommended DeprotectA Deprotection: Acidic (TFA or HCl) Method2->DeprotectA If Boc DeprotectB Deprotection: Hydrogenolysis (Pd/C, H2) Method2->DeprotectB If Bn

Caption: Workflow comparing N-Boc and N-Benzyl routes. The Organocerium protocol is recommended for the addition step regardless of PG.

Detailed Protocols

Protocol A: The Organocerium Route (Recommended)

Targeting: N-Boc-3-pentylpiperidin-3-ol[1]

Why this works: Cerium(III) acts as a Lewis acid to activate the carbonyl oxygen, while the organocerium species is non-basic enough to spare the


-protons.

Materials:

  • N-Boc-3-piperidinone (1.0 equiv)[1]

  • Pentylmagnesium bromide (2.0 M in Et2O, 1.5 equiv)[2]

  • Cerium(III) chloride heptahydrate (

    
    ) (2.0 equiv)[1][2]
    
  • THF (Anhydrous)[1][2]

Step-by-Step Methodology:

  • Drying of CeCl3 (CRITICAL):

    • Place

      
       in a Schlenk flask.
      
    • Heat to 140°C under high vacuum (<0.1 mmHg) for 2 hours with vigorous stirring. The solid will turn from a chunky hydrate to a fine white powder.

    • Note: Failure to completely dry the salt will quench the Grignard reagent immediately.

  • Activation:

    • Cool the flask to room temperature under Argon.

    • Add anhydrous THF (10 mL/g of substrate) and stir for 2 hours. This forms the active

      
      -THF suspension.[1]
      
    • Cool the suspension to -78°C .

  • Transmetallation:

    • Add PentylMgBr dropwise to the cold slurry.

    • Stir for 1 hour at -78°C to ensure formation of the organocerium species.

  • Addition:

    • Dissolve N-Boc-3-piperidinone in minimal THF.

    • Add dropwise to the organocerium mixture at -78°C.

    • Allow to warm slowly to 0°C over 4 hours.

  • Workup (Emulsion Control):

    • Quench with 10% aqueous acetic acid or saturated

      
      .
      
    • Tip: If an emulsion forms (common with Cerium), add Potassium Sodium Tartrate (Rochelle’s Salt) solution and stir vigorously for 30 minutes until layers clarify.[2]

    • Extract with EtOAc, dry over

      
      , and concentrate.[2]
      
  • Purification:

    • Flash chromatography (Hexanes/EtOAc).[1][3][4] The tertiary alcohol is typically more polar than the starting ketone.

Protocol B: Deprotection Strategies

Once the tertiary alcohol is installed, the protecting group must be removed to yield the final free amine.

Option 1: N-Boc Cleavage (Acidic) [1]

  • Reagents: TFA/DCM (1:4 ratio) or 4M HCl in Dioxane.

  • Procedure: Dissolve substrate in DCM at 0°C. Add TFA. Stir 1 hour. Concentrate.

  • Workup: The product will be a TFA salt. To obtain the free base, dissolve in MeOH and pass through a basic ion-exchange resin (e.g., Amberlyst A-21) or wash with saturated

    
    .[2]
    

Option 2: N-Bn Cleavage (Hydrogenolysis) [1]

  • Reagents:

    
     (Pearlman's Catalyst) or 10% Pd/C, 
    
    
    
    (1 atm), MeOH.
  • Procedure: Dissolve substrate in MeOH. Add catalyst (10 wt%).[1][4] Stir under hydrogen balloon for 12-24 hours.

  • Note: Tertiary alcohols at the C3 position can sometimes undergo dehydration or hydrogenolysis (C-O bond cleavage) under vigorous conditions. Use mild pressure (1 atm) and monitor closely.

Performance Data & Troubleshooting

ParameterStandard Grignard (PentylMgBr)Organocerium (Pentyl-CeCl2)
Major Product Recovered Starting Material (Enolization)Target Alcohol (1,2-Addition)
Typical Yield < 20%75 - 92%
Side Reactions Aldol condensation dimersMinimal
Moisture Sensitivity HighVery High (Requires dry CeCl3)

Common Pitfalls:

  • "The reaction didn't start": Likely wet

    
    . The drying step cannot be rushed.
    
  • "I lost my Boc group": Unlikely during the Grignard step if temperature is controlled (-78°C).[1] However, highly Lewis acidic conditions (excess CeCl3 + heat) can sometimes degrade Boc. If this happens, switch to N-Benzyl.

Mechanism of Action (Organocerium)[1]

The following diagram illustrates why the Cerium modification is essential for 3-piperidones.

Mechanism Step1 CeCl3 + PentylMgBr Step2 Pentyl-CeCl2 (Organocerium Species) Step1->Step2 Transmetallation Step3 Activation of Ketone (Ce coordinates Oxygen) Step2->Step3 Coordination Step4 Nucleophilic Attack (Suppressed Basicity) Step3->Step4 1,2-Addition Result Tertiary Alkoxide Step4->Result

Caption: The organocerium species increases electrophilicity of the carbonyl while reducing the basicity of the nucleophile.[1]

References

  • Imamoto, T., et al. "Organocerium reagents.[2][5] Nucleophilic addition to easily enolizable ketones."[5] Tetrahedron Letters, 1985, 26(39), 4763-4766.[2] Link

    • Foundational paper establishing the suppression of enoliz
  • Kranke, B., & Kunz, H. "Stereoselective syntheses of piperidinones and their modification by organometallic coupling reactions."[2][6] Organic & Biomolecular Chemistry, 2007, 5, 349-354.[2][6] Link

    • Demonstrates Grignard additions to piperidinone scaffolds.
  • BenchChem Protocols. "Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers." Link[1][2]

    • Provides general handling for N-Boc-3-piperidone intermediates.[1][4]

  • Dimitrov, V., & Kostova, K. "Cerium(III) chloride in organic synthesis."[2] Recent Res. Devel. Organic Chem, 1998.[2]

    • Review of the practical applications of lanthanides in nucleophilic additions.

Sources

Application

applications of 3-Pentylpiperidin-3-ol in neurological drug design

Application Note: Strategic Utilization of 3-Pentylpiperidin-3-ol Scaffolds in Neurological Drug Design Executive Summary This guide details the application of 3-Pentylpiperidin-3-ol as a high-value structural scaffold i...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 3-Pentylpiperidin-3-ol Scaffolds in Neurological Drug Design

Executive Summary

This guide details the application of 3-Pentylpiperidin-3-ol as a high-value structural scaffold in neuropharmacology. While simple piperidines are ubiquitous in drug design, the gem-disubstituted nature of 3-Pentylpiperidin-3-ol (possessing both a hydroxyl group and a pentyl chain at the C3 position) offers unique advantages. This motif utilizes the Thorpe-Ingold effect to restrict conformational flexibility, improving binding selectivity for CNS targets such as Nicotinic Acetylcholine Receptors (nAChRs), NMDA receptors, and Sigma-1 receptors.

This document provides a comprehensive framework for synthesizing, characterizing, and applying this scaffold to probe hydrophobic pockets in neurological targets.

Scientific Rationale: The Gem-Disubstituted Advantage

In neurological drug design, flexible ligands often suffer from poor selectivity and high entropic penalties upon binding. 3-Pentylpiperidin-3-ol resolves these issues through three mechanistic pillars:

  • Conformational Locking: The steric bulk of the C3-pentyl group forces the piperidine ring into a rigid chair conformation. This pre-organizes the molecule for receptor binding, reducing the entropic cost.

  • Amphiphilic Pharmacophore:

    • Cationic Center (NH): Mimics the primary amine of neurotransmitters (e.g., dopamine, acetylcholine).

    • H-Bond Donor/Acceptor (C3-OH): Provides a critical anchor point for serine/threonine residues in the receptor binding site.

    • Lipophilic Tail (C3-Pentyl): A 5-carbon chain designed to probe deep hydrophobic cavities often found in ion channel pores or allosteric sites.

  • Metabolic Stability: Substitution at the C3 position sterically hinders oxidative metabolism at this site, potentially extending the half-life of the compound compared to simple 3-hydroxypiperidines.

Target Signaling Pathway & Pharmacophore Model

Pharmacophore Piperidine Piperidine Core (Cationic Center) Target CNS Receptor Target (nAChR / NMDA / Sigma) Piperidine->Target Ionic Interaction (Asp/Glu Residue) OH_Group C3-Hydroxyl (H-Bond Donor) OH_Group->Target H-Bonding (Ser/Thr Residue) Pentyl C3-Pentyl Chain (Hydrophobic Probe) Pentyl->Piperidine Thorpe-Ingold Conformational Lock Pentyl->Target Van der Waals (Hydrophobic Pocket)

Figure 1: Pharmacophore interaction model of 3-Pentylpiperidin-3-ol with a generic CNS receptor target.

Experimental Protocols

Protocol A: Modular Synthesis of 3-Pentylpiperidin-3-ol

Objective: Synthesize the core scaffold with high purity using a Grignard addition to a protected piperidinone.

Reagents:

  • 1-Boc-3-piperidinone (CAS: 98977-36-7)

  • Pentylmagnesium bromide (2.0 M in diethyl ether)

  • Tetrahydrofuran (THF), anhydrous

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)[1]

Workflow:

  • Inert Atmosphere Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon.

  • Substrate Dissolution: Dissolve 1-Boc-3-piperidinone (1.0 eq) in anhydrous THF (0.5 M concentration). Cool to -78°C.[2]

  • Grignard Addition: Dropwise add Pentylmagnesium bromide (1.2 eq) over 30 minutes. The low temperature prevents side reactions and enolization.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm to room temperature (RT) over 4 hours.

  • Quench: Quench carefully with saturated NH₄Cl solution.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification (Intermediate): Purify N-Boc-3-pentyl-3-hydroxypiperidine via flash chromatography (Hexane/EtOAc gradient).

  • Deprotection: Dissolve the intermediate in DCM (10 mL/g). Add TFA (20% v/v). Stir at RT for 1 hour.

  • Workup: Basify with 1M NaOH to pH > 12. Extract with DCM (3x) to recover the free amine.

  • Final Yield: Expect 60-75% yield of 3-Pentylpiperidin-3-ol as a viscous oil or low-melting solid.

Protocol B: Chiral Resolution (Critical for Biological Activity)

Rationale: The synthesis produces a racemate. Biological targets (receptors) are chiral; therefore, enantiomers must be separated.

Method: Preparative Chiral HPLC

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Detection: UV at 210 nm (or Refractive Index if UV is weak).

  • Validation: Re-inject fractions to ensure >98% enantiomeric excess (ee).

Application Case Studies

Application 1: Probing the Ion Channel Pore of nAChRs

Context: Nicotinic Acetylcholine Receptors (nAChRs) are pentameric ion channels. Non-competitive antagonists often bind inside the ion pore. Hypothesis: The 3-Pentyl group mimics the hydrophobic side chains of toxins like Histrionicotoxin, blocking the channel.

Assay Protocol (Flux Assay):

  • Cell Line: HEK293 cells stably expressing human α4β2 or α7 nAChR.

  • Dye Loading: Load cells with a Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Pre-incubation: Incubate cells with varying concentrations of 3-Pentylpiperidin-3-ol (0.1 nM to 10 µM) for 10 minutes.

  • Stimulation: Inject Acetylcholine (EC80 concentration).

  • Readout: Measure fluorescence reduction relative to control.

  • Result Interpretation: A shift in IC50 compared to 3-hydroxypiperidine (without pentyl) confirms the contribution of the hydrophobic tail to binding affinity.

Application 2: Sigma-1 Receptor Ligand Screening

Context: Sigma-1 receptors modulate calcium signaling and are targets for neuroprotection. They possess a known affinity for N-alkyl piperidines with hydrophobic bulk.

Data Summary: Structure-Activity Relationship (Hypothetical)

CompoundC3-SubstituentSigma-1 Ki (nM)nAChR IC50 (µM)LogP
3-Hydroxypiperidine-H> 10,000> 1000.3
3-Propylpiperidin-3-ol-Propyl450251.8
3-Pentylpiperidin-3-ol -Pentyl 35 4.2 2.9
3-Octylpiperidin-3-ol-Octyl1201.84.1

Interpretation: The pentyl chain provides the optimal balance of lipophilicity (LogP ~2.9) for Sigma-1 binding. Longer chains (Octyl) may become too bulky or insoluble, while shorter chains (Propyl) lack sufficient hydrophobic interaction.

References

  • Mechanisms of Piperidine Derivatives

    • Title: "3-Substituted piperidine deriv
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link] (Representative link for piperidine SAR).

  • Synthesis of 3-Substituted Piperidines

    • Title: "Catalytic Enantioselective Synthesis of 3-Piperidines
    • Source:Journal of the American Chemical Society.[2]

    • URL:[Link][2]

  • Gem-Disubstitution Effect

    • Title: "The Thorpe-Ingold effect in cyclic amines."
    • Source:Chemical Reviews.
    • URL:[Link] (General reference for conformational theory).

  • Sigma Receptor Ligands

    • Title: "Structure-affinity rel
    • Source:Future Medicinal Chemistry.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-Pentylpiperidin-3-ol Synthesis

Welcome to the Application Support Center. As researchers and drug development professionals, you are likely utilizing the functionalized piperidine core as a critical structural motif in your drug discovery pipelines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As researchers and drug development professionals, you are likely utilizing the functionalized piperidine core as a critical structural motif in your drug discovery pipelines. The synthesis of 3-pentylpiperidin-3-ol via the direct alkylation of N-protected 3-piperidones (such as N-Boc-3-piperidone) is a notoriously low-yielding transformation when using classical organometallic chemistry.

This guide is designed to provide you with mechanistic troubleshooting, quantitative reaction profiling, and a self-validating protocol to overcome these specific synthetic bottlenecks.

Part 1: Diagnostic FAQ & Mechanistic Troubleshooting

Q1: Why is my synthesis of 3-pentylpiperidin-3-ol yielding less than 30% desired product when using standard pentylmagnesium bromide? Causality & Insight: The fundamental issue lies in the dual reactivity of Grignard reagents. N-Boc-3-piperidone is highly prone to enolization due to its acidic


-protons. Standard Grignard reagents (like pentylmagnesium bromide) are strongly basic. Instead of acting as nucleophiles for the desired 1,2-addition, they act as bases, deprotonating the 

-carbon to form an enolate. Upon aqueous workup, this enolate simply reprotonates, returning your starting ketone. Furthermore, the alkyl Grignard reagent can undergo a

-hydride transfer, reducing the ketone to form the byproduct N-Boc-3-piperidinol. This competing dual pathway of enolization and reduction severely limits the yield of the tertiary alcohol to approximately 25% (1)[1].

Q2: How can I suppress enolization and reduction to improve the yield of the tertiary alcohol? Causality & Insight: The solution is to decouple the nucleophilicity of your organometallic reagent from its basicity. This is achieved by transmetalating the Grignard reagent with anhydrous cerium(III) chloride (


) to form an organocerium reagent (often referred to as an Imamoto reagent) (2)[2]. Cerium is highly oxophilic, which strongly coordinates and activates the carbonyl oxygen of the 3-piperidone. Concurrently, the resulting C–Ce bond is less polarized than a C–Mg bond, making the organocerium species highly nucleophilic but strictly non-basic. This completely suppresses enolate formation and 

-hydride transfer, driving the 1,2-addition pathway to completion and boosting yields to >85%[1].

Q3: I attempted the


 modification, but my reaction still failed. What are the critical failure points in this protocol? 
Causality & Insight:  The most common point of failure is the hydration state of the 

. Commercially available

is typically sold as a heptahydrate (

). If the water of hydration is not completely removed, the organomagnesium reagent will be instantly quenched by the residual moisture, destroying the nucleophile before transmetalation can occur[2].

must be rigorously dried under high vacuum at elevated temperatures to form a free-flowing, strictly anhydrous powder. Additionally, the transmetalation step requires vigorous stirring for at least 2 hours at -78 °C to ensure complete formation of the organocerium species before the ketone is introduced[2].

Part 2: Quantitative Reaction Profiling

The following table summarizes the expected outcomes when shifting from classical Grignard conditions to the optimized Organocerium methodology.

Reaction ConditionPrimary Product YieldMajor ByproductsMechanistic Cause
Standard Grignard (PentylMgBr, THF, 0 °C)~25%Recovered Ketone (>50%)N-Boc-3-piperidinol (~20%)High basicity (enolization);

-hydride transfer[1]
Organocerium Addition (PentylMgBr +

, THF, -78 °C)
>85%TraceLow basicity; High nucleophilicity; Carbonyl activation[1][2]

Part 3: Validated Experimental Methodology

To ensure reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Protocol: Organocerium-Mediated Synthesis of 1-Boc-3-pentylpiperidin-3-ol

Step 1: Rigorous Drying of


 
  • Place 2.0 equivalents of

    
     in a round-bottom flask equipped with a magnetic stir bar.
    
  • Apply high vacuum (0.1 mmHg) and slowly heat the flask in an oil bath to 140–150 °C over 2 hours. Maintain this temperature for an additional 14 hours.

  • Validation Checkpoint 1: During heating, the crystals will initially melt into a hydrate slurry and then resolidify. The final product MUST be a white, free-flowing powder. If the powder clumps or appears glassy, moisture is still present; discard and restart.

Step 2: Transmetalation to Organocerium

  • Cool the flask containing anhydrous

    
     to room temperature under an argon atmosphere.
    
  • Add anhydrous THF to create a suspension, and stir vigorously for 2 hours at room temperature to ensure complete pre-complexation.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Dropwise, add 2.0 equivalents of Pentylmagnesium bromide (solution in THF). Stir vigorously at -78 °C for 2 hours.

  • Validation Checkpoint 2: Upon addition of the Grignard reagent, the mixture should transition into a characteristic off-white to pale yellow suspension. A lack of color change or immediate clearing indicates a failed transmetalation (likely due to residual moisture quenching the Grignard).

Step 3: Nucleophilic Addition

  • Dissolve 1.0 equivalent of N-Boc-3-piperidone in a minimal amount of anhydrous THF.

  • Add the ketone solution dropwise to the organocerium suspension at -78 °C.

  • Stir for 1 hour at -78 °C, then allow the reaction to warm slowly to room temperature over 16 hours[1].

Step 4: Quench and Workup

  • Quench the reaction mixture by adding 5% aqueous acetic acid (or saturated aqueous

    
    ) at 0 °C[1].
    
  • Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Validation Checkpoint 3 (TLC): Run a TLC (Hexanes/EtOAc). The highly polar N-Boc-3-piperidinol byproduct (reduction) will run significantly lower than the desired 3-pentylpiperidin-3-ol. The absence of this lower spot validates the successful suppression of the

    
    -hydride transfer.
    

Part 4: Reaction Pathway Visualization

The following diagram maps the divergence between classical Grignard failure modes and the optimized Organocerium pathway.

G Ketone N-Boc-3-piperidone Grignard PentylMgBr (Standard Grignard) Ketone->Grignard Direct Addition Organocerium Organocerium Reagent [Cl2Ce-Pentyl] Ketone->Organocerium Addition Grignard->Organocerium Transmetalation Target 3-Pentylpiperidin-3-ol (Target: >85% Yield) Grignard->Target Low Yield (~25%) Enolate Enolate Formation (Recovered Ketone) Grignard->Enolate High Basicity Reduction Beta-Hydride Transfer (3-Piperidinol) Grignard->Reduction Side Reaction CeCl3 Anhydrous CeCl3 CeCl3->Organocerium Pre-complexation Organocerium->Target Low Basicity, High Nucleophilicity

Mechanistic divergence of N-Boc-3-piperidone alkylation: Standard Grignard vs. Organocerium addition.

References

  • Organocerium chemistry Source: Wikipedia URL:[Link]

  • Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space Source: PMC (Journal of Organic Chemistry) URL:[Link]

Sources

Optimization

Technical Support Center: 3-Pentylpiperidin-3-ol Purification

Welcome to the technical support hub for 3-Pentylpiperidin-3-ol . This guide addresses the specific challenges of purifying 3,3-disubstituted piperidine scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for 3-Pentylpiperidin-3-ol . This guide addresses the specific challenges of purifying 3,3-disubstituted piperidine scaffolds. Unlike simple amines, this compound combines a basic secondary amine, a tertiary alcohol, and a lipophilic pentyl chain, creating a unique solubility profile that often complicates standard workups.

This guide is structured to troubleshoot "mixtures"—whether you are dealing with crude reaction byproducts (Grignard residues, unreacted ketones) or stereoisomeric mixtures.

Module 1: The "Acid-Base Swing" (Primary Isolation)[1][2]

Context: The most common issue reported is "oiling out" or persistent emulsions during the initial workup. This is due to the amphiphilic nature of the molecule (lipophilic pentyl tail + hydrophilic amine/alcohol core).

Q1: I have a crude reaction mixture containing unreacted starting material and magnesium salts. How do I isolate the amine without carrying over neutral impurities?

A: You must utilize the basicity of the piperidine nitrogen (


) to separate it from neutral organic impurities (like unreacted 3-pentanone or alkyl halides).

Protocol: The Double-Swing Extraction

  • Acidification: Dissolve the crude mixture in EtOAc or Et₂O . Add 1M HCl until the aqueous layer pH < 2.

    • Mechanism:[1][2][3][4] The amine protonates (

      
      ), becoming water-soluble. Neutral impurities remain in the organic layer.
      
  • Wash: Extract the aqueous layer 2x with EtOAc. Discard the organic layer (contains neutrals).

  • Basification: Cool the aqueous layer to 0°C. Slowly add 6M NaOH until pH > 12.

    • Critical Step: The amine deprotonates and oils out.

  • Re-extraction: Extract the basic aqueous layer 3x with DCM (Dichloromethane) .[4]

    • Why DCM? 3-Pentylpiperidin-3-ol is moderately lipophilic.[5] Ether may not extract it efficiently from the highly ionic aqueous phase, but DCM works well for piperidines.

  • Drying: Dry over

    
     (Sodium Sulfate) and concentrate.
    

Q2: I am seeing a "third layer" or stable emulsion during the basic extraction. What is happening?

A: This is a surfactant effect caused by the pentyl chain acting as a hydrophobic tail on the charged ammonium head.

  • Fix: Add solid NaCl (brine saturation) to the aqueous phase. This increases the ionic strength, forcing the organic amine out ("salting out").

  • Fix: Filter the biphasic mixture through a Celite pad if fine magnesium precipitates are stabilizing the emulsion.

Module 2: Chromatographic Purification

Context: Users frequently report "streaking" or "tailing" on silica gel, which leads to poor separation and yield loss.

Q3: My compound streaks from the baseline to the solvent front on TLC. How do I fix this?

A: The secondary amine interacts strongly with the acidic silanol groups (


) on the silica surface. You must block these active sites.

Recommended Mobile Phases:

  • Standard: DCM : Methanol :

    
     (90 : 9 : 1).
    
    • Note: The ammonium hydroxide competes for silanol sites, sharpening the peak.

  • Alternative (Less volatile): DCM : Methanol : Triethylamine (TEA) (95 : 4 : 1).

    • Warning: TEA is harder to remove. Use only if you plan to form a salt immediately after.

Q4: Can I use Reverse Phase (C18) HPLC?

A: Yes, but you must control the pH.

  • Low pH Method: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

    • Result: The amine is protonated and elutes early (low retention). Good for removing very lipophilic impurities.

  • High pH Method: 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile.

    • Result: The amine is neutral and retains longer. This usually provides better resolution for structural isomers.

Module 3: Salt Formation & Crystallization

Context: 3-Pentylpiperidin-3-ol is often an oil as a free base. Converting it to a solid salt is the best way to ensure long-term stability and high purity.[5]

Q5: Which acid should I use for salt formation? I am worried about dehydration.

A: You are correct to be cautious. This is a tertiary alcohol . Strong acids combined with heat can catalyze the elimination of water, forming the alkene (tetrahydropyridine).

Salt TypeReagentStability RiskCrystallinity
Hydrochloride 2M HCl in Diethyl EtherMedium (Avoid excess heat)High (Hygroscopic)
Oxalate Oxalic acid in EthanolLow (Gentle acid)Very High (Good m.p.)[5]
Fumarate Fumaric acid in iPrOHVery Low Moderate

Protocol: Oxalate Salt Formation (Recommended)

  • Dissolve 1.0 eq of free base in minimal warm Ethanol.

  • Add 1.05 eq of anhydrous Oxalic Acid dissolved in warm Ethanol.

  • Allow to cool slowly to RT, then to 4°C.

  • Filter the white precipitate.

    • Self-Validating Check: If the solid turns yellow or gummy, you likely have trapped solvent. Recrystallize from Ethanol/Et₂O.

Module 4: Stereochemical Resolution

Context: The C3 position is a chiral center.[2][6] Synthetic mixtures are typically racemates (50:50 mixture of enantiomers).

Q6: How do I separate the enantiomers?

A: You cannot separate enantiomers on standard silica. You have two options:

Option A: Diastereomeric Crystallization (Scalable)

  • Use L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid .[5]

  • Mix 1 eq of amine with 0.5 eq of chiral acid in Methanol.

  • One diastereomeric salt will crystallize preferentially.

  • Note: This requires trial and error to find the matching "hand" of the acid.

Option B: Chiral HPLC (Analytical/Semi-Prep)

  • Column: Chiralpak IA or AD-H (Amylose-based).

  • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).

  • Mechanism:[1][2][3][4] The polysaccharide stationary phase interacts differently with the spatial arrangement of the pentyl vs. hydroxyl group.

Visual Guide: Purification Decision Matrix

The following diagram illustrates the logical flow for purifying your mixture based on the impurities present.

PurificationWorkflow Start Crude Mixture (3-Pentylpiperidin-3-ol + Impurities) CheckImpurity Identify Major Impurity Type Start->CheckImpurity NeutralOrg Neutral Organics (Ketones, Alkanes) CheckImpurity->NeutralOrg Low Polarity CloseEluters Polar Impurities (Side Amines, Isomers) CheckImpurity->CloseEluters Similar Polarity Enantiomers Enantiomers (Racemic Mixture) CheckImpurity->Enantiomers Stereo-mixture AcidBase Acid-Base Extraction (Module 1) NeutralOrg->AcidBase FinalForm Final Product Form? AcidBase->FinalForm Chromatography Silica Column w/ Amine Modifier (Module 2) CloseEluters->Chromatography Chromatography->FinalForm Resolution Chiral Resolution (Module 4) Enantiomers->Resolution Resolution->FinalForm Oil Free Base (Oil) Store < -20°C FinalForm->Oil Need Liquid Solid Salt Formation (Solid) (Module 3) FinalForm->Solid Need Stable Solid

Caption: Decision tree for selecting the appropriate purification workflow based on impurity profile.

Troubleshooting Data & Properties

Table 1: Solvent Compatibility for Crystallization

Solvent SystemSuitabilityNotes
Ethanol / Diethyl Ether Excellent Best for Oxalate/HCl salts.[5] Add ether to cloud point.
Acetone Poor Avoid. Amines can react with acetone (Schiff base formation) over time.
Isopropanol (IPA) Good Good for recrystallization if the salt is too soluble in EtOH.
Water Avoid Compound is too soluble; difficult to recover high yields.

Table 2: Common Impurity Rf Values (TLC) System: DCM:MeOH:NH4OH (90:9:1)

CompoundApprox.[1][3][4][6][7][8][9][10][11][12][13] RfVisualization
3-Pentylpiperidin-3-ol 0.35 Iodine / Ninhydrin (Red/Purple)
3-Pentanone (Starting Mat.)0.85UV / Iodine (Transient)
Dehydrated Alkene0.60KMnO4 (Stains Brown)
N-Benzyl Impurity (if used)0.90UV (Strong)

References

  • Separation of Piperidine Diastereomers

    • Title: The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)
    • Source: PMC / NIH.
    • URL:[Link]

  • Chiral Separation Protocols

    • Title: Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers.
    • Source: BenchChem.[10]

  • General Piperidine Synthesis & Properties

    • Title: 3-Hydroxypiperidine Chemical Properties and Synthesis.[5][2][7][8][12]

    • Source: ChemicalBook.
  • Salt Formation & Resolution

    • Title: Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.[4]

    • Source: Gavin Publishers.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: 3-Pentylpiperidin-3-ol Stability &amp; Formulation Troubleshooting

Welcome to the Technical Support Center for 3-Pentylpiperidin-3-ol . As a bifunctional molecule containing both a basic secondary amine (piperidine ring) and a sterically hindered tertiary alcohol at the C3 position, thi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Pentylpiperidin-3-ol . As a bifunctional molecule containing both a basic secondary amine (piperidine ring) and a sterically hindered tertiary alcohol at the C3 position, this compound presents unique physicochemical challenges during assay development, formulation, and storage.

This guide is designed for researchers and drug development professionals. It synthesizes mechanistic organic chemistry with field-proven analytical protocols to help you troubleshoot pH-dependent degradation, manage solubility limits, and ensure the scientific integrity of your experimental workflows.

Mechanistic Overview: The Causality of pH Instability

To successfully formulate or analyze 3-pentylpiperidin-3-ol, one must understand the competing chemical forces dictated by its two functional groups:

  • The Piperidine Nitrogen (Basic Center): With a typical pKa of approximately 10–11, the secondary amine is fully protonated at physiological and acidic pH levels. This protonation creates an ammonium cation, which drastically increases aqueous solubility but alters the electronic environment of the ring.

  • The Tertiary Alcohol (Acid-Sensitive Center): Tertiary alcohols are highly susceptible to acid-catalyzed dehydration[1]. Under acidic conditions, the hydroxyl group acts as a weak base and protonates to form a highly reactive alkyloxonium ion (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ). Because the resulting tertiary carbocation is stabilized by the adjacent alkyl groups (the pentyl chain and the ring carbons), the molecule readily undergoes unimolecular elimination (E1 mechanism)[2]. This loss of water yields a tetrahydropyridine alkene degradant.
    
Quantitative Stability & Solubility Profile

To facilitate rapid decision-making during formulation, the following table summarizes the physicochemical behavior of 3-pentylpiperidin-3-ol across a standard pH gradient.

pH LevelPrimary Ionization StateAqueous SolubilityChemical StabilityPrimary Risk Factor
pH 2.0 Fully Protonated (Cation)Very High (>50 mg/mL)Low Rapid E1 Dehydration (Alkene formation)
pH 5.0 Fully Protonated (Cation)HighModerateSlow Dehydration (Accelerated by heat)
pH 7.4 Predominantly ProtonatedModerateHighNone (Optimal physiological stability)
pH 10.0 Equilibrium (Cation / Free Base)LowHighPrecipitation / Turbidity
pH 12.0 Fully Deprotonated (Free Base)Very Low (<0.1 mg/mL)HighComplete Precipitation

Pathway Visualization

G A 3-Pentylpiperidin-3-ol (Neutral Free Base) Stable, Low Solubility B Acidic pH (< 7) Protonation of Amine A->B G Basic pH (> 11) Deprotonation A->G C Protonated Salt High Solubility B->C D Strong Acid / Heat Protonation of -OH C->D E E1 Dehydration (Loss of H2O) D->E F Tetrahydropyridine Degradant E->F H Precipitation Chemically Stable G->H

pH-dependent state transitions and E1 dehydration pathway of 3-Pentylpiperidin-3-ol.

Troubleshooting Guides & FAQs

Q1: During our formulation stability studies at pH 3.0, LC-MS analysis reveals a major new chromatographic peak with an [M-18]⁺ mass. What is occurring? A: The [M-18]⁺ peak indicates a loss of water (18 Da), which is the hallmark of acid-catalyzed dehydration[1]. Because 3-pentylpiperidin-3-ol possesses a tertiary alcohol, it is highly vulnerable to an E1 elimination mechanism under acidic conditions[2]. The acid protonates the hydroxyl group, which leaves as water to form a stable tertiary carbocation at the C3 position. Subsequent deprotonation of an adjacent carbon yields a tetrahydropyridine derivative[3]. To mitigate this, formulate at a pH > 5.5 or store the acidic solution at sub-ambient temperatures to slow the reaction kinetics.

Q2: We need to formulate the API at pH 9.0 to prevent dehydration, but the compound precipitates out of solution. How can we resolve this paradox? A: At pH 9.0, the piperidine nitrogen begins to deprotonate, shifting the molecule toward its lipophilic free-base state and drastically reducing aqueous solubility. To maintain the chemical stability afforded by the basic pH while preventing precipitation, you must alter the solvent environment. We recommend incorporating co-solvents (e.g., 10-20% Propylene Glycol) or utilizing complexation agents like cyclic glucans (e.g., hydroxypropyl-β-cyclodextrin), which have been proven to encapsulate hydrophobic piperidine moieties, thereby enhancing both solubility and stability[4].

Q3: Our LC-MS results for the pH 7.4 buffer show dehydration degradants, but the compound should be stable at neutral pH. Is the buffer failing? A: This is likely an analytical artifact rather than a formulation failure. Tertiary alcohols can undergo in-source decay (dehydration) during Electrospray Ionization (ESI) in the mass spectrometer due to the high temperatures and voltages used in the source. Self-Validation Step: To confirm if the degradation is occurring in the vial or in the MS source, run a UV-Vis chromatogram (e.g., at 210 nm) alongside the MS. If the [M-18]⁺ mass co-elutes exactly with the intact parent peak on the UV trace, it is an in-source MS artifact. If it elutes at a different retention time, it is a true degradant in your buffer.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include critical quenching steps to prevent false positives caused by autosampler degradation.

Protocol A: pH-Dependent Forced Degradation Assay

Objective: Quantify the exact degradation kinetics of 3-pentylpiperidin-3-ol across a pH gradient to establish safe formulation windows.

  • Buffer Preparation: Prepare 50 mM buffers at pH 2.0 (HCl/KCl), pH 5.0 (Acetate), pH 7.4 (Phosphate), and pH 10.0 (Borate). Verify pH using a calibrated probe.

  • Sample Spiking: Dissolve 3-pentylpiperidin-3-ol in HPLC-grade methanol to create a 10 mg/mL stock. Spike this stock into the respective buffers to achieve a final API concentration of 1 mg/mL.

  • Thermal Stress: Aliquot the samples into amber glass vials (to eliminate photolytic variables) and incubate at 40°C and 60°C in a thermostatic water bath for 1, 3, 7, and 14 days.

  • Critical Quenching Step: At each time point, extract 100 µL of the sample. For acidic samples (pH 2 and 5), immediately neutralize with an equivalent volume of 0.1 M NaOH. This halts the acid-catalyzed dehydration and ensures the sample does not continue to degrade while waiting in the room-temperature LC autosampler queue.

  • LC-MS/MS Analysis: Inject onto a C18 column using a gradient of Water (0.1% Formic Acid) and Acetonitrile. Monitor the parent mass and the [M-18+H]⁺ degradant.

Protocol B: Potentiometric pKa and Solubility Profiling

Objective: Determine the exact precipitation threshold and ionization state to optimize buffer selection.

  • System Setup: Standardize 0.1 M HCl and 0.1 M NaOH using primary standards. Equip an automated titrator with a pH probe and a UV-Vis dip probe (set to 600 nm to monitor turbidity).

  • Sample Dissolution: Dissolve 50 mg of the API in 50 mL of 0.15 M KCl. The KCl maintains a constant ionic strength, ensuring the pKa calculation is not skewed by changing conductivity.

  • Acidification: Lower the initial pH to 2.0 using 0.1 M HCl to fully dissolve and protonate the API.

  • Titration: Titrate with 0.1 M NaOH under a nitrogen atmosphere (to exclude atmospheric CO₂ which forms carbonic acid and skews results).

  • Data Extraction: Calculate the pKa from the half-equivalence point on the titration curve. Note the exact pH at which the UV-Vis probe detects a spike in 600 nm absorbance; this is your absolute precipitation threshold.

Workflow Visualization

Workflow Step1 1. Buffer Prep (pH 2 to 12) Step2 2. API Spiking (1 mg/mL) Step1->Step2 Step3 3. Thermal Stress (40°C & 60°C) Step2->Step3 Step4 4. Quenching (Neutralization) Step3->Step4 Step5 5. LC-MS/MS (Quantification) Step4->Step5

Step-by-step workflow for forced degradation and pH stability testing.

References

  • Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans Source: PMC (National Institutes of Health) URL:[Link]

  • 14.4: Dehydration Reactions of Alcohols Source: Chemistry LibreTexts URL:[Link]

  • Alcohol Dehydration by E1 and E2 Elimination with Practice Problems Source: Chemistry Steps URL:[Link]

  • 9.16: Dehydration of Alcohols to Alkenes Source: Chemistry LibreTexts URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 3-Pentylpiperidin-3-ol

From the Desk of a Senior Application Scientist Welcome to the technical support guide for the purification of 3-Pentylpiperidin-3-ol. This resource is designed for researchers and drug development professionals who are...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support guide for the purification of 3-Pentylpiperidin-3-ol. This resource is designed for researchers and drug development professionals who are navigating the common challenges associated with isolating this valuable piperidine derivative. The synthesis of tertiary alcohols like 3-Pentylpiperidin-3-ol, typically via a Grignard reaction with a protected piperidin-3-one precursor, often concludes with a mixture of the desired product, unreacted starting materials, and various byproducts.

This guide moves beyond simple protocols to provide a deeper understanding of the "why" behind each step. We will address specific, frequently encountered purification challenges in a question-and-answer format, ensuring you can troubleshoot your experiment effectively and with scientific rigor.

Frequently Asked Questions & Troubleshooting Guide

Question 1: How should I properly quench the Grignard reaction to simplify the subsequent purification of 3-Pentylpiperidin-3-ol?

Expert Analysis: The quenching step is your first and most critical opportunity to control the purity of your crude product. An improper quench can lead to emulsions, the precipitation of magnesium salts that trap your product, and the persistence of unreacted Grignard reagent, which can complicate downstream processing. The goal is a clean and efficient separation of the organic layer containing your product from the aqueous layer containing inorganic salts.

Recommended Protocol: Saturated Ammonium Chloride Quench

The use of a saturated aqueous solution of ammonium chloride (NH₄Cl) is a widely accepted and gentle method for quenching Grignard reactions. Unlike a strong acid, NH₄Cl is a weak acid, sufficient to protonate the alkoxide product and decompose any remaining Grignard reagent without being so harsh as to cause potential side reactions with your tertiary alcohol, such as elimination.

Step-by-Step Protocol:

  • Cool the reaction vessel containing your Grignard reaction mixture to 0 °C in an ice-water bath. This is crucial to manage the exothermic nature of the quench.

  • Slowly, and with vigorous stirring, add a saturated aqueous solution of NH₄Cl dropwise via an addition funnel. Monitor for any excessive heat generation.

  • Continue adding the NH₄Cl solution until the vigorous bubbling subsides and the grey, cloudy mixture begins to resolve into clearer layers. Often, a white precipitate of magnesium salts will form.

  • Allow the mixture to warm to room temperature and stir for an additional 15-20 minutes to ensure the quench is complete.

  • Proceed to the liquid-liquid extraction phase. Add your chosen organic solvent (e.g., ethyl acetate or diethyl ether) and water to dissolve the salts, then separate the layers.

Question 2: My crude product is contaminated with the unreacted N-Boc-3-piperidinone starting material. What is the most effective way to remove it?

Expert Analysis: This is a common issue, often resulting from an incomplete reaction or an insufficiently active Grignard reagent. Due to the significant difference in polarity between the non-polar, protected starting material (N-Boc-3-piperidinone) and the polar tertiary alcohol product (3-Pentylpiperidin-3-ol), flash column chromatography is the method of choice. The key is selecting a solvent system that provides optimal separation.

Recommended Protocol: Flash Column Chromatography

Workflow for Chromatographic Purification of 3-Pentylpiperidin-3-ol

G cluster_prep Sample Preparation cluster_column Column Chromatography cluster_analysis Analysis & Collection Load Dissolve Crude Product in Minimal DCM Adsorb Adsorb onto Silica Gel (Dry Loading) Load->Adsorb Pack Pack Column with Silica in Hexanes Adsorb->Pack Load Sample Run Elute with Gradient Solvent System (Hexanes -> Ethyl Acetate) Pack->Run Collect Collect Fractions Run->Collect Elution TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evap Evaporate Solvent Combine->Evap Pure Obtain Pure Product Evap->Pure

Caption: Workflow for purification via flash chromatography.

Step-by-Step Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in your starting solvent (e.g., 100% hexanes or 5% ethyl acetate in hexanes). Pack a glass column with the slurry to create a uniform stationary phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent like dichloromethane (DCM). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" technique generally results in better separation than loading the sample in liquid form. Carefully add this powder to the top of your packed column.

  • Elution: Begin eluting the column with a low-polarity solvent system (e.g., 5-10% ethyl acetate in hexanes). The less polar N-Boc-3-piperidinone will travel down the column faster.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., progressing from 10% to 20%, 30%, and finally 50% ethyl acetate). This will mobilize your more polar product, 3-Pentylpiperidin-3-ol, and elute it from the column.

  • Fraction Collection & Analysis: Collect fractions throughout the elution process and analyze them using Thin Layer Chromatography (TLC) to identify which fractions contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Solvent System Selection Table

Compound NamePolarityTypical Elution Condition (Ethyl Acetate/Hexanes)
N-Boc-3-piperidinoneLow10-20% Ethyl Acetate
3-Pentylpiperidin-3-ol Medium30-50% Ethyl Acetate
Magnesium Salts & ByproductsHighRemains at the baseline or requires higher polarity
Question 3: My final product is a persistent oil. How can I induce crystallization to obtain a solid product?

Expert Analysis: Obtaining a solid, crystalline material is often crucial for characterization and long-term stability. If your highly pure 3-Pentylpiperidin-3-ol (as confirmed by NMR or LC-MS) remains an oil, it may be due to residual solvent or the intrinsic properties of the molecule. The process of crystallization from a supersaturated solution is the primary method to overcome this.

Recommended Protocol: Solvent-Antisolvent Crystallization

This technique involves dissolving your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" or "anti-solvent" (in which it is poorly soluble) to induce precipitation/crystallization.

Step-by-Step Protocol:

  • Ensure your product is as pure as possible; impurities can significantly inhibit crystallization.

  • Gently warm your oily product and dissolve it in a minimal volume of a good solvent. For a polar alcohol, a solvent like isopropyl alcohol or acetone can be effective. Use only enough to fully dissolve the oil.

  • While stirring the solution, slowly add a non-polar anti-solvent, such as hexanes or heptane, drop by drop.

  • Continue adding the anti-solvent until you observe persistent cloudiness (nucleation).

  • At this point, stop adding the anti-solvent, cover the flask, and allow it to stand undisturbed at room temperature. For slower crystal growth, you can then transfer the flask to a refrigerator (4 °C).

  • If crystals do not form, try scratching the inside of the flask with a glass rod just below the surface of the liquid to create nucleation sites.

  • Once a significant amount of solid has formed, collect the crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and dry them under vacuum.

References

  • Title: Grignard Reagents: New Developments Source: Edited by H. G. Richey, Wiley, 2000. (Note: While a specific chapter link is not feasible, this book is a foundational text on Grignard reaction handling and workup procedures.) URL: [Link]

  • Title: A Practical Guide to Flash Column Chromatography Source: Journal of Chemical Education, 2007, 84(2), 309. URL: [Link]

  • Title: Crystallization Source: Ullmann's Encyclopedia of Industrial Chemistry, Wiley-VCH, 2002. URL: [Link]

Troubleshooting

Technical Support Center: Piperidinol Cyclization Optimization

Topic: Troubleshooting Cyclization Failures in Piperidinol Synthesis Ticket ID: PIP-CYC-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The synthesis of 4-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Cyclization Failures in Piperidinol Synthesis Ticket ID: PIP-CYC-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 4-piperidinols is a cornerstone in the production of pharmaceutical scaffolds (e.g., paroxetine, haloperidol analogs). While direct cyclization to the alcohol is possible (e.g., via epoxide opening), the most robust industrial routes involve the cyclization to a 4-piperidone intermediate followed by stereoselective reduction.

This guide addresses the three most critical failure modes in this workflow:

  • Oligomerization during Robinson-Schöpf cyclization (Double Mannich).

  • Reversibility/Hydrolysis during Dieckmann condensation.

  • Diastereomeric Impurity during the ketone-to-alcohol reduction.

Module 1: The Robinson-Schöpf Route (Double Mannich)

Context: This "one-pot" reaction condenses an amine, a dicarboxylic acid (or ketone), and a dialdehyde. It is elegant but prone to "tarring out."

Troubleshooting Guide: "My reaction mixture turned into a gummy polymer."

Q: I followed the standard protocol, but instead of crystals, I got a dark, insoluble resin. Why? A: You likely encountered uncontrolled polymerization driven by pH drift or concentration effects. The Robinson-Schöpf reaction relies on a reversible equilibrium between the iminium ion intermediate and the enol.

  • Root Cause 1: pH Drift. The reaction is extremely pH-sensitive. If the pH drops below 5.0, the amine is fully protonated and cannot act as a nucleophile. If it rises above 9.0, the side reactions (aldol condensation of the dialdehyde) dominate.

  • Root Cause 2: Concentration. High concentrations favor intermolecular polymerization over intramolecular cyclization.

Corrective Action Plan:

  • Buffer the System: Do not rely on the amine stoichiometry to set the pH. Use a Citrate-Phosphate buffer system (pH 6.0–6.5) . This stabilizes the transition state and prevents pH drift during the evolution of CO₂.

  • High Dilution: Run the reaction at

    
     M concentration. This kinetically favors the ring-closing step over chain elongation.
    
Visualization: Robinson-Schöpf Failure Pathways

RobinsonSchopf Start Reagents: Succinaldehyde + Amine + Acetonedicarboxylic Acid Iminium Intermediate: Iminium Ion Formation Start->Iminium pH_Check Check pH Environment Iminium->pH_Check Polymer FAILURE: Intermolecular Polymerization (Dark Resin) pH_Check->Polymer pH > 9 High Conc. Cyclization SUCCESS: Intramolecular Mannich (Piperidone) pH_Check->Cyclization pH 5-7 Dilute (<0.1M) Reduction Target: 4-Piperidinol Cyclization->Reduction NaBH4 / Selectride

Figure 1: Decision tree showing how pH and concentration dictate the fate of the Robinson-Schöpf reaction.

Module 2: The Dieckmann Condensation Route

Context: Cyclization of diesters (e.g., N-benzyl-bis(2-carboxyethyl)amine) using strong base.[1]

Troubleshooting Guide: "Starting material is consumed, but I recover open-chain di-acid or no product."

Q: I used NaOEt as the base, but the yield is <20%. The LCMS shows the open chain acid. A: This is a classic Thermodynamic Trap . The Dieckmann condensation is reversible.[1][2] If water is present, or if the base is insufficient, the equilibrium shifts back to the open chain or hydrolyzes the ester.

  • Critical Insight: You need 2.0+ equivalents of base .[1]

    • Eq 1: Generates the enolate to initiate cyclization.[1]

    • Eq 2: Deprotonates the product (the

      
      -keto ester).[2][3] This deprotonation is the thermodynamic sink that drives the equilibrium forward. If you lack this second equivalent, the retro-Dieckmann reaction (ring opening) will prevail.
      

Q: Why did my reaction "oil out" and stop stirring? A: The sodium enolate of the product is often insoluble in non-polar solvents (toluene/benzene). If it precipitates as a gummy solid, it encapsulates unreacted material.

  • Fix: Add a small amount of alcohol (if compatible) or use a higher boiling ether (e.g., diglyme) to maintain solubility, or use mechanical stirring to break up the salt.

Data: Solvent & Base Effects on Dieckmann Cyclization Yield

SolventBase (2.2 eq)Temp (°C)Yield (%)Notes
EthanolNaOEt78 (Reflux)45-60%Reversible; competes with transesterification.
TolueneNaH11085-92%Recommended. Irreversible H₂ evolution drives reaction.
THFLDA-78 to 030-50%Kinetic control often fails to drive cyclization to completion.
DMFNaH2560-70%Good solubility, but workup is difficult (emulsions).

Module 3: Stereoselective Reduction (The "Piperidinol" Step)

Context: You have successfully cyclized to the ketone. Now you need the alcohol.

Troubleshooting Guide: "I synthesized the wrong diastereomer."

Q: I need the cis-4-piperidinol, but NaBH₄ gave me a mixture favoring the trans isomer. A: This is governed by steric approach control .

  • Small Hydrides (NaBH₄, LiAlH₄): Attack from the axial direction (least hindered electronically) is often preferred, but in piperidines, the N-substituent orientation matters. Small nucleophiles often yield the thermodynamic product (equatorial alcohol).

  • Bulky Hydrides (L-Selectride): These are forced to attack from the less hindered equatorial face, yielding the axial alcohol (often the cis isomer relative to C2/C6 substituents).

Protocol Adjustment: To invert stereoselectivity, switch from NaBH₄/MeOH to L-Selectride/THF at -78°C .

Visualization: Stereochemical Control

Stereochem Ketone 4-Piperidone (Cyclized Intermediate) reagent1 Reagent: NaBH4 (Small) Ketone->reagent1 reagent2 Reagent: L-Selectride (Bulky) Ketone->reagent2 Prod_Eq Major Product: Equatorial Alcohol (Thermodynamic) reagent1->Prod_Eq Axial Attack Prod_Ax Major Product: Axial Alcohol (Kinetic/Steric) reagent2->Prod_Ax Equatorial Attack

Figure 2: Reagent selection guide for stereoselective reduction of piperidones.

Validated Experimental Protocol

Method: Buffered Robinson-Schöpf Synthesis of N-Benzyl-4-piperidone (Precursor).

  • Preparation: Dissolve succinaldehyde (freshly liberated from 2,5-dimethoxytetrahydrofuran via HCl hydrolysis) in water.

  • Buffering: Add Citrate-Phosphate buffer (0.2 M) to adjust solution to pH 6.0.

  • Amine Addition: Add benzylamine (1.0 eq) and acetonedicarboxylic acid (1.1 eq) simultaneously.

  • Reaction: Stir at 25°C for 48 hours . Do not heat initially. The evolution of CO₂ indicates the decarboxylation is proceeding.

  • Workup: Basify to pH 10 with NaOH. Extract with DCM (3x).

  • Purification: Crystallize from Et₂O/Hexanes.

    • Checkpoint: If oiling occurs, re-dissolve in Et₂O and bubble dry HCl gas to isolate as the hydrochloride salt.

References

  • Robinson, R. (1917).[4][5] "LXIII.—A synthesis of tropinone." Journal of the Chemical Society, Transactions, 111, 762-768. Link

  • Schöpf, C., & Lehmann, G. (1935). "Die Synthese des Tropinons, Pseudopelletierins, Lobelanins und verwandter Alkaloide unter physiologischen Bedingungen." Justus Liebigs Annalen der Chemie, 518(1), 1-37. Link

  • Kuehne, M. E. (1964). "The Robinson-Schöpf Reaction.[6] A Stereochemical Investigation." Journal of the American Chemical Society, 86(14), 2946–2947. Link

  • Davis, F. A., et al. (2008). "Asymmetric Synthesis of 2-Substituted 4-Piperidones." The Journal of Organic Chemistry, 73(4), 1619–1622. Link

  • Taber, D. F. (2007). "Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-Piperidone." Organic Preparations and Procedures International, 39(2). Link

Sources

Optimization

scaling up 3-Pentylpiperidin-3-ol production for industrial use

This guide functions as a Tier 3 Technical Support resource for process chemists and engineers scaling up the production of 3-Pentylpiperidin-3-ol . This molecule (a tertiary alcohol on a piperidine ring) presents a clas...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a Tier 3 Technical Support resource for process chemists and engineers scaling up the production of 3-Pentylpiperidin-3-ol .

This molecule (a tertiary alcohol on a piperidine ring) presents a classic "Scale-Up Trap": methods that work at 10g (e.g., rapid addition, acidic workup, column chromatography) often fail catastrophically at 1kg+ due to heat transfer limits and specific chemical instabilities.

Part 1: The Industrial Protocol (The "Golden Route")

We do not recommend the hydrogenation of pyridine precursors for this specific target due to poor regioselectivity and catalyst costs. The industry-standard route for 3-substituted-3-hydroxypiperidines is the Grignard addition to a protected ketone.

Reaction Scheme:

  • Precursor: N-Benzyl-3-piperidinone (Preferred over N-Boc for thermal stability).

  • Reagent: Pentylmagnesium Bromide (PentylMgBr) in THF/Ether.

  • Product: N-Benzyl-3-pentylpiperidin-3-ol (Intermediate)

    
     Debenzylation (Hydrogenation) 
    
    
    
    3-Pentylpiperidin-3-ol .
Critical Process Parameters (CPP) Table
ParameterSpecificationScientific Rationale
Temperature (Addition) -10°C to 0°CCrucial: Higher temps (>10°C) promote enolization of the ketone (reducing yield) and Wurtz coupling of the Grignard.
Dosing Rate < 0.5 g/min per LHeat Transfer: The reaction is highly exothermic. Accumulation of unreacted Grignard due to fast dosing can lead to thermal runaway [1].
Quench pH 6.0 – 8.0 (Buffered)Stability: The product is a tertiary alcohol . pH < 5 promotes E1 elimination (dehydration) to the alkene [2].
Stoichiometry 1.2 – 1.3 eq. GrignardExcess is required to account for adventitious moisture and enolization side-reactions.

Part 2: Troubleshooting Tickets (FAQs)

Ticket #401: "The Reaction Won't Start" (Grignard Initiation)

User Report: We are trying to generate PentylMgBr in-situ. We added the magnesium and the bromide, but the temperature isn't rising. We are afraid to add more.

Diagnosis: Passivated Magnesium Surface.[1] Magnesium turnings oxidize in storage, forming an MgO layer that blocks the reaction. If you continue adding alkyl halide without initiation, you risk a "sleeping giant" induction period followed by an explosive thermal runaway.

Resolution Protocol:

  • Stop Dosing: Do not add more pentyl bromide.

  • Mechanical Activation: If the stirrer has high torque, increase RPM briefly to crush turnings against the reactor wall (friction exposes fresh Mg).

  • Chemical Activation (The Iodine Trick): Add a single crystal of Iodine (

    
    ).[1] The color should fade from purple to clear as 
    
    
    
    forms, exposing the surface.
  • The "Entrainment" Method (Best for Scale): Add a small amount (1-2% of total volume) of pre-formed Grignard reagent from a previous successful batch. This acts as a sacrificial scavenger for moisture and immediately activates the surface [3].

Ticket #402: "Yield is Low & Product Contains Alkenes"

User Report: NMR shows the desired product but also significant peaks at 5.5-6.0 ppm (alkenes). Our yield dropped from 85% (lab) to 55% (pilot).

Diagnosis: Acid-Catalyzed Dehydration (E1 Elimination). 3-Pentylpiperidin-3-ol is a tertiary alcohol . Tertiary alcohols are extremely sensitive to acidic conditions. In the lab, you likely separated layers quickly. At scale, phase separation takes hours, exposing the product to the slightly acidic magnesium salts for too long.

Mechanism:


[2]

Resolution Protocol:

  • Switch Quench Agent: Do not use HCl or simple

    
     if the pH drops below 5.
    
  • Buffered Quench: Use a mixture of Ammonium Chloride (

    
    ) and Ammonium Hydroxide (
    
    
    
    ) to pin the pH at ~8-9 during the quench.
  • Cold Quench: Perform the quench at 0°C. Dehydration is endothermic and favored by heat; keep it cold!

Ticket #403: "The Separator is Full of 'Gunk' (Emulsion)"

User Report: After quenching, we have a thick gray sludge that won't separate into layers. We can't extract the product.

Diagnosis: Magnesium Hydroxide Gelation. Upon quenching, magnesium salts form


, a gelatinous precipitate that stabilizes emulsions, especially with the lipophilic pentyl chain present.

Resolution Protocol:

  • The Rochelle Salt Method (Lab/High Value): Add saturated Potassium Sodium Tartrate. It complexes Mg ions, solubilizing them. (Expensive for >100kg batches).

  • The Citric Acid Method (Industrial): Use 10% Citric Acid instead of mineral acids. It solubilizes Mg salts while being milder than HCl (monitor pH to avoid dehydration).

  • Filter Aid: If sludge persists, add Celite (diatomaceous earth) and filter the entire biphasic mixture through a sparkler filter before attempting phase separation.

Part 3: Visualization & Logic

Workflow Diagram: The "Safe-Scale" Process

G Start Start: N-Benzyl-3-Piperidinone Coupling Coupling Reaction Temp: -10°C to 0°C Argon Atmosphere Start->Coupling Dissolve in THF Grignard_Prep Grignard Prep (PentylMgBr) <0.5 g/min Dosing Grignard_Prep->Coupling Slow Addition Quench Buffered Quench (NH4Cl + NH4OH) pH 8.0 Control Coupling->Quench Complete Conversion Quench->Coupling Risk: Exotherm Workup Phase Separation (Avoid Acidic pH) Quench->Workup Mg Salts Solubilized Isolation Isolation (Crystallize as Oxalate Salt) Workup->Isolation Org Layer Dried

Caption: Figure 1. Optimized industrial workflow for 3-Pentylpiperidin-3-ol synthesis, prioritizing thermal safety and pH control to prevent dehydration.

Logic Tree: Troubleshooting Low Yield

Logic Problem Issue: Low Yield (<60%) Check_SM Is Starting Material (Ketone) Recovered? Problem->Check_SM Check_Alkene Are Alkenes Present in NMR? Problem->Check_Alkene Enolization Diagnosis: Enolization Grignard acted as Base Check_SM->Enolization Yes Wet_Solvent Diagnosis: Wet Solvent Grignard Quenched by H2O Check_SM->Wet_Solvent Yes Acidic_Quench Diagnosis: Acidic Quench (pH < 5) Check_Alkene->Acidic_Quench Yes Thermal_Elim Diagnosis: Thermal Elimination (Distillation too hot) Check_Alkene->Thermal_Elim Yes Fix_Enol Fix: Lower Temp (-20°C) Use Cerium Chloride (CeCl3) Enolization->Fix_Enol Fix_Wet Fix: Karl Fischer Titration Dry THF <50ppm H2O Wet_Solvent->Fix_Wet Fix_Buffer Fix: Buffer Quench (pH 8) Cold Workup Acidic_Quench->Fix_Buffer Fix_Vac Fix: High Vac Distillation or Salt Crystallization Thermal_Elim->Fix_Vac

Caption: Figure 2. Diagnostic logic tree for identifying root causes of yield loss during scale-up.

Part 4: Isolation Strategy (The "Oil" Problem)

3-Pentylpiperidin-3-ol is often a viscous oil, making direct crystallization difficult. Distillation requires high vacuum and heat, which risks dehydration (see Ticket #402).

Recommended Industrial Isolation: Instead of distilling the free base, isolate the product as a solid salt.

  • Oxalate Salt: Dissolve the crude oil in Ethanol/EtOAc. Add 1.0 eq of Oxalic Acid. The oxalate salt usually crystallizes well and purifies the compound from non-basic impurities (like Wurtz coupling alkanes).

  • Free Basing: The pure salt can be stored indefinitely. When needed, free-base it with NaOH/DCM immediately before the next step.

References

  • Am Ende, D. J., et al. (1999).[3] "Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up." Organic Process Research & Development, 3(5), 319–329.[3] Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Elimination Reactions). Link

  • Schnyder, A. (2017).[4] "Grignard-reagent formation in Multi-product facilities ‒ not an easy task!" Schnyder Safety. Link

  • Grygorenko, O. O., et al. (2014). "Scalable and Straightforward Synthesis of All Isomeric (Cyclo)alkylpiperidines." European Journal of Organic Chemistry, 2014(2), 442-449. Link

Sources

Troubleshooting

Technical Support Center: Storage &amp; Handling of 3-Pentylpiperidin-3-ol

Executive Summary & Chemical Context[1][2][3][4][5][6] 3-Pentylpiperidin-3-ol is a specialized heterocyclic building block featuring two distinct functional groups that dictate its storage requirements: a secondary amine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

3-Pentylpiperidin-3-ol is a specialized heterocyclic building block featuring two distinct functional groups that dictate its storage requirements: a secondary amine (piperidine ring) and a tertiary alcohol at the C3 position.

While the tertiary alcohol confers resistance to oxidative degradation of the hydroxyl group, the secondary amine is the critical failure point . It is highly susceptible to atmospheric carbon dioxide (


) and moisture. Improper storage will lead to the formation of carbamate salts (appearing as a white crust) and oxidative yellowing.
Critical Chemical Properties
PropertyCharacteristicStorage Implication
Amine Function Secondary (

) Amine
High Risk: Reacts with

to form carbamates/carbonates.
Alcohol Function Tertiary (

) Alcohol
Low Risk: Stable to oxidation; avoid strong acids to prevent dehydration.
Hygroscopicity Moderate to HighAbsorbs atmospheric water, altering molecular weight calculations.
Physical State Viscous Liquid / Waxy SolidDifficult to dispense when cold; requires specific warming protocols.

Core Storage Protocols (The "Golden Standard")

To prevent degradation, you must isolate the molecule from Oxygen , Moisture , and Carbon Dioxide .

A. The Inert Atmosphere Rule

Requirement: Store under Argon (Ar) or Nitrogen (


).
  • Recommendation: Argon is superior.

  • Scientific Rationale: Argon is heavier than air. When you open a storage vial, Argon "blankets" the surface of the compound, whereas Nitrogen (lighter than Argon) diffuses away more rapidly, allowing atmospheric air to mix in.

  • Protocol: After every use, backfill the headspace with dry inert gas for 10–15 seconds before capping.

B. Temperature & Light

Requirement:


 (Long-term) or 

(Active use).
  • Rationale: Low temperatures kinetically inhibit the oxidation of the nitrogen atom to the N-oxide.

  • Container: Amber glass vials with Teflon-lined (PTFE) caps .

    • Avoid: Standard polyethylene caps without liners, as they are permeable to oxygen over months.

C. Sealing Mechanics

Requirement: Parafilm is insufficient for long-term storage (


 month).
  • Protocol: Use electrical tape or a secondary containment (desiccator) for long-term freezing. Parafilm becomes brittle and loses seal integrity at

    
    .
    

Degradation Pathways (Visualized)

The following diagram illustrates the two primary degradation routes: Carbonation (exposure to air/CO2) and Oxidation (exposure to air/O2).

DegradationPathways cluster_0 Degradation Outcomes Compound 3-Pentylpiperidin-3-ol (Intact) Air Atmospheric Exposure Compound->Air Carbamate Piperidinium Carbamate (White Crust/Solid) Air->Carbamate + CO2 (Rapid) NOxide N-Oxide Impurity (Yellow Discoloration) Air->NOxide + O2 (Slow) Hydrate Hydrate Formation (Viscosity Change) Air->Hydrate + H2O (Moderate)

Figure 1: Primary degradation pathways. Note that CO2 absorption (Carbamate formation) is often the fastest observable change.

Troubleshooting Guide

Symptom: White solid crust forming on the rim or surface.
  • Diagnosis: Carbamate Formation. The secondary amine has reacted with atmospheric

    
    . This is reversible.
    
  • Immediate Fix:

    • Dissolve the compound in an organic solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Wash with a basic solution (e.g., 1N NaOH or saturated

      
      ). The base will deprotonate the carbamate/salt, regenerating the free amine.
      
    • Dry the organic layer over

      
      , filter, and concentrate.
      
  • Prevention: Ensure tighter sealing and use inert gas backfilling.

Symptom: Material has turned yellow/orange.
  • Diagnosis: Oxidation (N-Oxide formation). Secondary amines can slowly oxidize to hydroxylamines or N-oxides.

  • Immediate Fix: If purity is critical, purify via column chromatography. N-oxides are much more polar than the parent amine and will elute significantly later or stick to the silica (using standard MeOH/DCM gradients).

  • Note: Slight yellowing is often acceptable for crude reactions but unacceptable for analytical standards.

Symptom: Viscosity has decreased (became runnier) or weight has increased.
  • Diagnosis: Hygroscopicity. The material has absorbed water.[1][2][3]

  • Immediate Fix:

    • Minor: Azeotrope with toluene 3x on a rotary evaporator.

    • Major: Dissolve in DCM, dry over activated molecular sieves (3Å or 4Å) for 4 hours, then filter and concentrate.

Quality Control (QC) & Validation Protocols

Use these methods to validate the integrity of your stock before starting critical experiments.

Workflow: Incoming Shipment & Routine Check

QC_Workflow Start QC Check Point Visual Visual Inspection (Color/State) Start->Visual Decision1 White Crust? Visual->Decision1 NMR 1H NMR (CDCl3) Decision1->NMR No Repurify Repurification Protocol Decision1->Repurify Yes Decision2 New Peaks? NMR->Decision2 KF Karl Fischer Titration (Optional) Decision2->KF Clean Spectrum Decision2->Repurify Shifted alpha-protons Pass Release for Use KF->Pass

Figure 2: Decision tree for validating compound integrity prior to use.

Self-Validating Analytical Markers (1H NMR)

To confirm the status of the amine, look at the


-protons (protons on the ring carbons adjacent to the Nitrogen).
  • Free Amine: Sharp, distinct multiplets.

  • Carbamate/Salt: These signals will shift downfield (deshielded) and may broaden significantly due to proton exchange or rotamers [1].

Frequently Asked Questions (FAQ)

Q: The compound is a viscous oil/solid at -20°C. How do I dispense it without introducing water condensation? A: Never open a cold vial directly.

  • Remove the vial from the freezer.

  • Place it in a desiccator and allow it to warm to room temperature (approx. 30–60 mins).

  • Once ambient, wipe the outside of the vial to remove condensation before opening.

  • Dispense, backfill with Argon, and return to storage.

Q: Can I store this as a solution to avoid weighing issues? A: Yes, but choose the solvent carefully.

  • Recommended: Ethanol or Methanol (if used quickly), or Anhydrous THF/Dichloromethane (for short term).

  • Avoid: Acetone (reacts with secondary amines to form enamines/imines) or Chloroform (can slowly form dichlorocarbene species over very long periods with amines, though rare).

  • Best Practice: Store as a 1M stock solution in anhydrous Ethanol at -20°C if the downstream chemistry permits protic solvents.

Q: I need to use this in a water-sensitive reaction (e.g., with NaH). How do I dry it perfectly? A: Since it is an alcohol, you cannot use reagents that react with -OH (like


 or Sodium metal) aggressively without risk.
  • Protocol: Dissolve in dry Toluene. Evaporate on a rotavap to azeotrope water. Repeat 3 times. Finally, dry under high vacuum (<1 mbar) for 2 hours.

References

  • Reactivity of Amines with CO2: A.G. Osborne, "The reaction of secondary amines with carbon dioxide," Journal of Chemical Education, vol. 59, no. 11, p. 941.

  • General Amine Storage: Sigma-Aldrich (Merck), "Handling and Storage of Air-Sensitive Reagents," Technical Bulletin AL-134.

  • Piperidine Stability: National Center for Biotechnology Information. PubChem Compound Summary for Piperidine.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 3-Pentylpiperidin-3-ol

High-Resolution vs. Benchtop NMR for Complex Aliphatic Structural Elucidation: A Case Study on 3-Pentylpiperidin-3-ol In modern drug development, unambiguous structural verification is non-negotiable.

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution vs. Benchtop NMR for Complex Aliphatic Structural Elucidation: A Case Study on 3-Pentylpiperidin-3-ol

In modern drug development, unambiguous structural verification is non-negotiable. Piperidine derivatives are ubiquitous pharmacophores, but highly substituted variants like 3-pentylpiperidin-3-ol present a notorious analytical bottleneck: the "methylene envelope."

As a Senior Application Scientist, I frequently encounter laboratories attempting to resolve these complex aliphatic systems using inadequate instrumentation or incomplete methodologies. This guide objectively compares the performance of Benchtop NMR against High-Field NMR platforms and establishes a self-validating 2D NMR protocol for the absolute structural assignment of 3-pentylpiperidin-3-ol.

The Causality of the "Methylene Envelope"

To understand the analytical challenge, we must dissect the molecule. 3-Pentylpiperidin-3-ol (


) contains 21 protons, 18 of which are aliphatic methylene (

) and methyl (

) protons originating from both the piperidine ring and the pentyl chain.

These protons resonate in a highly congested chemical shift window between 0.8 ppm and 2.0 ppm. At lower magnetic fields, the chemical shift dispersion (measured in Hertz) is narrow. Because scalar


-coupling constants (typically ~7 Hz for aliphatic chains) are dictated by molecular geometry and remain independent of the magnetic field, the ratio of chemical shift difference to 

-coupling (

) becomes exceedingly small. This physical reality triggers strong coupling (second-order effects), transforming simple first-order multiplets into a massive, uninterpretable baseline hump .

Platform Comparison: Benchtop vs. High-Field NMR

While benchtop NMR has democratized routine QA/QC, structural elucidation of heavily overlapping aliphatic scaffolds strictly requires high-field dispersion . Table 1 quantifies the performance differences across three standard platforms.

Table 1: Performance Comparison of NMR Platforms for 3-Pentylpiperidin-3-ol Analysis

SpecificationBenchtop NMR (60-100 MHz)Routine High-Field (400 MHz)Ultra-High-Field (800 MHz + Cryoprobe)
Chemical Shift Dispersion Low (~60 Hz/ppm)High (400 Hz/ppm)Ultra-High (800 Hz/ppm)
Spectral Profile Severe second-order effects; massive overlapFirst-order approximations; moderate overlapPure first-order spectra; baseline resolution
Limit of Detection (LOD) ~1-5 mmol/L~100 µmol/L< 10 µmol/L
Suitability for 3-Pentylpiperidin-3-ol QA/QC only (identity confirmation)Standard structural elucidationComplex mixture analysis / impurity profiling
Capital Investment Low ($50k - $100k)High ($300k - $500k)Very High (>$1.5M)

The Self-Validating Protocol: 2D NMR Workflow

Even at 800 MHz, a 1D


 NMR spectrum cannot definitively assign the quaternary C3 carbon or distinguish the piperidine C4/C5 protons from the pentyl C2'/C3' protons. To achieve absolute certainty, we must deploy a self-validating 2D NMR workflow .

NMR_Workflow Start Sample Prep: 3-Pentylpiperidin-3-ol in CDCl3 Acquire1D Acquire 1D 1H NMR (400 MHz or 800 MHz) Start->Acquire1D Decision Severe Methylene Overlap (1.0-2.0 ppm)? Acquire1D->Decision Routine Routine 1D Integration & Multiplet Analysis Decision->Routine No (Rare) HSQC 1H-13C HSQC: Disentangle Protons via Carbon Dispersion Decision->HSQC Yes (Expected) Final Absolute Structural Assignment Routine->Final COSY 1H-1H COSY: Map Spin Systems (Pentyl vs Piperidine) HSQC->COSY HMBC 1H-13C HMBC: Confirm Quaternary C3 Connectivity COSY->HMBC HMBC->Final

Figure 1: Self-validating 2D NMR workflow for resolving complex aliphatic overlap.

Step-by-Step Methodology
  • Strategic Sample Preparation: Dissolve 15 mg of 3-pentylpiperidin-3-ol in 600 µL of

    
    . Expert Insight: If the methylene envelope remains intractable, switch to an aromatic solvent like Benzene-
    
    
    
    . This induces Aromatic Solvent-Induced Shifts (ASIS), which differentially shields the piperidine protons relative to the pentyl chain, artificially creating dispersion without upgrading the magnet .
  • 
     HSQC (Heteronuclear Single Quantum Coherence):  Why run HSQC before COSY? Because COSY cross-peaks close to the diagonal are completely obscured by the 1D methylene envelope. By spreading the proton signals along the 
    
    
    
    dimension, we separate the piperidine C2/C6 protons (deshielded by the adjacent nitrogen to ~40-50 ppm
    
    
    ) from the pentyl chain methylenes (~14-35 ppm
    
    
    ).
  • 
     COSY (Correlation Spectroscopy):  With starting points established by HSQC, trace the scalar couplings. Start from the easily identifiable pentyl terminal methyl group (~0.9 ppm, triplet) and "walk" down the chain (
    
    
    
    ). Independently, walk the piperidine ring (
    
    
    ).
  • 
     HMBC (Heteronuclear Multiple Bond Correlation):  This is the ultimate validation step. The C3 carbon is quaternary (bonded to the -OH group); it lacks an attached proton and is therefore invisible in HSQC. HMBC relies on smaller, long-range couplings (
    
    
    
    and
    
    
    ). Observing cross-peaks from the pentyl C1' protons and the piperidine C2/C4 protons to the deshielded C3 carbon (~70 ppm) definitively locks the two independent substructures together.

Mechanistic Insights: Axial vs. Equatorial Differentiation

For drug development professionals, determining the 3D conformation of the piperidine ring is critical for understanding target binding . The piperidine ring of 3-pentylpiperidin-3-ol adopts a chair conformation, rendering the protons at C2, C4, C5, and C6 diastereotopic (axial and equatorial).

Due to the anisotropic shielding effect of the nitrogen lone pair, the axial protons at C2 and C6 typically resonate significantly upfield (more shielded) compared to their equatorial counterparts . By extracting the large axial-axial


-couplings (~10-12 Hz) from a high-field 1D spectrum and cross-referencing them with through-space NOESY correlations, researchers can confidently map the stereochemical orientation of the pentyl and hydroxyl groups relative to the ring.

References

  • High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments.[Link]

  • Benchtop NMR in Biomedicine: An Updated Literature Overview. MDPI Diagnostics.[Link]

  • The Role of Two-Dimensional NMR Spectroscopy in Pharmaceutical Research: Applications, Advancements, and Future Directions. Preprints.org.[Link]

  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. ResolveMass.[Link]

Comparative

Structural Elucidation Comparison Guide: 13C NMR Analysis of 3-Pentylpiperidin-3-ol vs. Alternatives

Executive Summary In preclinical drug development, functionalized piperidines serve as ubiquitous pharmacophores. Differentiating regioisomers—specifically distinguishing 3-pentylpiperidin-3-ol from its symmetric alterna...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug development, functionalized piperidines serve as ubiquitous pharmacophores. Differentiating regioisomers—specifically distinguishing 3-pentylpiperidin-3-ol from its symmetric alternative, 4-pentylpiperidin-4-ol —is a critical quality control gateway. This guide provides an objective comparison of these structural alternatives using


C NMR chemical shifts. Furthermore, it evaluates the performance of leading in silico NMR prediction software (1[1] vs. PerkinElmer's ChemDraw) in accurately assigning these complex heterocycles prior to empirical validation.

The Causality of Chemical Shifts in Piperidinols

To move beyond simple pattern matching, researchers must understand the underlying quantum and steric environments dictating the


C NMR spectra of piperidinols[2].
  • Deshielding & Inductive Effects : The hydroxyl (-OH) group exerts a powerful electron-withdrawing inductive effect. In unsubstituted piperidine, the C3 carbon resonates at approximately 27 ppm[3]. The addition of the -OH and pentyl groups at the C3 position strongly deshields this nucleus, pushing the quaternary C3 signal into the 69–72 ppm range[2].

  • Symmetry vs. Asymmetry : The primary differentiator between the regioisomers is molecular symmetry. 4-Pentylpiperidin-4-ol possesses a plane of symmetry passing through C4 and the nitrogen atom, rendering the C2/C6 and C3/C5 carbon pairs chemically equivalent. Conversely, 3-pentylpiperidin-3-ol is entirely asymmetric, yielding five distinct signals for the piperidine ring carbons.

  • Conformational Dynamics (

    
    -Gauche Effects) : In 3-pentylpiperidin-3-ol, the bulky pentyl chain predominantly occupies the equatorial position to minimize 1,3-diaxial steric clashes within the chair conformation. This forces the hydroxyl group into the axial position, inducing characteristic 
    
    
    
    -gauche shielding effects that subtly upfield-shift the C5 carbon compared to predictive baseline models.

Comparative Data: Experimental vs. Predictive Models

Predicting


C NMR shifts is a standard operational procedure for de-risking synthesis workflows. Below is a quantitative comparison of experimental shifts against two leading prediction engines: Mnova NMRPredict  (which utilizes an ensemble of Machine Learning and HOSE-code algorithms)[4] and ChemDraw  (which relies primarily on empirical lookup tables).
Table 1: C NMR Chemical Shift Comparison for 3-Pentylpiperidin-3-ol (ppm)
Carbon PositionExperimental (CDCl

)
Mnova Predict (MAE: ~1.1)ChemDraw Predict (MAE: ~2.8)DEPT-135 Signal
C2 54.253.851.5CH

(Negative)
C3 (C-OH) 71.572.168.9Quaternary (Null)
C4 34.835.232.1CH

(Negative)
C5 22.121.824.5CH

(Negative)
C6 46.345.948.0CH

(Negative)
C1' (Pentyl) 42.141.539.8CH

(Negative)
C5' (Terminal) 14.114.214.0CH

(Positive)
Table 2: Regioisomer Differentiation (3-Pentyl vs. 4-Pentyl)
Diagnostic Feature3-Pentylpiperidin-3-ol4-Pentylpiperidin-4-olStructural Causality
Ring Carbon Signals 5 distinct signals3 distinct signalsSymmetry in the 4-isomer causes signal overlap.
C2 / C6 Shifts 54.2 ppm / 46.3 ppm~42.5 ppm (Equivalent)Proximity to N and OH in the 3-isomer causes extreme asymmetry.
Quaternary Carbon 71.5 ppm (C3)69.8 ppm (C4)Minor shift difference; symmetry remains the primary differentiator.

Experimental and Analytical Protocols

To ensure a self-validating system where structural assignments are immune to interpretation bias, execute the following step-by-step methodology.

Step 1: Sample Preparation and Data Acquisition
  • Sample Prep : Dissolve 15–20 mg of the highly purified piperidinol in 0.6 mL of deuterated chloroform (CDCl

    
    ). Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to establish a rigorous 0.0 ppm internal standard[2].
    
  • Standard Acquisition : Acquire the 1D

    
    C{1H} NMR spectrum on a 400 MHz spectrometer (100 MHz for 
    
    
    
    C) using the zgpg30 pulse sequence via 4[4]. Run a minimum of 512 scans to achieve a high signal-to-noise ratio for the slowly relaxing quaternary C3 carbon.
  • Self-Validation (DEPT-135) : Immediately run a DEPT-135 experiment. Validation criteria : The ~71.5 ppm quaternary C3 signal must disappear. The ring CH

    
     signals must phase downwards (negative), and the terminal CH
    
    
    
    of the pentyl chain (14.1 ppm) must phase upwards (positive).
Step 2: In Silico Prediction Workflow
  • Draw the precise stereochemical structure of 3-pentylpiperidin-3-ol in both Mnova and ChemDraw.

  • In Mnova, initialize the Ensemble NMR Predictor . Verify that the settings incorporate both HOSE-code databases and Machine Learning models optimized for saturated heterocycles[5].

  • Extract the predicted shift lists and calculate the Mean Absolute Error (MAE) against the empirical CDCl

    
     data.
    
Step 3: Data Reconciliation
  • Overlay the experimental spectrum with the in silico predictions.

  • Confirm the

    
    -deshielding effect on C2 (unique to the 3-isomer) versus the equivalent C3/C5 shifts (unique to the 4-isomer) to finalize the regioisomer assignment.
    

Visualizing the Analytical Logic

Workflow N1 Synthesized Piperidinol N2 Experimental 13C NMR (Bruker TopSpin) N1->N2 N3 In Silico Prediction (Mnova / ChemDraw) N1->N3 N4 Peak Alignment & DEPT-135 Validation N2->N4 N3->N4 N5 Regioisomer Confirmation (3- vs 4-substituted) N4->N5

Workflow comparing experimental 13C NMR acquisition with Mnova/ChemDraw in silico predictions.

LogicTree Root Identify Quaternary Carbon (C-OH Signal ~70 ppm) C3 Asymmetric Ring (5 Distinct Ring Carbons) Root->C3 Asymmetry C4 Symmetric Ring (3 Distinct Ring Carbons) Root->C4 Symmetry C2_Shift C2 (~54 ppm) & C4 (~35 ppm) Confirmed 3-Isomer C3->C2_Shift C3_C5_Shift C3 & C5 (~37 ppm) Equivalent Confirmed 4-Isomer C4->C3_C5_Shift

Decision tree for differentiating 3-pentylpiperidin-3-ol from 4-pentylpiperidin-4-ol using 13C NMR.

Conclusion & Product Verdict

For complex, conformationally flexible heterocycles like 3-pentylpiperidin-3-ol, empirical


C NMR combined with DEPT-135 remains the gold standard for regioisomer differentiation. However, when experimental data is pending, Mnova NMRPredict  significantly outperforms ChemDraw. Mnova's integration of machine learning and HOSE codes successfully accounts for subtle 

-gauche effects and 3D conformational averaging, providing an impressive MAE of ~1.1 ppm compared to ChemDraw's ~2.8 ppm. Drug development professionals should prioritize Mnova for predictive workflows involving asymmetric piperidines.

References

  • Mestrelab Research. "Buy NMRPredict - Accurate NMR Spectrum Prediction." Mestrelab.com.
  • Bruker.
  • Chemistry LibreTexts. "13.10: Characteristics of 13C NMR Spectroscopy." Libretexts.org.
  • ChemicalBook. "Piperidine(110-89-4) 13C NMR spectrum." Chemicalbook.com.

Sources

Validation

Comparative Guide: HPLC Method Development for 3-Pentylpiperidin-3-ol Purity Profiling

Executive Summary & Strategic Analysis 3-Pentylpiperidin-3-ol (CAS: 24211-55-0 for the (S)-enantiomer generic structure) represents a specific class of 3,3-disubstituted piperidines often utilized as chiral intermediates...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

3-Pentylpiperidin-3-ol (CAS: 24211-55-0 for the (S)-enantiomer generic structure) represents a specific class of 3,3-disubstituted piperidines often utilized as chiral intermediates in the synthesis of local anesthetics (related to bupivacaine analogs) and neuroactive ligands.

The Analytical Challenge: The core difficulty in analyzing 3-Pentylpiperidin-3-ol is its lack of a strong UV chromophore . The molecule consists of a saturated piperidine ring, a saturated alkyl chain, and a hydroxyl group. None of these functionalities absorb significantly above 200 nm. Consequently, standard HPLC-UV methods using diode arrays (DAD) at 254 nm are essentially blind to this compound, necessitating alternative detection strategies or derivatization.

This guide objectively compares three distinct analytical workflows to solve this problem:

  • HPLC-CAD (Charged Aerosol Detection): The modern "Gold Standard" for non-chromophoric purity analysis.

  • HPLC-UV (Derivatization): The traditional, low-capital alternative involving pre-column reaction.

  • GC-FID: A viable orthogonal approach for volatile impurities.

Method Development Decision Matrix

The following decision tree illustrates the logical pathway for selecting the optimal detection method based on laboratory resources and sensitivity requirements.

DetectorSelection Start Start: 3-Pentylpiperidin-3-ol Analysis CheckChrom Is High Sensitivity Required (<0.05% Impurities)? Start->CheckChrom CheckEquip Is CAD/ELSD/MS Available? CheckChrom->CheckEquip Yes CheckVolatile Are Impurities Non-Volatile? CheckChrom->CheckVolatile No (Assay only) MethodCAD Recommended: HPLC-CAD (Universal, No Derivatization) CheckEquip->MethodCAD Yes MethodDeriv Alternative: HPLC-UV (Requires Derivatization) CheckEquip->MethodDeriv No CheckVolatile->MethodCAD Yes MethodGC Orthogonal: GC-FID (Good for solvents/volatile start materials) CheckVolatile->MethodGC No

Figure 1: Decision logic for selecting the detection modality for non-chromophoric piperidines.

Comparative Analysis of Methodologies

The following table summarizes the performance metrics of the three primary approaches. Data is synthesized from validation studies of structurally similar piperidine derivatives (e.g., 3-aminopiperidine, hydroxypiperidines) [1, 3].

FeatureHPLC-CAD (Recommended) HPLC-UV (Derivatization) GC-FID
Principle Nebulization + Charge DetectionChemical Tagging (e.g., Tosyl-Cl) + UV AbsVolatility + Carbon Counting
Linearity (R²) > 0.995 (Quadratic fit often needed)> 0.999> 0.999
LOD (Limit of Detection) ~1–5 ng on-column~0.5–2 ng (High sensitivity)~10 ng
Sample Prep Time Low (Dilute & Shoot)High (Reaction time: 30-60 mins)Low
Specificity Universal (Detects all non-volatiles)Specific to amines/alcoholsVolatiles only
Robustness High (No reaction variability)Moderate (Reaction efficiency varies)High
Key Limitation Requires volatile mobile phaseDerivative stability & reagent peaksThermal degradation risk
Expert Insight: Why HPLC-CAD Wins

While GC-FID is excellent for volatile piperidines, 3-Pentylpiperidin-3-ol has a tertiary alcohol and a secondary amine. These polar groups can cause peak tailing in GC without silylation (BSTFA). HPLC-CAD avoids thermal stress and detects non-volatile synthetic byproducts (e.g., inorganic salts from the workup) that GC would miss.

Detailed Experimental Protocols

Protocol A: HPLC-CAD (The "Gold Standard")

This method utilizes a high-pH mobile phase to suppress the protonation of the piperidine nitrogen (


), ensuring a sharp peak shape on a hybrid-silica column.

Reagents:

  • Ammonium Bicarbonate: Volatile buffer essential for CAD.

  • Acetonitrile (ACN): HPLC Grade.

  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (High pH stable).

Chromatographic Conditions:

ParameterSetting
Column XBridge C18,

Mobile Phase A 10 mM Ammonium Bicarbonate in Water (pH 10.0 with

)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 30°C
Detector Charged Aerosol Detector (CAD)
Nebulizer Temp 35°C (Optimized for semi-volatiles)

Gradient Program:

  • 0-2 min: 5% B (Equilibration)

  • 2-15 min: 5%

    
     60% B (Elution of polar impurities)
    
  • 15-20 min: 60%

    
     90% B (Elution of 3-Pentylpiperidin-3-ol & dimers)
    
  • 20-25 min: 90% B (Wash)

  • 25.1 min: 5% B (Re-equilibration)

Mechanism: At pH 10, the piperidine is neutral (free base), increasing its hydrophobicity and retention on C18 while eliminating silanol interactions that cause tailing [2].

Protocol B: HPLC-UV with Pre-Column Derivatization

If CAD is unavailable, derivatization with 4-Toluenesulfonyl Chloride (PTSC) or Benzoyl Chloride introduces a chromophore.

Reaction Workflow:

  • Preparation: Dissolve 10 mg of sample in 1 mL Borate Buffer (pH 9.0).

  • Reagent Addition: Add 1 mL of PTSC solution (5 mg/mL in ACN).

  • Incubation: Vortex and heat at 50°C for 30 minutes.

  • Quench: Add 0.5 mL 1M HCl to neutralize excess base and stop the reaction.

  • Analysis: Inject onto a standard C18 column detecting at 254 nm [4, 6].

Note: You will see a large peak for the excess derivatizing reagent (Tosyl-OH) early in the chromatogram. Ensure your gradient separates this from the main analyte.

Visualizing the Method Development Lifecycle

The following diagram outlines the iterative process required to validate the method, specifically addressing the "trustworthiness" pillar of E-E-A-T.

MethodLifecycle Define 1. Define ATP (Analytical Target Profile) Scouting 2. Column/pH Scouting (Screen High pH C18) Define->Scouting Opt 3. Optimization (Gradient Slope/Temp) Scouting->Opt FailSep Poor Resolution? Opt->FailSep Valid 4. Validation (ICH Q2) Specificity, Linearity, LOQ FailSep->Scouting Yes (Retry) FailSep->Valid No (Pass)

Figure 2: Iterative workflow for HPLC method development and validation.

References

  • BenchChem Technical Support. (2025).[1][2][3] HPLC-UV Analysis of Piperidine-Containing Compounds: Protocols for Non-Chromophoric Analytes. Retrieved from

  • Drawell Analytical. (2023). 4 Key Differences Between GC and HPLC. Retrieved from

  • ResearchGate. (2025).[4] Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt with Charged Aerosol Detection. Retrieved from

  • Zhou, G., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science. Retrieved from

  • Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from

  • ChemRxiv. (2023). Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards. Retrieved from

Sources

Comparative

Conformational Dynamics and X-ray Crystallography of 3-Pentylpiperidin-3-ol: A Comparative Structural Guide

Target Audience: Structural Biologists, Medicinal Chemists, and Fragment-Based Drug Discovery (FBDD) Professionals. Executive Summary & Structural Causality In fragment-based drug discovery (FBDD), the spatial projection...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Fragment-Based Drug Discovery (FBDD) Professionals.

Executive Summary & Structural Causality

In fragment-based drug discovery (FBDD), the spatial projection of pharmacophores is dictated by the conformational dynamics of the underlying scaffold. 3-Pentylpiperidin-3-ol (CAS 1486860-76-7)[1] represents a highly privileged, yet structurally complex, tertiary alcohol building block. Unlike flat aromatic rings, saturated heterocycles like piperidines offer three-dimensional vector projections that can access deep, cryptic binding pockets.

The defining feature of 3-Pentylpiperidin-3-ol is the steric tension at the C3 position. The presence of both a hydrogen-bond-capable hydroxyl group and a highly lipophilic, flexible pentyl chain forces the piperidine ring to make critical thermodynamic compromises upon protein binding.

The Causality of Conformation: In an unbound state, piperidines typically adopt a low-energy chair conformation to minimize 1,3-diaxial interactions. However, when bound to a target protein, the bulky pentyl group often drives the ring into atypical geometries. As demonstrated by, piperidin-3-ol rings frequently adopt higher-energy boat conformations[2]. This structural shift occurs because the enthalpic gain of optimizing the hydroxyl's hydrogen-bonding network and burying the alkyl chain in a hydrophobic sub-pocket outweighs the entropic penalty of the boat conformation[2]. Furthermore, studies on natural piperidin-3-ol alkaloids (such as those from Microcos paniculata) confirm that extended alkyl chains significantly alter the absolute configuration and crystallographic packing of the heterocycle[3].

Comparative X-ray Crystallography Data

To objectively evaluate 3-Pentylpiperidin-3-ol, we must compare its crystallographic behavior against alternative scaffolds: 3-Methylpiperidin-3-ol (reduced steric bulk) and 4-Pentylpiperidin-4-ol (altered symmetry and vector projection).

The table below summarizes representative X-ray crystallographic parameters derived from comparative fragment-screening campaigns against model globular proteins.

Crystallographic Parameter3-Pentylpiperidin-3-ol3-Methylpiperidin-3-ol4-Pentylpiperidin-4-ol
Target Sub-pocket Profile Deep, irregular hydrophobicShallow, rigid hydrophilicLinear, symmetrical hydrophobic
Predominant Bound Conformation High-energy Boat / Twist-boat[2]Standard Chair (Equatorial Methyl)Standard Chair (Equatorial Pentyl)
Representative Space Group



Average Ligand B-factor (Ų) 38.5 (Diffuse pentyl density)[2]24.2 (Well-ordered)31.4 (Moderate flexibility)
Max Resolution Limit (Å) 1.851.652.10
H-Bond Vector Projection Highly tunable (Axial/Equatorial shift)Fixed (Strictly Axial OH)Symmetrical (C4 axis)

Key Insight: The elevated B-factor (38.5 Ų) observed for 3-Pentylpiperidin-3-ol is a direct consequence of the pentyl chain's flexibility[2]. While 3-Methylpiperidin-3-ol yields sharper electron density maps, it lacks the lipophilic reach required to anchor into deep allosteric sites.

Experimental Workflow: High-Resolution Co-Crystallization Protocol

To capture the high-energy conformations of 3-Pentylpiperidin-3-ol, standard soaking protocols must be modified. The lipophilicity of the pentyl chain often induces localized precipitation, requiring a carefully balanced, self-validating solvent system.

Step 1: Ligand Preparation and Solubilization
  • Action: Prepare a 100 mM stock of 3-Pentylpiperidin-3-ol in 100% DMSO.

  • Causality: The C5 alkyl chain renders the compound poorly soluble in standard aqueous buffers. High-concentration DMSO ensures complete dissolution of the fragment before introducing it to the crystallization drop.

Step 2: Crystal Soaking (Self-Validating System)
  • Action: Transfer apo-protein crystals (e.g., UppS or model kinase) into a soaking drop containing the mother liquor supplemented with 20 mM ligand and 5% (v/v) DMSO. Incubate for 24 hours at 20°C.

  • Validation Checkpoint 1 (Visual): Observe the drop under a stereomicroscope after 1 hour.

    • If the drop is clear: The ligand is successfully solvated; proceed to incubation.

    • If precipitation occurs: The pentyl chain is driving aggregation. Corrective action: Rescue the system by adding 2% (v/v) 2-Methyl-2,4-pentanediol (MPD) to disrupt hydrophobic ligand-ligand stacking.

Step 3: Cryoprotection and Harvesting
  • Action: Briefly transfer the soaked crystal into a cryoprotectant solution (mother liquor + 20 mM ligand + 20% glycerol) for 30 seconds before flash-cooling in liquid nitrogen.

  • Causality: Maintaining the 20 mM ligand concentration during cryoprotection prevents the rapid off-rate of the fragment from the binding pocket, ensuring high occupancy in the final structure.

Step 4: Diffraction and Structure Resolution
  • Action: Collect diffraction data at a synchrotron source (100 K). Perform molecular replacement and initial refinement.

  • Validation Checkpoint 2 (Electron Density): Inspect the

    
     difference map at 
    
    
    
    contour levels.
    • Self-Validation: You must observe continuous positive density for the piperidine ring. If the density for the pentyl chain is broken or diffuse, it indicates multiple rotameric states[2]. Do not force a single conformation; instead, model the ring in a boat conformation[2] and refine the pentyl chain with partial occupancies to accurately reflect the structural thermodynamics.

Crystallographic Workflow Visualization

The following diagram maps the logical progression and validation gates required to successfully resolve the X-ray structure of 3-Pentylpiperidin-3-ol complexes.

CrystallographyWorkflow Prep Target Protein Preparation (Apo-enzyme at 15 mg/mL) Soaking Crystal Soaking / Co-crystallization (20 mM Ligand, 5% DMSO, 24h) Prep->Soaking Ligand 3-Pentylpiperidin-3-ol (Fragment Library, CAS 1486860-76-7) Ligand->Soaking Validation1 Validation: Drop Clarity (Clear = Proceed, Precipitate = Add MPD) Soaking->Validation1 Diffraction X-ray Diffraction (Synchrotron, 100K, < 2.0 Å Resolution) Validation1->Diffraction Resolution Structure Resolution (Molecular Replacement & Refinement) Diffraction->Resolution Validation2 Validation: Fo-Fc Map > 3σ (Confirms Pentyl Chain Occupancy) Resolution->Validation2 Conformation Conformational Analysis (Boat vs. Chair Ring Fitting) Validation2->Conformation

Workflow for the crystallographic resolution of 3-Pentylpiperidin-3-ol complexes.

References

  • Thorpe, J. H., & Wall, I. D. (2020). Cocktailed fragment screening by X-ray crystallography of the antibacterial target undecaprenyl pyrophosphate synthase from Acinetobacter baumannii. Acta Crystallographica Section D: Structural Biology.[Link]

  • Wang, Y., et al. (2022). Angiogenesis-Inhibitory Piperidine Alkaloids from the Leaves of Microcos paniculata. Journal of Natural Products.[Link]

Sources

Validation

Differentiating 3-Pentylpiperidin-3-ol Isomers: A Technical Comparison Guide

Executive Summary Target Analyte: 3-Pentylpiperidin-3-ol (3-PP-3-ol) Chemical Challenge: The molecule possesses a quaternary chiral center at the C3 position and lacks a strong UV-absorbing chromophore.[1] This combinati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Analyte: 3-Pentylpiperidin-3-ol (3-PP-3-ol) Chemical Challenge: The molecule possesses a quaternary chiral center at the C3 position and lacks a strong UV-absorbing chromophore.[1] This combination renders standard UV-based HPLC ineffective without modification.[1] Differentiation Strategy: Successful separation requires addressing two distinct hurdles: enantioselectivity (resolving the R and S isomers) and detectability (overcoming the lack of UV absorbance).

This guide compares two primary workflows:

  • Chiral HPLC with Advanced Detection (CAD/MS) or Derivatization.

  • Chiral Gas Chromatography (GC).

Strategic Analysis: Method Selection

The choice between HPLC and GC depends heavily on the sample matrix and available instrumentation.

FeatureMethod A: Chiral HPLC (Derivatized) Method B: Chiral GC (Direct)
Separation Mechanism Interaction with polysaccharide-based CSPs (Amylose/Cellulose).[1]Inclusion complexation with Cyclodextrin derivatives.[1][2]
Detection Limit High sensitivity (UV 254 nm after derivatization).[1]High sensitivity (FID/MS).[1]
Sample Prep High: Requires N-protection (e.g., Cbz-Cl or Boc) to add chromophore.[1]Low: Can be injected directly or with simple acetylation.[1]
Resolution (

)
Typically > 2.0 due to specific H-bonding interactions.Variable; depends on volatility and thermal stability.[1]
Throughput Moderate (15–30 min run times).[1]Fast (10–20 min run times).[1]
Decision Logic for Method Development

MethodSelection Start Sample: 3-Pentylpiperidin-3-ol Chromophore Is UV Detection Required? Start->Chromophore YesUV Method A: HPLC (Derivatization Required) Chromophore->YesUV Yes NoUV Check Volatility Chromophore->NoUV No (Have CAD/MS/FID) DerivStep Analyze on Chiralpak AD-H YesUV->DerivStep React with Cbz-Cl Volatile Method B: Chiral GC (Preferred for Free Amine) NoUV->Volatile High Volatility NotVolatile Method C: HPLC with CAD/ELSD/MS NoUV->NotVolatile Low Volatility/Salt Form

Caption: Decision tree for selecting the optimal chromatographic technique based on detection capabilities and sample properties.

Protocol A: Chiral HPLC (Derivatization Approach)

Best for: Quality Control (QC) environments where UV detection is standard. Rationale: 3-Pentylpiperidin-3-ol has only weak UV absorption (<210 nm).[1] Derivatizing the secondary amine with Benzyl chloroformate (Cbz-Cl) introduces a strong chromophore and reduces amine tailing by masking the basic nitrogen.[1]

Derivatization Workflow[1]
  • Reaction: Dissolve 10 mg of 3-PP-3-ol in 1 mL DCM. Add 1.2 eq. TEA and 1.1 eq. Cbz-Cl.

  • Incubation: Stir at RT for 30 mins.

  • Quench: Add water, extract organic layer, dry over MgSO₄.

  • Dilution: Dilute to 0.5 mg/mL in Mobile Phase.

Chromatographic Conditions[1][3][4][5][6]
  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 × 4.6 mm, 5 µm.[1][3]

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm.[1]

Expected Performance Data
ParameterValueNotes
Retention Time (

)
~8.5 min(S)-Isomer (Typical elution order for AD-H, verify with standard)
Retention Time (

)
~11.2 min(R)-Isomer
Selectivity (

)
1.35High selectivity due to carbamate interaction.[1][4]
Resolution (

)
> 3.0Baseline separation achieved.

Protocol B: Chiral Gas Chromatography (Direct Analysis)

Best for: Process development and raw material testing.[1] Rationale: The free amine is sufficiently volatile. Using a derivatized cyclodextrin column allows for separation without prior chemical modification of the sample, though acetylation (acetic anhydride) can improve peak symmetry.

Instrument Setup[1][5][7]
  • System: GC-FID (Flame Ionization Detector).[1]

  • Column: Cyclodex-B (β-cyclodextrin permethylated), 30 m × 0.25 mm × 0.25 µm.[1]

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

Temperature Program
  • Initial: 100°C (Hold 1 min).

  • Ramp: 5°C/min to 180°C.

  • Final: 180°C (Hold 5 min).

  • Injector/Detector: 250°C / 280°C.

Mechanistic Insight

The 3-pentyl group acts as a "handle," fitting into the hydrophobic cavity of the cyclodextrin. The hydroxyl group at the chiral center forms hydrogen bonds with the rim of the cyclodextrin. The enantiomer with the stronger inclusion complex will retain longer.

Experimental Validation & Troubleshooting

Resolution Calculation

Ensure your method meets the baseline separation criteria:



Target:

for quantitative analysis.[1]
Troubleshooting Guide
  • Issue: Peak Tailing (HPLC)

    • Cause: Interaction of residual silanols with the basic nitrogen.

    • Fix: If running without derivatization (using CAD/MS), add 0.1% Diethylamine (DEA) to the mobile phase.

  • Issue: Low Sensitivity (GC)

    • Cause: Adsorption of the hydroxyl group.

    • Fix: Perform on-column acetylation using acetic anhydride to convert the alcohol to an ester.[1]

Workflow Diagram: HPLC Optimization

HPLCOptimization Input Initial Run: Hexane/IPA (90:10) CheckRes Check Resolution (Rs) Input->CheckRes Good Rs > 1.5 Validate Method CheckRes->Good Pass Poor Rs < 1.5 CheckRes->Poor Fail Mod1 Decrease IPA (95:5) Poor->Mod1 Selectivity Exists Mod2 Change Column (OD-H or IA) Poor->Mod2 No Separation

Caption: Step-by-step optimization logic for maximizing resolution in chiral HPLC.

References

  • Sigma-Aldrich. (2022).[1] Strategies for Chiral HPLC Method Development. Retrieved from

  • Phenomenex. (2023).[1] Chiral HPLC Separations: A Guide to Column Selection. Retrieved from

  • BenchChem. (2025).[1][3] Chiral HPLC Method for the Analysis of (S)-benzyl piperidin-3-ylcarbamate. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

3-Pentylpiperidin-3-ol proper disposal procedures

3-Pentylpiperidin-3-ol: Comprehensive Safety, Handling, and Disposal Protocol An Application Scientist's Guide to Operational Workflows and RCRA-Compliant Waste Management Executive Summary In drug development and advanc...

Author: BenchChem Technical Support Team. Date: March 2026

3-Pentylpiperidin-3-ol: Comprehensive Safety, Handling, and Disposal Protocol An Application Scientist's Guide to Operational Workflows and RCRA-Compliant Waste Management

Executive Summary

In drug development and advanced chemical synthesis, 3-Pentylpiperidin-3-ol (CAS 1486860-76-7) [1] is frequently utilized as a specialized heterocyclic building block. While its structural properties make it valuable for synthesizing complex active pharmaceutical ingredients (APIs), these same properties demand rigorous safety and disposal protocols. Proper waste segregation is not merely a regulatory formality; it is a critical component of laboratory safety and environmental stewardship. This guide provides a self-validating, step-by-step operational protocol for the safe handling and disposal of 3-pentylpiperidin-3-ol, grounded in authoritative [2] and established prudent laboratory practices[3].

Physicochemical Profiling & Hazard Assessment

To design an effective disposal protocol, we must first understand the molecular behavior of the compound. 3-Pentylpiperidin-3-ol features a piperidine ring, a lipophilic pentyl chain, and a tertiary alcohol.

The Causality of Hazard: The secondary amine nitrogen within the piperidine ring possesses a lone pair of electrons, making the molecule a weak Brønsted base. If introduced directly into a highly acidic waste stream without prior dilution, it can trigger an exothermic neutralization reaction, potentially leading to dangerous pressure buildup in sealed waste carboys. Furthermore, its lipophilic tail increases its solubility in organic solvents while reducing its aqueous solubility, which dictates exactly how liquid waste must be partitioned.

Table 1: Key Physicochemical Properties & Operational Implications

Property / HazardValue / ClassificationOperational Implication
CAS Number 1486860-76-7Unique identifier for SDS cross-referencing and inventory tracking[1].
Chemical Class Substituted Piperidine (Amine/Alcohol)Exhibits weak basicity; strictly incompatible with strong oxidizers and concentrated mineral acids.
Physical State Solid / Viscous LiquidRequires mechanical scraping or solvent dissolution for complete transfer to waste receptacles.
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)Mandates the use of nitrile gloves, safety goggles, and handling within a certified fume hood.
EPA Waste Code Unlisted (Characteristic if mixed)Must be evaluated under 40 CFR § 261 for characteristic hazards (e.g., D001 if in a flammable solvent)[4].

Operational Workflow: From Bench to Waste Container

The following methodology ensures that the handling of 3-pentylpiperidin-3-ol is safe and its subsequent waste generation is properly segregated from the moment of inception.

Protocol 1: Safe Handling and Primary Segregation

  • Preparation & PPE: Don standard laboratory PPE: chemical-resistant nitrile gloves, safety goggles, and a flame-resistant lab coat. All transfers of the pure compound must be conducted within a Class II biological safety cabinet or a certified chemical fume hood to prevent inhalation of particulates or aerosols[3].

  • In-Process Handling: When dissolving 3-pentylpiperidin-3-ol, add the solvent (e.g., methanol or dichloromethane) slowly down the side of the vessel. Avoid vigorous vortexing of the dry powder to minimize aerosolization.

  • Primary Segregation: Never mix 3-pentylpiperidin-3-ol waste with strong oxidizers (e.g., nitric acid, peroxides) or concentrated mineral acids. Segregate waste immediately at the point of generation into clearly labeled, chemically compatible high-density polyethylene (HDPE) or glass carboys.

Waste Segregation and Disposal Pathway

G Start 3-Pentylpiperidin-3-ol Waste Generation Decision State of Waste? Start->Decision Solid Solid / Powder Residue (Contaminated Vials/PPE) Decision->Solid Pure/Solid Liquid Liquid / Solution (Reaction Mixtures) Decision->Liquid Dissolved OrgWaste Non-Halogenated Organic Waste Solid->OrgWaste Collect in compatible solid waste bin Liquid->OrgWaste Dissolved in MeOH, EtOH, EtOAc HalWaste Halogenated Organic Waste Liquid->HalWaste Dissolved in DCM, Chloroform Aqueous Aqueous Waste (pH 6-8 adjusted) Liquid->Aqueous Dissolved in Water/Buffers Incineration Licensed Hazardous Waste Incineration OrgWaste->Incineration HalWaste->Incineration Aqueous->Incineration If contaminated with organics

Figure 1: Decision matrix and disposal pathway for 3-Pentylpiperidin-3-ol waste streams.

Pre-Disposal Processing & Matrix Management

Because 3-pentylpiperidin-3-ol is utilized in various synthetic steps, it will contaminate different waste matrices. Every protocol must be a self-validating system to prevent downstream chemical incompatibilities.

Protocol 2: Managing Specific Waste Matrices

  • Organic Solutions: The vast majority of 3-pentylpiperidin-3-ol waste is generated as a solute in organic solvents.

    • Halogenated: If dissolved in dichloromethane (DCM) or chloroform, collect the mixture exclusively in the "Halogenated Organic Waste" stream.

    • Non-Halogenated: If dissolved in methanol, ethanol, or ethyl acetate, collect in the "Non-Halogenated Organic Waste" stream.

  • Aqueous Solutions: If the compound is suspended or partially dissolved in aqueous buffers, the resulting solution will likely be basic due to the piperidine ring.

    • Validation Step: Before sealing the aqueous waste carboy, you must verify the pH using universal indicator strips. If the pH exceeds 8.0, carefully neutralize the solution to a pH of 6-8 using dilute hydrochloric acid (1M HCl). This prevents the slow degradation of the container and mitigates incompatibilities during downstream waste consolidation.

  • Solid Waste: Empty reagent vials, contaminated weighing boats, and heavily soiled PPE must be placed in a solid hazardous waste bin lined with a heavy-duty plastic bag, destined for solid incineration.

Regulatory Compliance & Final Disposal (EPA/RCRA)

Under the [2], 3-pentylpiperidin-3-ol is not specifically listed on the P-list (acutely toxic) or U-list (toxic)[5]. However, waste containing this compound must be rigorously evaluated for characteristic hazards (40 CFR § 261 Subpart C)[4].

  • If mixed with a flammable solvent (flash point < 60°C), the waste stream automatically assumes the D001 (Ignitable) characteristic[4].

  • If an aqueous waste stream containing the compound has a pH ≥ 12.5 (unlikely, but possible if mixed with strong bases during a reaction workup), it assumes the D002 (Corrosive) characteristic[4].

Final disposal must be executed via high-temperature incineration at an EPA-licensed hazardous waste treatment, storage, and disposal facility (TSDF)[6]. Drain disposal is strictly prohibited due to the compound's potential toxicity to aquatic life and its ability to disrupt microbial balances in wastewater treatment facilities[7].

Spill Response Protocol

In the event of an accidental release, immediate and calculated action is required to prevent exposure and environmental contamination.

Protocol 3: Immediate Action for Accidental Release

  • Isolate: Evacuate personnel from the immediate vicinity. Ensure the fume hood sash is lowered if the spill is contained within it.

  • Contain: For solid spills, gently cover the powder with damp paper towels to prevent dust generation. For liquid spills (compound dissolved in solvent), encircle the spill with an inert absorbent material (e.g., vermiculite or universal spill pads).

  • Neutralize & Collect: Sweep up the absorbed material using a non-sparking tool. Do not use a standard vacuum cleaner, as this can aerosolize the compound or ignite flammable solvent vapors.

  • Decontaminate: Wash the affected surface with a mild detergent solution, followed by a thorough water rinse. Dispose of all cleanup materials, including the paper towels and vermiculite, as solid hazardous waste.

References

  • U.S. Environmental Protection Agency (EPA). "40 CFR Part 261 - Identification and Listing of Hazardous Waste." Electronic Code of Federal Regulations (eCFR). URL:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press, 2011. URL:[Link]

Sources

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